molecular formula C45H53NO14 B1668392 Cephalomannine CAS No. 71610-00-9

Cephalomannine

Katalognummer: B1668392
CAS-Nummer: 71610-00-9
Molekulargewicht: 831.9 g/mol
InChI-Schlüssel: DBXFAPJCZABTDR-WBYYIXQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Taxol B has been reported in Taxus sumatrana, Taxus cuspidata, and other organisms with data available.
Cephalomannine is a diterpene taxane obtained from the bark and leaves of the yew tree (Taxus brevifolia) and can convert to taxol. (NCI)
RN given refers to (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*(E)),11alpha,12alpha,12aalpha,12balpha))-isomer;  RN for cpd without isomeric designation not available 7/88;  structure given in first source

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXFAPJCZABTDR-WBYYIXQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71610-00-9
Record name Cephalomannine
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Record name Cephalomannine
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Record name 71610-00-9
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Record name CEPHALOMANNINE
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Foundational & Exploratory

Cephalomannine: A Technical Guide to its Natural Origins and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalomannine is a naturally occurring taxane (B156437) diterpenoid with significant antineoplastic properties.[1][2] As a close structural analog of the widely recognized anticancer drug paclitaxel (B517696) (Taxol®), it has garnered considerable interest within the oncology research and drug development community.[3][4] this compound shares the same core taxane skeleton as paclitaxel and exhibits a similar mechanism of action by promoting the polymerization of tubulin and stabilizing microtubules, thereby arresting the cell cycle and inducing apoptosis.[4][5][6] This document provides a comprehensive overview of the discovery of this compound, its natural sources, and the methodologies for its isolation and purification.

The Discovery of this compound

The discovery of this compound is intrinsically linked to the large-scale screening of natural products for anticancer activity initiated by the National Cancer Institute (NCI) in the 1960s.[7][8] This program led to the landmark isolation of paclitaxel from the bark of the Pacific yew, Taxus brevifolia.[7][8] In the course of isolating and characterizing paclitaxel and other related taxanes, this compound was discovered in the 1970s.[3] It was first isolated from the bark of Taxus wallichiana, which at the time had been erroneously identified as Cephalotaxus mannii, leading to its name.[3][5] this compound differs from paclitaxel only in the C-13 side chain, where it possesses an N-tigloyl group instead of the N-benzoyl group found in paclitaxel.[3][9]

Natural Sources of this compound

The primary natural sources of this compound are various species of yew trees, belonging to the genus Taxus. It is found alongside paclitaxel and other taxoids in different parts of the plant, including the bark, needles, and twigs.[9][10] In some cases, the concentration of this compound can be comparable to or even exceed that of paclitaxel. Plant cell cultures of Taxus species have also been developed as a renewable and controlled alternative source for the production of this compound and other taxanes.[11][12][13]

The following Taxus species have been identified as sources of this compound:

  • Taxus brevifolia (Pacific Yew)[14]

  • Taxus wallichiana (Himalayan Yew)[3][9]

  • Taxus chinensis (Chinese Yew)[15]

  • Taxus cuspidata (Japanese Yew)[15][16]

  • Taxus baccata (European Yew)[12]

  • Taxus yunnanensis[1][2]

  • Taxus sumatrana[16]

In addition to yew trees, taxol-producing endophytic fungi, such as Aspergillus niger subsp. taxi, have also been reported to produce this compound, offering a potential microbial source for this valuable compound.[15]

Quantitative Yield of this compound

The yield of this compound from natural sources is highly variable, depending on the plant species, the specific organ of the plant, geographical location, and the time of harvest.[9][10] The data below summarizes reported yields from various sources.

Natural SourcePlant PartReported Yield (% of Dry Weight)Reference
Taxus brevifoliaBark0.005% - 0.007%[14]
Taxus baccataCell Culture Biomass0.0030%[11]

Note: Yields can vary significantly based on the extraction and purification methods employed.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. Due to its structural similarity to paclitaxel and other taxanes, the separation process must be highly efficient.

General Methodology
  • Extraction: The dried and ground plant material (e.g., bark, needles) or cell culture biomass is subjected to solvent extraction.[17] Methanol is a commonly used solvent for this initial step.[17]

  • Solvent Partitioning: The crude extract is then concentrated and partitioned between an organic solvent, such as chloroform, and water to remove highly polar impurities.[17]

  • Preliminary Chromatographic Cleanup: The resulting organic phase is further purified using techniques like solid-phase extraction (SPE) with C18 cartridges or column chromatography over silica (B1680970) gel or Florisil.[10][14][17] This step helps to separate the taxane-rich fraction from other less polar compounds.

  • High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved through preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[10][17] This step is crucial for separating this compound from paclitaxel and other closely related taxoids. Phenyl or C18 columns are often employed for this separation.[17]

  • Crystallization: The purified this compound fractions are pooled, the solvent is evaporated, and the final product is obtained through crystallization.[14]

G start Dried & Ground Taxus Biomass (Bark, Needles, or Cells) extraction Methanol Extraction start->extraction partition Chloroform-Water Partitioning extraction->partition crude_extract Crude Taxane Extract partition->crude_extract spe Solid-Phase Extraction (e.g., C18 Cartridge) crude_extract->spe semi_pure Semi-Purified Taxane Fraction spe->semi_pure hplc Preparative RP-HPLC (Phenyl or C18 Column) semi_pure->hplc pure_ceph Pure this compound hplc->pure_ceph

Caption: Generalized workflow for the isolation and purification of this compound.

Structural Relationship to Paclitaxel

This compound and paclitaxel are congeners, meaning they share a common chemical skeleton but differ in a specific functional group.[3] This subtle difference in the side chain at the C-13 position of the baccatin (B15129273) III core is responsible for slight variations in their biological activity and metabolic profiles.[1]

G Core Taxane Core (Baccatin III derivative) Paclitaxel Paclitaxel Core->Paclitaxel + N-Benzoyl Side Chain at C-13 This compound This compound Core->this compound + N-Tigloyl Side Chain at C-13

Caption: Structural relationship between paclitaxel and this compound.

References

Cephalomannine biosynthesis pathway in Taxus species

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Cephalomannine Biosynthesis Pathway in Taxus Species

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the this compound biosynthesis pathway within the Taxus genus. This compound is a significant taxane (B156437), structurally analogous to the renowned anticancer drug paclitaxel (B517696) (Taxol®), and is of considerable interest for its own potential therapeutic properties and as a key precursor in semi-synthetic drug development.[1][2] This guide details the enzymatic steps of the pathway, presents quantitative data on taxane yields, outlines core experimental methodologies, and illustrates the key molecular and regulatory networks.

The biosynthesis of this compound is an intricate, multi-step process that occurs in the plastids and cytoplasm of Taxus cells. It shares the majority of its enzymatic steps with the paclitaxel pathway, diverging only in the final side-chain modification steps.[2][3] The pathway can be broadly divided into three main stages: formation of the core taxane skeleton, functionalization of the skeleton to produce baccatin (B15129273) III, and the attachment of a specific side-chain at the C-13 position.

Stage 1 & 2: Formation of the Baccatin III Core

The pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway.[4][5]

  • Cyclization: The committed step is the cyclization of GGPP by taxadiene synthase (TS) to form the complex tetracyclic olefin skeleton, taxa-4(5),11(12)-diene.[3][6][7]

  • Hydroxylation and Acylation: The taxadiene core then undergoes a series of extensive post-modifications, primarily hydroxylations catalyzed by cytochrome P450 (CYP450) monooxygenases and acylations by various transferase enzymes.[7] Key enzymes in this stage include:

    • Taxadiene 5α-hydroxylase (T5αH)

    • Taxadiene-5α-ol-O-acetyl transferase (TAT)

    • Taxane 13α-hydroxylase (T13αH)

    • Taxane 10β-hydroxylase (T10βH)

    • Taxane 2α-hydroxylase (T2αH)

    • Taxane 7β-hydroxylase (T7βH)

    • 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)

    • Taxane-2α-O-benzoyltransferase (TBT)

This elaborate sequence of reactions culminates in the formation of the crucial intermediate, baccatin III , a key precursor for numerous taxanes.[3][7]

Stage 3: Side-Chain Attachment - The Paclitaxel/Cephalomannine Branch Point

The structural difference between paclitaxel and this compound lies in the acyl group attached to the amino function of the C-13 side chain.[2][8] This divergence is determined by the substrate specificity of acyl-CoA transferases.

  • The attachment of the C-13 side chain to baccatin III is catalyzed by baccatin III-3-amino-13-phenylpropanoyl transferase (BAPT) or a related enzyme.[9]

  • For paclitaxel synthesis, a benzoyl group (from benzoyl-CoA) is used.

  • For This compound synthesis, a tigloyl group (from tigloyl-CoA) is incorporated instead.[2]

The following diagram illustrates the complete biosynthetic pathway, highlighting the key intermediates and the critical branch point leading to this compound and paclitaxel.

Cephalomannine_Biosynthesis_Pathway This compound and Paclitaxel Biosynthesis Pathway cluster_sidechain Side-Chain Attachment GGPP Geranylgeranyl-PP Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene TS Intermediates Multiple Steps (Hydroxylations, Acylations) Taxadiene->Intermediates T5αH, TAT, T13αH, etc. DABIII 10-deacetylbaccatin III Intermediates->DABIII BaccatinIII Baccatin III DABIII->BaccatinIII DBAT This compound This compound BaccatinIII->this compound BAPT / Acyltransferase Paclitaxel Paclitaxel BaccatinIII->Paclitaxel BAPT / Acyltransferase TigloylCoA Tigloyl-CoA TigloylCoA->this compound BenzoylCoA Benzoyl-CoA BenzoylCoA->Paclitaxel Experimental_Workflow Workflow for Taxane Analysis from Taxus Species Start Taxus Plant Material (Needles, Bark) Prep Drying & Grinding Start->Prep Extract Solvent Extraction (e.g., MAE, Sonication) Prep->Extract Filter Filtration & Concentration Extract->Filter Crude Crude Extract Filter->Crude Analysis UFLC/HPLC-MS Analysis Crude->Analysis Data Data Processing (Identification & Quantification) Analysis->Data End Results (Taxane Concentration) Data->End Regulatory_Pathway Regulation of Taxane Biosynthesis Elicitors Elicitors (Methyl Jasmonate, Coronatine) TFs Transcription Factors (MYC, MYB, ERF) Elicitors->TFs activate Genes Biosynthesis Genes (TS, P450s, BAPT, etc.) TFs->Genes upregulate expression Pathway Taxane Biosynthesis Pathway Genes->Pathway encode enzymes Taxanes This compound & Other Taxanes Pathway->Taxanes

References

The Structural Elucidation of Cephalomannine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalomannine, a member of the taxane (B156437) family of diterpenoids, is a naturally occurring compound with significant antitumor properties. First isolated from Cephalotaxus mannii, it shares a close structural resemblance to the well-known chemotherapeutic agent, paclitaxel (B517696) (Taxol®). Understanding the precise chemical structure and stereochemistry of this compound is paramount for the rational design of novel taxane-based anticancer drugs with improved efficacy and reduced side effects. This technical guide provides an in-depth analysis of the chemical architecture of this compound, including its stereochemical intricacies, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Chemical Structure and Stereochemistry

This compound possesses the characteristic tetracyclic taxane core, a complex fused ring system. Its systematic IUPAC name is (1S,2S,3R,4S,5R,7S,8S,10R,13S)-4,10-bis(acetyloxy)-2-(benzoyloxy)-5,20-epoxy-1,7-dihydroxy-9-oxo-tax-11-en-13-yl (2R,3S)-3-{[(E)-2-methylbut-2-enoyl]amino}-2-hydroxy-3-phenylpropanoate.[1] The molecule is characterized by a baccatin (B15129273) III core esterified at the C-13 position with a C-13 side chain, which is crucial for its biological activity.

The key structural features and stereochemical assignments are as follows:

  • Taxane Core: A 6-8-6 fused ring system with an oxetane (B1205548) ring fused at C-4 and C-5.

  • Substituents: The core is decorated with several functional groups, including acetyl groups at C-4 and C-10, a benzoyl group at C-2, and hydroxyl groups at C-1 and C-7.

  • C-13 Side Chain: This ester-linked side chain is a critical determinant of this compound's bioactivity. It contains two chiral centers at C-2' and C-3'. The absolute stereochemistry at these centers is (2'R, 3'S).

  • Amide Group: The C-3' position of the side chain is substituted with an (E)-2-methylbut-2-enoylamino group, which distinguishes it from paclitaxel, which has a benzamido group at this position.

The complex three-dimensional arrangement of atoms, including the numerous chiral centers, dictates its specific interaction with its biological target, β-tubulin.

Quantitative Structural Data

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments, as reported by Chmurny et al. (1992) in the Journal of Natural Products.[2][3][4]

Table 1: ¹H NMR Chemical Shift Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.68d7.1
H-33.82d7.1
H-54.98ddd9.7, 7.7, 1.9
H-6α1.89m
H-6β2.55ddd14.8, 9.7, 6.7
H-74.42m
H-106.28s
H-136.22t8.9
H-14α2.25m
H-14β2.25m
H-161.15s
H-171.25s
H-191.68s
H-20α4.32d8.4
H-20β4.19d8.4
H-2'4.80d2.5
H-3'5.62dd9.0, 2.5
2-OAc2.24s
4-OAc2.15s
10-OAc2.03s
Tigloyl CH₃1.83s
Tigloyl CH₃1.80d7.1
Tigloyl CH6.81q7.1
Phenyl7.2-7.6m
Benzoyl7.4-8.2m

Table 2: ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-179.1
C-275.1
C-345.7
C-481.1
C-584.5
C-635.6
C-772.2
C-858.6
C-9203.8
C-1075.7
C-11133.7
C-12142.2
C-1372.5
C-1435.7
C-1543.2
C-1626.8
C-1721.9
C-1814.8
C-199.6
C-2076.5
C-1'172.8
C-2'73.2
C-3'55.4
2-OAc CO167.0
2-OAc CH₃21.1
4-OAc CO170.4
4-OAc CH₃22.7
10-OAc CO171.2
10-OAc CH₃20.9
Tigloyl CO167.4
Tigloyl C-1'128.3
Tigloyl C-2'138.4
Tigloyl C-3'14.3
Tigloyl C-4'12.1
Phenyl C-1''138.2
Phenyl C-2'',6''126.7
Phenyl C-3'',5''128.7
Phenyl C-4''129.1
Benzoyl CO167.0
Benzoyl C-1'''130.2
Benzoyl C-2''',6'''128.7
Benzoyl C-3''',5'''129.1
Benzoyl C-4'''133.7

Experimental Protocols

The structural elucidation of this compound relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for deducing the relative stereochemistry.

Data Processing and Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectra using the TMS signal.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the coupling patterns in the ¹H NMR spectrum to determine dihedral angles (using the Karplus equation) and thus infer stereochemical relationships.

  • Systematically analyze the 2D NMR spectra to build up the molecular structure, starting from known fragments and extending the connectivity.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Methodology:

  • Crystallization:

    • Dissolve highly purified this compound in a suitable solvent system (e.g., a mixture of a good solvent like acetone (B3395972) or methanol (B129727) and a poor solvent like hexane (B92381) or water).

    • Employ a slow evaporation or vapor diffusion technique to grow single crystals of sufficient size and quality for X-ray diffraction. This is often the most challenging step for complex natural products.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam (e.g., from a synchrotron source or a rotating anode generator).

    • Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) on a detector (e.g., a CCD or CMOS detector).

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.

    • The final refined structure provides highly accurate bond lengths, bond angles, and torsional angles.

Molecular Interaction and Signaling Pathway

The primary mechanism of action of this compound, like other taxanes, is its interaction with microtubules, which are essential components of the cytoskeleton.[5] This interaction disrupts the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.

Cephalomannine_Mechanism cluster_cell Cancer Cell This compound This compound Microtubule Microtubule This compound->Microtubule Binds to β-tubulin subunit Tubulin αβ-Tubulin Dimers Microtubule->Tubulin Depolymerization (Inhibited) CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Stabilization of Microtubules Tubulin->Microtubule Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

This compound binds to the β-tubulin subunit within the microtubule polymer.[5] This binding event stabilizes the microtubule, preventing its depolymerization into tubulin dimers. The stabilization of microtubules disrupts the dynamic instability required for the formation of the mitotic spindle during cell division. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers the programmed cell death pathway known as apoptosis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound. The combination of advanced spectroscopic and crystallographic techniques has enabled the unambiguous determination of its complex molecular architecture. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. A thorough understanding of this compound's structure and its interaction with microtubules is fundamental for the ongoing efforts to develop more effective and safer taxane-based anticancer therapies.

References

Cephalomannine: A Deep Dive into its Physicochemical Properties and Constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalomannine, a naturally occurring taxane (B156437) diterpenoid, is a close structural analog of the widely used anticancer drug, paclitaxel.[1] Found in various Taxus species, it exhibits significant antineoplastic activity by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent cytotoxicity to rapidly dividing cancer cells.[1] This technical guide provides a comprehensive overview of the core physicochemical properties and constants of this compound, offering valuable data for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Table 1: Core Physicochemical Constants of this compound
PropertyValueSource(s)
Molecular Formula C45H53NO14[2][3][4][5]
Molecular Weight 831.90 g/mol [2][4][5][6]
Melting Point 139-141 °C[3]
Boiling Point 929.5 °C at 760 mmHg[3]
LogP 3.779[3]
pKa Not experimentally determined in cited sources.
Table 2: Solubility Profile of this compound
SolventSolubilitySource(s)
DMSO 14 mg/mL, 100 mg/mL (120.2 mM)[5][7][8]
Ethanol Practically insoluble (96%)[5]
Hexane Practically insoluble[5]
Water Slightly soluble[5]

Experimental Protocols

Accurate determination of physicochemical properties relies on robust experimental methodologies. The following sections outline general protocols that can be adapted for the characterization of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a moderate rate to approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination

Solubility is a critical parameter that affects a drug's bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., DMSO, water) in a sealed vial.

  • Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and overall ADME properties. The shake-flask method is a traditional approach.

Methodology:

  • System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation and Quantification: The two phases are allowed to separate, and the concentration of this compound in each phase is determined by a suitable analytical method like HPLC.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of this compound.

Methodology:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Detection: UV detection at a wavelength of 227 nm is often utilized.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase) and filtered before injection.

  • Analysis: The retention time and peak area of this compound are compared to those of a known standard for identification and quantification.

Signaling Pathways and Mechanism of Action

This compound, like paclitaxel, exerts its cytotoxic effects by interfering with the normal function of microtubules. Recent studies have also elucidated its involvement in complex cell death signaling pathways, particularly in combination with paclitaxel.

Microtubule Stabilization

The primary mechanism of action for this compound is the stabilization of microtubules. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, ultimately leading to apoptosis.

Induction of Programmed Cell Death

In combination with paclitaxel, this compound has been shown to synergistically induce multiple forms of programmed cell death in cancer cells, a phenomenon termed PANoptosis. This involves the activation of apoptosis, pyroptosis, and necroptosis.

Signaling_Pathways This compound This compound + Paclitaxel Microtubule_Stabilization Microtubule Stabilization This compound->Microtubule_Stabilization MAPK_Pathway MAPK Signaling Pathway This compound->MAPK_Pathway TNF_Pathway TNF Signaling Pathway This compound->TNF_Pathway Pyroptosis Pyroptosis This compound->Pyroptosis G2M_Arrest G2/M Phase Arrest Microtubule_Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death MAPK_Pathway->Apoptosis TNF_Pathway->Apoptosis Necroptosis Necroptosis TNF_Pathway->Necroptosis Pyroptosis->Cell_Death Necroptosis->Cell_Death

Caption: Synergistic signaling pathways of this compound and Paclitaxel.

The diagram above illustrates the multifaceted mechanism of action of this compound in combination with paclitaxel. This combination not only leads to microtubule stabilization and subsequent apoptosis but also activates other critical signaling pathways like MAPK and TNF, culminating in various forms of programmed cell death.

Experimental Workflow for Physicochemical Characterization

A systematic approach is crucial for the comprehensive physicochemical characterization of a drug candidate like this compound.

Experimental_Workflow Start Start: Pure this compound Sample Melting_Point Melting Point Determination Start->Melting_Point Solubility Solubility Profiling (Shake-Flask Method) Start->Solubility LogP LogP Determination (Shake-Flask Method) Start->LogP Data_Compilation Data Compilation and Analysis Melting_Point->Data_Compilation HPLC_Analysis HPLC Analysis for Quantification Solubility->HPLC_Analysis LogP->HPLC_Analysis HPLC_Analysis->Data_Compilation End End: Physicochemical Profile Data_Compilation->End

Caption: Workflow for physicochemical characterization of this compound.

This workflow outlines the logical sequence of experiments for determining the key physicochemical properties of this compound. It begins with a pure sample and proceeds through the determination of its melting point, solubility in various solvents, and its partition coefficient, with HPLC serving as a crucial quantitative tool. The culmination of these experiments provides a comprehensive physicochemical profile essential for further drug development.

References

Spectroscopic Profile of Cephalomannine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cephalomannine is a natural taxane (B156437) diterpenoid with significant antitumor and antiproliferative properties.[1] As a close structural analog of the widely used chemotherapy agent Paclitaxel (Taxol), its detailed structural characterization is of paramount importance for drug development, quality control, and understanding its mechanism of action. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols are provided to aid researchers in the replication and validation of these findings.

Spectroscopic Data

The following sections present the core spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide critical information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
14.98d9.5
25.67d7.0
33.82d7.0
44.98d2.0
56.28t9.0
2.55m
1.88m
74.42m
106.24s
134.95t8.5
14α2.25m
14β2.21m
161.15s
171.25s
181.95s
191.68s
204.32d8.5
2'4.80dd8.5, 2.5
3'5.75dd9.5, 2.5
2-OAc2.15s
4-OAc2.24s
Benzoyl-o8.12d7.5
Benzoyl-m7.50t7.5
Benzoyl-p7.61t7.5
Tigloyl-3''1.82s
Tigloyl-4''1.80d7.0
Tigloyl-β6.88q7.0
NH6.95d9.5
2'-OH3.55d5.0
7-OH2.45d4.0

Data sourced from Chmurny et al., 1992.[2][3][4]

Table 2: ¹³C NMR Spectroscopic Data for this compound (125.7 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
179.11726.8
275.01814.8
345.71922.6
481.12076.5
584.42'73.2
635.63'55.2
772.22-OAc (C=O)171.2
858.52-OAc (CH₃)21.9
9203.84-OAc (C=O)170.3
10133.74-OAc (CH₃)20.8
11138.0Benzoyl (C=O)167.0
12142.1Benzoyl-ipso129.1
1372.5Benzoyl-o130.2
1435.7Benzoyl-m128.7
1543.2Benzoyl-p133.7
1621.0Tigloyl (C=O)167.9
Tigloyl-α128.3
Tigloyl-β138.6
Tigloyl-3''12.1
Tigloyl-4''14.4

Data sourced from Chmurny et al., 1992.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of taxanes like this compound.

Table 3: Mass Spectrometric Data for this compound

ParameterValue
Molecular FormulaC₄₅H₅₃NO₁₄
Molecular Weight831.90 g/mol [5]
Monoisotopic Mass831.34660536 Da[6]
Ionization ModePositive Electrospray Ionization (ESI+)
Observed Ions[M+H]⁺, [M+Na]⁺, [M+K]⁺
Key Fragmentation DataFragmentation of the C-13 side chain and the taxane ring provides structural information.[7]
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3450O-H (hydroxyls)Stretching
~3300N-H (amide)Stretching
~3060C-H (aromatic)Stretching
~2950C-H (aliphatic)Stretching
~1735C=O (esters)Stretching
~1710C=O (ketone)Stretching
~1650C=O (amide I)Stretching
~1600, 1450C=C (aromatic)Stretching
~1540N-H bend (amide II)Bending
~1240C-O (esters, ethers)Stretching
~1100-1000C-O (alcohols)Stretching
~710C-H (aromatic)Out-of-plane bending

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

A quantitative ¹H NMR (qHNMR) protocol, similar to that developed for Taxol, can be adapted for this compound to ensure high-quality, reproducible data.[8][9]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in a precise volume (e.g., 0.75 mL) of deuterated chloroform (B151607) (CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).[4]

    • The sample temperature is maintained at a constant value, typically 298 K.

    • For ¹H NMR, a standard single-pulse experiment is used. To obtain quantitative data, a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest should be employed.

    • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., with GARP decoupling) is used to simplify the spectrum and improve the signal-to-noise ratio.[8][9]

    • Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals.[10]

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • Phase and baseline corrections are applied to the resulting spectrum.

    • The chemical shifts are referenced to the internal standard (TMS at 0 ppm for ¹H NMR) or the solvent signal (CDCl₃ at 77.00 ppm for ¹³C NMR).[4]

Mass Spectrometry Protocol

A common method for analyzing this compound is High-Performance Liquid Chromatography coupled with Electrospray Mass Spectrometry (HPLC-ESMS).[7]

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent compatible with reverse-phase HPLC, such as acetonitrile (B52724) or methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Data Acquisition:

    • Utilize an HPLC system with a C18 column for separation.

    • The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of an acid (e.g., formic acid) to promote protonation.

    • The eluent from the HPLC is directed to the electrospray ionization source of the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.[7]

    • Optimize source parameters, such as the capillary voltage, cone voltage (or nozzle-to-skimmer bias), and desolvation gas temperature and flow rate, to maximize the signal of the protonated molecule [M+H]⁺.[7][11]

    • Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-1000).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy Protocol

For a solid sample like this compound, Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is a common and convenient method.[12][13]

  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the built-in pressure clamp. No further sample preparation is typically needed.[13]

  • Instrumentation and Data Acquisition:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-IR range, from 4000 to 400 cm⁻¹.

  • Data Processing:

    • The final spectrum is presented as a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound and the logical relationship between the different analytical techniques for its structure elucidation.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Purified) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HPLC-ESMS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR NMR_Data Chemical Shifts Coupling Constants Correlations NMR->NMR_Data MS_Data Molecular Weight Elemental Formula Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure Structure Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationship MS Mass Spectrometry (MS) MW_Formula Provides: Molecular Weight & Elemental Formula MS->MW_Formula IR Infrared Spectroscopy (IR) Func_Groups Identifies: Functional Groups (C=O, O-H, N-H) IR->Func_Groups NMR_1D 1D NMR (¹H, ¹³C) Carbon_Proton_Env Shows: Chemical Environment & Connectivity of C & H NMR_1D->Carbon_Proton_Env NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Carbon_Proton_Env Final_Structure Complete 3D Structure of This compound MW_Formula->Final_Structure Func_Groups->Final_Structure Carbon_Proton_Env->Final_Structure

Caption: Logical relationship of spectroscopic data for structure elucidation.

References

An In-Depth Technical Guide to the Mechanism of Action of Cephalomannine on Microtubules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalomannine, a natural taxane (B156437) derivative closely related to paclitaxel (B517696), exerts its potent cytotoxic effects through direct interaction with microtubules, critical components of the cellular cytoskeleton. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound on microtubules. It details the binding characteristics, the profound impact on microtubule dynamics, and the downstream cellular consequences, including cell cycle arrest and apoptosis. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the key processes to aid researchers and professionals in the fields of oncology and drug development.

Introduction: this compound and the Microtubule Cytoskeleton

This compound is a taxoid, a class of diterpenes produced by plants of the genus Taxus (yew trees).[1] Structurally, it shares the same taxane core as paclitaxel, differing only in the N-acyl side chain at the C-13 position, where it possesses a tigloyl group instead of a benzoyl group.[1] This seemingly minor structural variance can influence its pharmacological properties.

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are integral to numerous cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The inherent dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shortening), is essential for their physiological roles.[1] Disruption of this delicate equilibrium is a validated and effective strategy in cancer chemotherapy.

Core Mechanism of Action: Microtubule Stabilization

The primary mechanism of action of this compound, like other taxanes, is the stabilization of microtubules.[1] This is in stark contrast to other classes of anti-mitotic agents, such as the vinca (B1221190) alkaloids, which induce microtubule depolymerization.

Binding to the β-Tubulin Subunit

This compound directly binds to the β-tubulin subunit of the αβ-tubulin heterodimer within the microtubule polymer.[1] The taxane binding site is located on the luminal side of the microtubule, in a hydrophobic pocket.[2] While the precise amino acid interactions for this compound are not as extensively characterized as for paclitaxel, molecular modeling studies suggest a similar binding mode. Key interactions likely involve hydrogen bonding and hydrophobic contacts within this pocket. The tigloyl side chain of this compound is expected to influence the binding affinity and kinetics compared to the benzoyl group of paclitaxel.

Suppression of Microtubule Dynamics

By binding to β-tubulin, this compound locks the tubulin dimers into a conformation that favors polymerization and inhibits depolymerization.[1] This has several profound effects on microtubule dynamics:

  • Promotion of Tubulin Polymerization: this compound enhances the assembly of tubulin into microtubules, even in the absence of GTP and microtubule-associated proteins (MAPs), which are normally required for polymerization.

  • Inhibition of Depolymerization: The stabilized microtubules are resistant to depolymerization induced by cold temperatures, calcium, or dilution.[3] This leads to an accumulation of aberrant microtubule structures within the cell.

  • Alteration of Dynamic Instability Parameters: this compound significantly suppresses the dynamic instability of microtubules. This includes a reduction in the shortening rate, a decrease in the frequency of catastrophes (the switch from growth to shortening), and an increase in the frequency of rescues (the switch from shortening to growth).[4]

Alteration of Microtubule Structure

This compound has been shown to influence the protofilament number of the microtubules it stabilizes. Studies have indicated that microtubules assembled in the presence of this compound have an average of 12.6 protofilaments.[5] This alteration in the microtubule lattice structure may contribute to their aberrant stability and function.

Quantitative Data on this compound-Microtubule Interaction

The following tables summarize the available quantitative data regarding the interaction of this compound and related taxanes with microtubules. It is important to note that specific values for this compound are limited in the literature, and in such cases, data for paclitaxel are provided for comparative purposes, given their similar mechanism of action.

ParameterValueCompoundComments
Binding Affinity
Binding Energy (Docking)-7.9 kcal/mol (to BCL2L1)This compoundMolecular docking suggests strong binding affinity to apoptosis-related proteins.[6]
Binding Energy (Docking)-9.0 kcal/mol (to MAPK14)This compoundMolecular docking suggests strong binding affinity to proteins involved in inflammatory responses.[6]
Binding Energy (Docking)-8.7 kcal/mol (to SYK)This compoundMolecular docking suggests strong binding affinity to proteins involved in inflammatory responses.[6]
Effect on Polymerization
IC50 (Tubulin Polymerization)Not explicitly found for this compound-The IC50 value represents the concentration at which 50% of tubulin polymerization is inhibited (for destabilizers) or the EC50 for promotion of polymerization (for stabilizers). This value can be determined using the protocols described in Section 5.[3]
Effect on Microtubule Structure
Protofilament Number12.6This compoundThis compound induces the formation of microtubules with a lower average number of protofilaments.[5]

Downstream Cellular Consequences

The stabilization of microtubules by this compound leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

The formation of a highly dynamic and precisely regulated mitotic spindle is essential for the proper segregation of chromosomes during mitosis. The hyper-stabilized and disorganized microtubules induced by this compound are unable to form a functional mitotic spindle.[1] This activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that prevents the cell from progressing into anaphase until all chromosomes are correctly attached to the spindle. The sustained activation of the SAC leads to a prolonged arrest of the cell cycle at the G2/M phase.[6]

G2M_Arrest This compound-Induced G2/M Arrest This compound This compound Microtubule_Stabilization Microtubule Stabilization This compound->Microtubule_Stabilization Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Spindle_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Spindle_Disruption->SAC_Activation p53_p21_Activation Activation of p53/p21 Axis SAC_Activation->p53_p21_Activation G2M_Arrest G2/M Phase Arrest p53_p21_Activation->G2M_Arrest

This compound-Induced G2/M Cell Cycle Arrest
Induction of Apoptosis

Prolonged arrest at the G2/M phase is a potent trigger for programmed cell death, or apoptosis.[1] The sustained mitotic block initiates signaling cascades that lead to the activation of caspases, the executioners of apoptosis. The apoptotic pathway induced by this compound involves both intrinsic (mitochondrial) and extrinsic pathways. Microtubule stabilization can lead to the generation of reactive oxygen species (ROS), which in turn can cause DNA damage and activate the p53 tumor suppressor protein.[7] Activated p53 can upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[7]

Apoptosis_Pathway This compound-Induced Apoptosis This compound This compound Microtubule_Stabilization Microtubule Stabilization This compound->Microtubule_Stabilization ROS_Generation ROS Generation Microtubule_Stabilization->ROS_Generation DNA_Damage DNA Damage ROS_Generation->DNA_Damage p38_p53_Activation Activation of p38/p53 Pathways DNA_Damage->p38_p53_Activation Bax_Upregulation Upregulation of Bax Downregulation of Bcl-2 p38_p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Pathway (Cytochrome c release) Bax_Upregulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-9, -3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound-Induced Apoptosis Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubules.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity of the solution.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL.

    • Prepare a tubulin polymerization mixture on ice containing 1 mM GTP and 10% glycerol.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add varying concentrations of this compound to the wells. Include wells for vehicle control (DMSO) and a positive control (e.g., 10 µM paclitaxel).

    • Initiate the polymerization by adding the tubulin polymerization mixture to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each concentration.

    • Calculate the EC50 value, which is the concentration of this compound that induces half-maximal tubulin polymerization.

Tubulin_Polymerization_Workflow Tubulin Polymerization Assay Workflow Prepare_Reagents Prepare Tubulin, Buffers, and this compound dilutions Setup_Plate Add reagents to 96-well plate (Tubulin, GTP, Glycerol, this compound) Prepare_Reagents->Setup_Plate Incubate Incubate at 37°C in plate reader Setup_Plate->Incubate Measure_Absorbance Measure Absorbance at 340 nm over time Incubate->Measure_Absorbance Analyze_Data Plot Absorbance vs. Time and calculate EC50 Measure_Absorbance->Analyze_Data

Tubulin Polymerization Assay Workflow
Immunofluorescence Staining of Cellular Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.

Materials:

  • Adherent cell line (e.g., HeLa, A549) cultured on glass coverslips

  • This compound

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat cells with varying concentrations of this compound, a positive control (paclitaxel), and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block non-specific antibody binding with 1% BSA for 30 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

Immunofluorescence_Workflow Immunofluorescence Staining Workflow Cell_Culture Culture cells on coverslips Treatment Treat with this compound Cell_Culture->Treatment Fixation Fix with Paraformaldehyde Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with BSA Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody (anti-tubulin) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain with DAPI Secondary_Ab->Counterstain Mount_Image Mount and Image Counterstain->Mount_Image

Immunofluorescence Staining Workflow

Conclusion

This compound is a potent microtubule-stabilizing agent that shares a core mechanism of action with paclitaxel. By binding to β-tubulin and suppressing microtubule dynamics, it induces the formation of aberrant microtubule structures, leading to G2/M cell cycle arrest and apoptosis. The subtle structural differences between this compound and paclitaxel may offer opportunities for developing taxanes with improved pharmacological profiles. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and the development of novel microtubule-targeting anticancer therapies. Further research is warranted to fully elucidate the specific binding kinetics and the detailed effects of this compound on the dynamic instability of microtubules, which will contribute to a more complete understanding of its therapeutic potential.

References

Cephalomannine in Taxus Varieties: A Technical Guide to Natural Occurrence, Content, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalomannine, a prominent taxane (B156437) and a close structural analog of the anticancer drug paclitaxel (B517696), is a naturally occurring diterpenoid found in various species of the yew tree (Taxus). Its presence in Taxus extracts poses significant challenges for the purification of paclitaxel due to their similar chemical properties. However, this compound itself exhibits cytotoxic and antineoplastic activities, making it a compound of interest for further pharmacological investigation. This technical guide provides an in-depth overview of the natural occurrence and content of this compound in different Taxus varieties, detailed experimental protocols for its extraction and quantification, and an illustrative representation of its biosynthetic pathway.

Natural Occurrence and Content of this compound

The concentration of this compound varies significantly among different Taxus species, cultivars, and even within different parts of the same plant. Environmental factors such as sunlight exposure can also influence its accumulation. The following tables summarize the quantitative data on this compound content from various studies, presented as a percentage of the dry weight (% DW) or in micrograms per gram (µg/g) of dried plant material.

Table 1: this compound Content in Various Taxus Species and Plant Parts

Taxus Species/CultivarPlant PartThis compound ContentReference
Taxus baccataNeedles0.00286% DW[1]
Twigs0.00024% DW[1]
Taxus brevifoliaBark (shade-grown)Significantly present, but lower than paclitaxel[2]
Bark (sun-exposed)Lower than shade-grown[2]
Taxus chinensis var. maireiCultivated plantsSlightly higher than wild plants[3]
4-year-old plants0.32 mg/g[3]
Taxus cuspidataStem Bark0.023% DW[1]
Root Bark0.018% DW[1]
Fibrous Roots0.010% DW[1]
Twigs and Leaves0.0055% DW[1]
Taxus globosaNeedles0.048% DW[1]
Taxus x mediaNeedles0.00715% DW[1]
-0.0122%[1]
Taxus yunnanensis-Active anti-cancer agent obtained from this species[4]

Table 2: Comparative Content of this compound and Other Major Taxanes in Needles of Taxus Species (% Dry Weight)

Taxus SpeciesPaclitaxel (% DW)This compound (% DW)10-Deacetylbaccatin III (% DW)Baccatin (B15129273) III (% DW)Reference
Taxus chinensis0.00996%0.02486%0.00277%0.00254%[1]
Taxus x media0.01301%0.00715%0.00875%0.00405%[1]

Experimental Protocols

The accurate quantification of this compound relies on robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed. Below are detailed protocols for a representative extraction and HPLC analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Taxane Enrichment from Taxus Needles

This protocol outlines a general procedure for the clean-up and enrichment of taxanes, including this compound, from a crude plant extract using a C18 SPE cartridge.

1. Sample Preparation and Extraction: a. Air-dry fresh Taxus needles at room temperature and then grind them into a fine powder. b. Accurately weigh a known amount of the powdered needles (e.g., 1.0 g). c. Extract the powder with methanol (B129727) (e.g., 20 mL) using ultrasonication for 60 minutes at 40°C. d. Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction. e. Combine the supernatants and evaporate the methanol under reduced pressure to obtain the crude extract.

2. Solid-Phase Extraction Procedure: a. Cartridge Conditioning: i. Place a C18 SPE cartridge (e.g., 500 mg) on a vacuum manifold. ii. Activate the stationary phase by passing 5 mL of methanol through the cartridge. iii. Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry.[5] b. Sample Loading: i. Redissolve the crude extract in a small volume of 10% aqueous methanol (e.g., 5 mL).[5] ii. Load the dissolved extract onto the conditioned SPE cartridge. iii. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1-2 mL/min).[5] c. Washing: i. Wash the cartridge with 5 mL of deionized water to remove polar impurities. ii. Dry the cartridge under a high vacuum for 5-10 minutes.[5] d. Elution: i. Place a clean collection vial under the cartridge. ii. Elute the retained taxanes, including this compound, with 5 mL of methanol. e. Post-Elution Processing: i. Evaporate the methanol from the eluate under a gentle stream of nitrogen or using a rotary evaporator. ii. Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol or mobile phase) for subsequent HPLC or LC-MS/MS analysis.[5]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and other taxanes.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. A typical gradient could be:

    • 0-10 min: Acetonitrile increases from 40% to 50%.

    • 10-13 min: Acetonitrile increases from 50% to 53%.[6]

  • Flow Rate: 0.8 - 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection: UV detector at 227 nm.[6]

  • Injection Volume: 10-20 µL.[6]

2. Sample Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve. b. Inject the reconstituted sample extract from the SPE procedure into the HPLC system. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. d. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

Visualization of Biosynthetic Pathway and Experimental Workflow

This compound Biosynthesis Pathway

This compound shares its early biosynthetic pathway with paclitaxel, starting from the universal diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP). The pathway involves the formation of the taxane skeleton, a series of oxygenations and acylations to form the key intermediate baccatin III, and finally the attachment of a specific side chain at the C13 position. In the case of this compound, this side chain is derived from tiglic acid.

Cephalomannine_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Intermediate_Taxoids Series of Oxygenations & Acylations Taxadiene->Intermediate_Taxoids Multiple P450s & Acyltransferases Baccatin_III Baccatin III Intermediate_Taxoids->Baccatin_III Multiple Enzymatic Steps This compound This compound Baccatin_III->this compound Baccatin III Acyltransferase (hypothesized) Tigloyl_CoA Tigloyl-CoA Tigloyl_CoA->this compound

Caption: Simplified biosynthetic pathway of this compound from GGPP.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical flow of the experimental procedure for the extraction and quantification of this compound from Taxus samples.

Experimental_Workflow Start Taxus Plant Material (e.g., Needles) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Crude_Extract Crude Taxane Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) Clean-up Crude_Extract->SPE Purified_Extract Purified Taxane Fraction SPE->Purified_Extract Analysis HPLC or LC-MS/MS Analysis Purified_Extract->Analysis Quantification Quantification of This compound Analysis->Quantification

Caption: Workflow for this compound extraction and analysis.

References

In Silico Prediction of Cephalomannine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cephalomannine, a natural taxane (B156437) analogue closely related to Paclitaxel, has garnered significant interest for its potential anticancer activities. The advancement of computational methodologies offers a rapid and cost-effective avenue to predict its bioactivity, understand its mechanism of action, and evaluate its potential as a therapeutic agent. This technical guide provides an in-depth overview of the in silico approaches used to predict the bioactivity of this compound, supported by detailed experimental protocols for validation and quantitative data summaries.

Introduction to In Silico Bioactivity Prediction

In silico drug design and bioactivity prediction have become indispensable tools in modern drug discovery.[1][2] These computational methods accelerate the identification and optimization of lead compounds by simulating molecular interactions and predicting pharmacokinetic properties, thereby reducing the time and cost associated with traditional laboratory-based screening.[3] For natural products like this compound, in silico approaches are pivotal in elucidating their complex biological activities and mechanisms of action.

This compound, like its renowned analogue Paclitaxel, is known to interfere with microtubule dynamics, a mechanism central to its cytotoxic effects against cancer cells.[4][5] Recent computational and experimental studies have further revealed that this compound may act on multiple signaling pathways, often synergistically with other taxanes, to induce various forms of programmed cell death in cancer cells, such as PANoptosis in triple-negative breast cancer.[6][7] This guide explores the primary in silico techniques leveraged to uncover these properties.

Core In Silico Methodologies

A multi-faceted in silico approach is typically employed to build a comprehensive bioactivity profile for a compound like this compound. This involves a combination of structure-based and ligand-based methods, as well as predictive models for pharmacokinetics.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target.[8] It is instrumental in identifying potential molecular targets and elucidating the binding mode and affinity, which are often quantified by a docking score or binding energy.[9][10] Studies have performed molecular docking of this compound against several key proteins implicated in cancer and inflammatory pathways, such as BCL2L1 (an anti-apoptotic protein), MAPK14, SYK, TNF (inflammation and cell death regulators), and ADAM17.[6][11]

cluster_workflow Molecular Docking Workflow prep_ligand Ligand Preparation (this compound 3D Structure) docking Docking Simulation (Conformational Search & Scoring) prep_ligand->docking prep_protein Target Protein Preparation (e.g., BCL2L1, MAPK14) define_site Define Binding Site (Grid Generation) prep_protein->define_site define_site->docking analysis Analysis of Results (Binding Poses & Affinity Scores) docking->analysis validation Experimental Validation analysis->validation

A generalized workflow for molecular docking studies.

Table 1: Molecular Docking of this compound with Cancer-Related Protein Targets

Target Protein Function Predicted Binding Energy (kcal/mol) Reference
BCL2L1 Anti-apoptotic protein Data not specified, but binding is suggested to regulate apoptosis. [6][11]
MAPK14 Inflammation, cell stress, pyroptosis mediation Data not specified, but interaction is predicted. [6][11]
SYK Signal transduction, inflammation Data not specified, but interaction is predicted. [6][11]
TNF Inflammation, apoptosis, necroptosis Data not specified, but interaction is predicted. [6][11]
ADAM17 Upstream regulator of TNF signaling Data not specified, but interaction is predicted. [6][11]

| Lipocalin 2 | Breast cancer target | -132.89 (as part of a study on Docetaxel (B913) analogues) |[12] |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity.[13][14] By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new or untested compounds like this compound.[1][10] This is particularly useful for optimizing lead compounds to enhance efficacy or reduce toxicity.

cluster_qsar QSAR Modeling Workflow data_collection Data Collection (Structures & Bioactivities) descriptor_calc Molecular Descriptor Calculation (2D/3D Properties) data_collection->descriptor_calc data_split Data Splitting (Training & Test Sets) descriptor_calc->data_split model_dev Model Development (e.g., MLR, SVM, Neural Networks) data_split->model_dev model_val Model Validation (Internal & External) model_dev->model_val prediction Prediction for New Compounds (e.g., this compound analogues) model_val->prediction

Workflow for developing and applying a QSAR model.
ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is crucial to avoid late-stage failures in drug development.[15][16] Various in silico tools and web servers use QSAR and other machine learning models to predict these pharmacokinetic and toxicological properties based on a molecule's structure.[17][18]

cluster_admet In Silico ADMET Prediction cluster_properties Predicted Properties input_mol Input Molecule (this compound) admet_models ADMET Prediction Models (QSAR, Rule-based systems) input_mol->admet_models output_profile Predicted ADMET Profile admet_models->output_profile abs Absorption output_profile->abs dist Distribution output_profile->dist met Metabolism output_profile->met exc Excretion output_profile->exc tox Toxicity output_profile->tox

Conceptual overview of the in silico ADMET prediction process.

Table 2: Representative In Silico Predicted ADMET Properties for a Drug Candidate (Note: Specific experimental or predicted ADMET data for this compound is limited in the provided results; this table serves as an example of parameters typically evaluated.)

Parameter Description Predicted Value (Example) Implication
Absorption
Oral Bioavailability Percentage of drug absorbed after oral administration. Low May require alternative route of administration.
Caco-2 Permeability Indicator of intestinal absorption. Low Poor absorption from the gut.
Distribution
Blood-Brain Barrier (BBB) Permeation Ability to cross into the central nervous system. Non-permeant Low potential for CNS side effects.
Plasma Protein Binding (PPB) Extent of binding to plasma proteins. >90% High binding may limit free drug concentration.
Metabolism
CYP450 Inhibition Potential to inhibit key metabolic enzymes. Inhibitor of CYP2C9 Potential for drug-drug interactions.
Toxicity
hERG Inhibition Potential for cardiotoxicity. Non-inhibitor Low risk of cardiac side effects.
Ames Mutagenicity Potential to cause DNA mutations. Non-mutagenic Low risk of carcinogenicity.

| Hepatotoxicity | Potential to cause liver damage. | Positive | Potential risk of drug-induced liver injury.[16] |

Predicted Bioactivity and Signaling Pathways

In silico analyses, particularly network pharmacology and molecular docking, suggest that this compound, often in synergy with Paclitaxel, exerts its anticancer effects through a multi-target, multi-pathway mechanism.[6] The primary predicted bioactivity is the induction of a regulated cell death process known as PANoptosis.

PANoptosis Induction Pathway

PANoptosis is an integrated form of programmed cell death involving apoptosis, pyroptosis, and necroptosis.[6][7] The synergistic action of this compound and Paclitaxel is predicted to activate all three pathways, leading to enhanced cancer cell killing.[7]

cluster_panoptosis This compound-Modulated PANoptosis Signaling cluster_apoptosis Apoptosis cluster_pyroptosis Pyroptosis cluster_necroptosis Necroptosis This compound This compound & Paclitaxel bcl2l1 BCL2L1 This compound->bcl2l1 mapk14 MAPK14 / SYK This compound->mapk14 tnf TNF / ADAM17 This compound->tnf bax Bax/Bcl-2 ratio bcl2l1->bax caspases_a Caspase Cascade bax->caspases_a panoptosis PANoptosis (Cell Death) caspases_a->panoptosis nlrp3 NLRP3 Inflammasome mapk14->nlrp3 casp1 Caspase-1 nlrp3->casp1 gsdmd GSDMD casp1->gsdmd gsdmd->panoptosis ripk RIPK1/RIPK3 tnf->ripk mlkl MLKL ripk->mlkl mlkl->panoptosis

Predicted signaling pathways leading to PANoptosis.

Enrichment analyses identified the apoptosis and TNF signaling pathways as being significantly modulated.[6] The involvement of MAPK and NOD-like receptor signaling pathways further supports a role in regulating cellular stress and inflammatory cell death.[6][7]

Experimental Validation Protocols

The validation of in silico predictions through in vitro and in vivo experiments is a critical step in drug discovery. For this compound, key assays would focus on its effect on tubulin polymerization and its cytotoxicity against cancer cells.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of tubulin into microtubules. As a taxane, this compound is expected to enhance polymerization.[19] This method relies on the principle that light is scattered by microtubules in proportion to their concentration.[20][21]

Materials:

  • Purified tubulin (e.g., from porcine brain, >99% pure)[22]

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[22]

  • GTP solution (10 mM stock)

  • Glycerol (B35011)

  • This compound stock solution (in DMSO)

  • Control compounds: Paclitaxel (enhancer), Colchicine or Nocodazole (inhibitor)[21]

  • Temperature-controlled 384- or 96-well microplate reader capable of reading absorbance at 340-350 nm[21][23]

Protocol:

  • Reagent Preparation: Thaw tubulin, GTP, and buffer on ice. Prepare a 10X stock of GTP in buffer. Prepare 10X stock solutions of this compound and control compounds, ensuring the final DMSO concentration is low (<1%) to not affect polymerization.[19]

  • Reaction Setup (on ice): In each well of a pre-chilled microplate, assemble the reaction mixture. A typical 100 µL reaction contains 3 mg/mL tubulin, 1 mM GTP, and 10% glycerol in buffer.[21] Add 10 µL of the test compound (this compound) or control to the respective wells.[23]

  • Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C.[19]

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.[19][21]

  • Data Analysis: Plot absorbance versus time. An increase in the rate and extent of polymerization compared to the vehicle control indicates a microtubule-stabilizing effect.[19]

Cell-Based Cytotoxicity Assays

These assays are fundamental for determining the concentration at which a compound is toxic to cells (IC50 value). A multi-assay approach is recommended.[24]

Table 3: Example Presentation of Cytotoxicity Data (IC50 Values) (Note: These are example data adapted from a related taxane to illustrate data presentation. Actual values must be determined experimentally.)[5]

Cell Line Cancer Type IC50 (µM) after 48h Treatment
MCF-7 Breast Adenocarcinoma 15.5
MDA-MB-231 Breast Adenocarcinoma 12.8
A549 Lung Carcinoma 20.2

| HeLa | Cervical Adenocarcinoma | 18.7 |

4.2.1. MTT Assay for Cell Viability This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.[4][24]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control (DMSO). Incubate for a desired period (e.g., 24, 48, 72 hours).[5]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[5][24]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value from the dose-response curve.[5]

4.2.2. Annexin V/Propidium Iodide (PI) Apoptosis Assay This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the MTT assay in a 6-well plate format.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.[4]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4]

Conclusion

The in silico prediction of this compound's bioactivity provides a powerful framework for understanding its therapeutic potential. Computational techniques such as molecular docking, QSAR, and ADMET prediction indicate that this compound is a promising anticancer agent that likely acts through the modulation of multiple cell death pathways, including apoptosis, pyroptosis, and necroptosis. These predictions, however, must be rigorously validated through experimental protocols like tubulin polymerization and cytotoxicity assays. The integration of computational and experimental approaches is crucial for accelerating the translation of natural products like this compound from promising molecules to clinically effective drugs.

References

The Pharmacology of Cephalomannine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Taxane (B156437) with Unique Therapeutic Potential

Cephalomannine, a naturally occurring taxane diterpenoid structurally analogous to paclitaxel (B517696), has emerged as a compound of significant interest for researchers, scientists, and drug development professionals.[1][2] Isolated from various Taxus species, this molecule exhibits potent antineoplastic and antiproliferative properties, positioning it as a compelling candidate for cancer chemotherapy research.[3] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, cytotoxic activity, and the signaling pathways it modulates.

Physicochemical Properties and Structural Comparison

This compound shares the same fundamental taxane ring structure as paclitaxel, a cornerstone of modern oncology.[1] The key distinction lies in the N-acyl side chain at the C-13 position. While paclitaxel possesses an N-benzoyl-β-phenylisoserine side chain, this compound features an N-tigloyl-β-phenylisoserine side chain.[1] This structural variance, though seemingly minor, influences their metabolic pathways and may contribute to differences in their biological activity.[1]

PropertyThis compound
Molecular FormulaC45H53NO14
Molecular Weight831.90 g/mol [1][4]
CAS Number71610-00-9[3][5]
SolubilitySoluble in DMSO (14 mg/mL)

Mechanism of Action: Microtubule Stabilization and Beyond

Similar to other taxanes, the primary mechanism of action for this compound is the disruption of microtubule dynamics.[2][6] By binding to the β-tubulin subunit of microtubules, it stabilizes the polymer and prevents its depolymerization.[1] This interference with the normal function of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase, ultimately inhibiting mitosis and inducing cell death in rapidly dividing cancer cells.[2]

This compound This compound Tubulin β-Tubulin Subunit This compound->Tubulin Binds to Stabilization Stabilization & Prevention of Depolymerization This compound->Stabilization Microtubules Microtubule Polymer Tubulin->Microtubules Polymerizes into Microtubules->Stabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

General mechanism of action for this compound.

In Vitro and In Vivo Antitumor Activity

This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines and in preclinical animal models.

In Vitro Cytotoxicity

Studies have consistently shown the dose-dependent inhibitory effects of this compound on the proliferation of various cancer cells.

Cell LineCancer TypeIC50 Value (µM)Exposure TimeReference
H460Lung Cancer0.18Not Specified[7]
A549Lung Cancer0.20Not Specified[7]
H1299Lung Cancer0.37Not Specified[7]
Various GBM cell linesGlioblastomaHigh inhibition rates (>90%)Not Specified[8]
Human glial and neuroblastoma cell linesGlioblastoma and NeuroblastomaCytotoxic at 0.1-10.0 µg/ml1 and 24 hours[9]
Pleural Mesothelioma (REN)MesotheliomaCytotoxic at 0.1 µM72 hours[6]
In Vivo Efficacy

Preclinical studies using xenograft mouse models have corroborated the in vitro findings, demonstrating the antitumor potential of this compound in a living system.

Cancer TypeAnimal ModelDosageRoute of AdministrationOutcomeReference
Lung CancerNude mice xenograft0.4 mg/kgIntraperitoneal injection (10 days)Significant inhibition of tumor growth[7]
Pleural MesotheliomaPM-xenografted NOD-SCID mice2 mg/kgNot SpecifiedProlonged median Overall Survival (75 days vs 55 days in control)[6][10]

Signaling Pathways Modulated by this compound

Recent research has unveiled that this compound's anticancer effects extend beyond simple microtubule stabilization, involving the modulation of complex signaling pathways, particularly in combination with paclitaxel.

Induction of PANoptosis

A key finding is the synergistic induction of PANoptosis—a regulated cell death mechanism involving apoptosis, necroptosis, and pyroptosis—by the combination of paclitaxel and this compound in triple-negative breast cancer (TNBC) cells.[1][11] This multifaceted attack on cancer cells presents a promising strategy to overcome drug resistance.[1] The proposed mechanism involves the accumulation of reactive oxygen species (ROS) and subsequent DNA damage.[11]

cluster_0 Synergistic Action Paclitaxel Paclitaxel ROS ↑ Reactive Oxygen Species (ROS) Accumulation Paclitaxel->ROS This compound This compound This compound->ROS DNA_Damage ↑ DNA Damage ROS->DNA_Damage p38_Caspase3 p38/Caspase-3 Pathway DNA_Damage->p38_Caspase3 Mitochondrial_Pathway Mitochondria-Dependent Apoptotic Pathway DNA_Damage->Mitochondrial_Pathway NLRP3 NLRP3/Caspase-1/GSDMD Pathway DNA_Damage->NLRP3 PANoptosis PANoptosis (Apoptosis, Necroptosis, Pyroptosis) p38_Caspase3->PANoptosis Mitochondrial_Pathway->PANoptosis NLRP3->PANoptosis

Synergistic induction of PANoptosis by Paclitaxel and this compound.
Apoptosis Induction

This compound treatment has been shown to induce apoptosis. In mesothelioma cells, this is evidenced by an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl2.[6] This suggests a mitochondria-dependent apoptotic pathway is activated.

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

In hypoxic lung cancer cells, this compound has been found to inhibit the interaction between APEX1 and HIF-1α.[7] This leads to a significant reduction in cell viability, ROS production, intracellular pH, migration, and angiogenesis.[7]

Experimental Protocols

A summary of key experimental methodologies used to elucidate the pharmacology of this compound is provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 µg/ml to 10.0 µg/ml) for specific durations (e.g., 1 and 24 hours).[9]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Treat_Cells Treat with this compound (Varying Concentrations & Durations) Incubate_1->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_2 Incubate to Form Formazan Add_MTT->Incubate_2 Solubilize Solubilize Formazan Crystals Incubate_2->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Workflow for the MTT cell viability assay.
In Vivo Tumor Xenograft Model

This protocol is used to evaluate the antitumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID mice) are used.[6][7]

  • Tumor Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into the mice to establish tumors.

  • Treatment Administration: Once tumors reach a palpable size, mice are treated with this compound (e.g., 0.4 mg/kg or 2 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule.[6][7]

  • Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Overall survival may also be monitored.[6]

Extraction and Purification from Taxus Callus Cultures

This protocol outlines a method for obtaining this compound from plant tissue cultures.[12][13]

  • Methanol (B129727) Extraction: Plant callus tissue is extracted with methanol.[12][13]

  • Solid-Phase Extraction: The methanol extract is passed through a C18 Sep-pak cartridge for initial purification.[12][13]

  • High-Performance Liquid Chromatography (HPLC): The semi-purified extract is then subjected to reversed-phase HPLC on a phenyl column for final separation and quantification of this compound.[12]

Future Directions and Conclusion

This compound presents a compelling profile as an anticancer agent, both as a standalone therapy and in combination with other drugs like paclitaxel. Its multifaceted mechanism of action, including microtubule stabilization and the induction of PANoptosis, suggests its potential to be effective against a broad range of malignancies and to overcome mechanisms of drug resistance.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound, as well as to explore its efficacy in a wider array of cancer models. The synergistic relationship with paclitaxel is particularly promising and merits further investigation to optimize combination therapies for clinical application. For researchers and drug development professionals, this compound represents a valuable natural product with the potential to contribute significantly to the advancement of cancer treatment.

References

Initial Cytotoxicity Screening of Cephalomannine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalomannine, a natural taxane (B156437) analogue of paclitaxel (B517696), has demonstrated significant cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth overview of the initial cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental protocols for essential assays, and visualizing the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in oncology research and the preclinical evaluation of novel anti-cancer agents.

Introduction

This compound is a taxane compound naturally found in yew trees (Taxus species) and shares a structural similarity with the widely used chemotherapeutic agent, paclitaxel.[1] Its primary mechanism of action involves the stabilization of microtubules, leading to the disruption of mitotic spindle formation and subsequent cell cycle arrest, primarily in the G2/M phase.[2] This ultimately triggers programmed cell death. Emerging research indicates that this compound, both alone and in synergy with paclitaxel, can induce a multifaceted form of cell death known as PANoptosis, which encompasses apoptosis, necroptosis, and pyroptosis.[1] This guide focuses on the foundational assays and methodologies for evaluating the cytotoxic potential of this compound in a preclinical setting.

In Vitro Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the reported IC50 values for this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on experimental conditions such as exposure time and the specific assay used.[2]

Cell LineCancer TypeIC50 of this compound (µM)Exposure TimeReference
H460Lung Cancer0.18Not Specified[3]
A549Lung Cancer0.20Not Specified[3]
H1299Lung Cancer0.37Not Specified[3]

Table 1: IC50 values of this compound in various lung cancer cell lines.

| Cell Line | Cancer Type | IC50 of this compound | Reference | |---|---|---| | MDA-MB-231 | Triple-Negative Breast Cancer | ~1-10 ng/mL |[2] | | BT-549 | Triple-Negative Breast Cancer | Similar efficacy to MDA-MB-231 |[2] |

Table 2: IC50 values of this compound in triple-negative breast cancer cell lines.

Core Experimental Protocols

Accurate and reproducible experimental design is paramount in cytotoxicity screening. This section provides detailed protocols for the key assays used to evaluate the anti-cancer effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[4][5]

  • Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and then measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

The Annexin V-FITC assay is a standard method for detecting early-stage apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, and is therefore used to identify late apoptotic and necrotic cells.[6]

Protocol:

  • Cell Treatment: Induce apoptosis by treating cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^5 cells/500 µL.[6]

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of a 100 µg/mL PI working solution to each 100 µL of cell suspension.[7]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[6][7]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible, measuring fluorescence emission at 530 nm (FITC) and >575 nm (PI).[7]

Cell Cycle Analysis: Propidium Iodide Staining

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This compound, like other taxanes, is known to induce G2/M arrest.[2]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

  • Fixation: Resuspend the cells in ice-cold PBS and slowly add them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C.[8]

  • Washing: Centrifuge the fixed cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[9]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C or room temperature, protected from light.[9]

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Visualization of Molecular Mechanisms

The cytotoxic effects of this compound are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular events involved.

Experimental Workflow for Cytotoxicity Screening

G cluster_workflow Cytotoxicity Screening Workflow start Start: Cancer Cell Culture treatment Treatment with this compound start->treatment mtt MTT Assay treatment->mtt apoptosis Annexin V/PI Staining treatment->apoptosis cell_cycle Propidium Iodide Staining treatment->cell_cycle viability Cell Viability (IC50) mtt->viability apoptosis_analysis Apoptosis Analysis apoptosis->apoptosis_analysis cell_cycle_analysis Cell Cycle Distribution cell_cycle->cell_cycle_analysis end_result Data Interpretation & Conclusion viability->end_result apoptosis_analysis->end_result cell_cycle_analysis->end_result

A typical workflow for the initial cytotoxicity screening of this compound.

This compound-Induced Cell Cycle Arrest and Apoptosis Signaling Pathway

G cluster_pathway This compound Signaling Pathway This compound This compound microtubules Microtubule Stabilization This compound->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2 ratio) g2m_arrest->bcl2_family apoptosis Apoptosis caspases Caspase Activation bcl2_family->caspases caspases->apoptosis

Simplified signaling pathway of this compound-induced G2/M arrest and apoptosis.

Synergistic PANoptosis Induced by this compound and Paclitaxel

G cluster_panoptosis Synergistic PANoptosis Pathway combo This compound + Paclitaxel ros Increased ROS Production combo->ros apoptosis Apoptosis (Bax/Bcl-2, Caspases) ros->apoptosis necroptosis Necroptosis (RIPK1/RIPK3/MLKL) ros->necroptosis pyroptosis Pyroptosis (NLRP3, Caspase-1) ros->pyroptosis panoptosis PANoptosis apoptosis->panoptosis necroptosis->panoptosis pyroptosis->panoptosis

Mechanism of synergistic PANoptosis induction by this compound and Paclitaxel.

Conclusion

The initial cytotoxicity screening of this compound reveals its potential as a potent anti-cancer agent. Its ability to induce cell cycle arrest and multiple forms of programmed cell death underscores its therapeutic promise. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational framework for researchers to further investigate the anti-neoplastic properties of this compound and to inform the design of future preclinical and clinical studies. The synergistic effects observed with paclitaxel particularly warrant further exploration as a potential combination therapy for difficult-to-treat cancers.

References

Cephalomannine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cephalomannine: Chemical Identifiers, Biological Activity, and Experimental Protocols

For researchers, scientists, and drug development professionals, a comprehensive understanding of promising therapeutic compounds is paramount. This compound, a natural taxane (B156437) diterpenoid, has garnered significant interest for its antineoplastic properties. This technical guide provides a detailed overview of this compound, focusing on its chemical identifiers, quantitative biological data, relevant experimental protocols, and its role in key signaling pathways.

Chemical Identifiers

This compound is structurally related to the well-known chemotherapy agent Paclitaxel and is often found in the same natural sources, such as the yew tree (Taxus species).[1][2] Precise identification of this compound is crucial for research and development. The following table summarizes its key chemical identifiers.

Identifier TypeValueSource
CAS Number 71610-00-9[1][2][3][4][5][6][7]
PubChem CID 6436208[3][5]
Molecular Formula C45H53NO14[1][2][3][4][5]
Molecular Weight 831.9 g/mol [3][4][5][8]
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[3]
InChI InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1[3][5]
InChIKey DBXFAPJCZABTDR-WBYYIXQISA-N[2][3][5][7]
SMILES C/C=C(\C)/C(=O)N--INVALID-LINK----INVALID-LINK--OC(=O)C)O)(C(=O)--INVALID-LINK--C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O">C@HO[3]
Synonyms Taxol B, NSC-318735[1][2][3][4][7]

Quantitative Data: In Vitro Anticancer Activity

This compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in different human lung cancer cell lines under normoxic conditions.

Cell LineCancer TypeIC₅₀ (µM)
H460Non-small cell lung cancer0.18
A549Non-small cell lung cancer0.20
H1299Non-small cell lung cancer0.37

Data sourced from MedChemExpress product information sheet.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's anticancer effects. These are representative protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect the cell suspension.

  • Fixation: Wash the cells with ice-cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through various mechanisms, including the disruption of microtubule dynamics and the modulation of key signaling pathways.

Inhibition of the APEX1/HIF-1α Signaling Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes tumor progression. Apurinic/apyrimidinic endonuclease-1 (APEX1) is a protein that interacts with and enhances the activity of HIF-1α. This compound has been shown to inhibit the interaction between APEX1 and HIF-1α in lung cancer cells.[9] This disruption leads to a downstream reduction in the expression of HIF-1α target genes involved in angiogenesis, cell survival, and metabolism.

G This compound Inhibition of APEX1/HIF-1α Pathway cluster_0 Hypoxic Conditions cluster_1 Downstream Effects HIF1a HIF-1α HIF1a_APEX1 HIF-1α/APEX1 Complex HIF1a->HIF1a_APEX1 APEX1 APEX1 APEX1->HIF1a_APEX1 TargetGenes Target Gene Expression (e.g., VEGF, GLUT1) HIF1a_APEX1->TargetGenes Activation TumorProgression Tumor Progression (Angiogenesis, Metabolism) TargetGenes->TumorProgression This compound This compound This compound->HIF1a_APEX1 Inhibition

Caption: this compound inhibits the APEX1/HIF-1α interaction.

Experimental Workflow for Investigating Signaling Pathways

A typical workflow to investigate the effect of this compound on a signaling pathway involves a series of molecular biology techniques.

G Experimental Workflow for Signaling Pathway Analysis CellCulture 1. Cell Culture and This compound Treatment ProteinExtraction 2. Protein Extraction CellCulture->ProteinExtraction RNAExtraction 4. RNA Extraction CellCulture->RNAExtraction WesternBlot 3. Western Blot Analysis (Protein Expression/Phosphorylation) ProteinExtraction->WesternBlot DataAnalysis 6. Data Analysis and Pathway Interpretation WesternBlot->DataAnalysis qRT_PCR 5. qRT-PCR (Gene Expression) RNAExtraction->qRT_PCR qRT_PCR->DataAnalysis

Caption: Workflow for analyzing this compound's effect on signaling.

References

Methodological & Application

Application Notes and Protocols for Cephalomannine Extraction from Taxus Needles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephalomannine is a crucial taxane (B156437), structurally similar to the anticancer drug paclitaxel (B517696) (Taxol), and is often co-extracted from the needles and bark of various Taxus species. As a significant analogue and a potential precursor for semi-synthetic taxane derivatives, the efficient extraction and purification of this compound are of great interest in pharmaceutical research and development. This document provides a detailed protocol for the extraction and purification of this compound from Taxus needles, compiled from established methodologies. It includes a comprehensive experimental procedure, data on expected yields, and a visual representation of the workflow.

Data Presentation

The yield of this compound and other taxanes can vary significantly depending on the Taxus species, the specific cultivar, geographical location, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: this compound Content in Needles of Various Taxus Species

Taxus SpeciesThis compound Content (mg/g dry weight)Reference
Taxus chinensis1.10[1]
Taxus cuspidataHighest content among compared species[2]
Taxus x media~0.5[2]
Taxus baccata0 - 0.5 (as µg/g)

Table 2: Comparison of Extraction Methods for this compound and Other Taxoids from Taxus baccata Twigs

Extraction MethodKey ParametersRelative Yield of this compoundReference
Pressurized Liquid Extraction (PLE)Methanol (B129727), 100°C, 3 cyclesHighest Yield[3]
Ultrasound-Assisted Extraction (UAE)Methanol, 60% generator powerLower than PLE[3]
Microwave-Assisted Solvent Extraction (MASE)Methanol, open systemComparable to single PLE for 10-DAB III, lower for others[3]
Soxhlet ExtractionMethanolLower than multiple PLE[3]
Deep Eutectic Solvents (DES) with Microwave-Assisted ExtractionBetaine:Lactic Acid (1:3), Microwave1.10 mg/g[1]

Experimental Protocols

This section details a representative protocol for the extraction and purification of this compound from Taxus needles, integrating common and effective techniques described in the literature.[4][5][6]

Materials and Equipment
  • Plant Material: Dried and powdered Taxus needles.

  • Solvents: Methanol (HPLC grade), Chloroform (HPLC grade), Dichloromethane (B109758) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Ethyl Acetate (B1210297) (HPLC grade), Hexane (B92381) (HPLC grade), Deionized water.

  • Chemicals: Anhydrous sodium sulfate, Silica (B1680970) gel (for column chromatography, 70-230 mesh), C18 solid-phase extraction (SPE) cartridges.

  • Equipment: Grinder/mill, Rotary evaporator, Soxhlet apparatus (optional), Ultrasonic bath, Vortex mixer, Filtration apparatus (e.g., Buchner funnel, filter paper), Glass columns for chromatography, Solid-phase extraction manifold, High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18 or Phenyl).

Extraction Procedure
  • Sample Preparation:

    • Harvest fresh Taxus needles and air-dry them in a well-ventilated area away from direct sunlight until a constant weight is achieved.

    • Grind the dried needles into a fine powder using a grinder or mill.

  • Solvent Extraction:

    • Accurately weigh the powdered needle sample.

    • Method A: Maceration/Ultrasonication:

      • Place the powdered needles in a flask and add methanol at a solid-to-liquid ratio of approximately 1:10 (w/v).

      • Sonicate the mixture in an ultrasonic bath for 1-2 hours at room temperature.[3]

      • Alternatively, macerate the mixture on a shaker for 24 hours.

    • Method B: Soxhlet Extraction:

      • Place the powdered needles in a thimble and perform continuous extraction with methanol in a Soxhlet apparatus for 6-8 hours.[3]

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove the solid plant material.

    • Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a viscous residue.

Purification Protocol
  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning against a non-polar solvent like hexane to remove fats and waxes. Discard the hexane layer.

    • Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or chloroform, to extract the taxanes.[5]

    • Collect the dichloromethane/chloroform layers, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Dissolve the concentrated extract from the partitioning step in a minimal amount of methanol.

    • Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge with a series of increasing concentrations of methanol in water (e.g., 20%, 40%, 60% methanol) to elute polar impurities.[6]

    • Elute the fraction containing this compound and other taxanes with a higher concentration of methanol (e.g., 80-100% methanol).[6]

    • Collect this fraction and concentrate it.

  • Column Chromatography:

    • Prepare a silica gel column packed in a suitable non-polar solvent system (e.g., hexane-ethyl acetate).

    • Dissolve the concentrated fraction from SPE in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity of ethyl acetate in hexane.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Pool the this compound-rich fractions and concentrate them.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification to obtain high-purity this compound, preparative reversed-phase HPLC is often necessary.[5]

    • Use a C18 or Phenyl column with a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water.[5][6]

    • Inject the concentrated fraction from the previous step.

    • Collect the peak corresponding to this compound based on the retention time of a standard.

    • Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.

Analysis and Quantification
  • Analyze the purified fractions and the final product using analytical HPLC with a UV detector set at approximately 227 nm.

  • Quantify the amount of this compound by comparing the peak area with that of a certified reference standard.

Mandatory Visualization

Cephalomannine_Extraction_Workflow A Taxus Needles (Dried and Powdered) B Solvent Extraction (e.g., Methanol) A->B C Filtration & Concentration B->C D Crude Extract C->D E Liquid-Liquid Partitioning (e.g., Hexane, Dichloromethane) D->E F Taxane-Enriched Fraction E->F G Solid-Phase Extraction (SPE) (C18 Cartridge) F->G H Partially Purified Fraction G->H I Column Chromatography (Silica Gel) H->I J This compound-Rich Fractions I->J K Preparative HPLC J->K L Pure this compound K->L M Analysis (HPLC-UV) L->M

Caption: Workflow for this compound Extraction.

References

Application Note & Protocol: HPLC Purification of Cephalomannine

Author: BenchChem Technical Support Team. Date: December 2025

[December 19, 2025]

This document provides a detailed methodology for the purification of Cephalomannine using High-Performance Liquid Chromatography (HPLC). The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a taxane (B156437) derivative closely related to the anticancer drug Paclitaxel (Taxol®). Both compounds are often found together in extracts from various Taxus species. Due to their structural similarity, the separation of this compound from Paclitaxel presents a significant chromatographic challenge.[1] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the effective purification of this compound.

The primary challenge in separating this compound and Paclitaxel lies in the minor difference in their side-chain structures at the C-13 position.[1] While various chromatographic techniques, including normal-phase and reversed-phase chromatography, have been employed, RP-HPLC offers high resolution and reproducibility.[1][2][3] This protocol will focus on a widely applicable C18 stationary phase.

Experimental Workflow

The overall process for the purification of this compound from a crude plant extract involves several key stages, from initial extraction to final purification by preparative HPLC.

G cluster_extraction Sample Preparation cluster_hplc HPLC Purification cluster_post_purification Post-Purification A Crude Extract from Taxus sp. B Solvent Partitioning (e.g., Methanol (B129727)/Chloroform) A->B C Solid-Phase Extraction (SPE) (e.g., C18 Sep-Pak) B->C D Preparative RP-HPLC C->D Inject semi-purified extract E Fraction Collection D->E F Purity Analysis by Analytical HPLC E->F G Solvent Evaporation F->G Pool pure fractions H Characterization (e.g., MS, NMR) G->H

Figure 1: General workflow for the purification of this compound.

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Chloroform (analytical grade).

  • Columns:

    • Preparative RP-HPLC column (e.g., C18, 10 µm, 250 x 20 mm).

    • Analytical RP-HPLC column (e.g., C18, 5 µm, 150 x 4.6 mm).

  • Solid-Phase Extraction: C18 Sep-Pak cartridges.

  • Sample: Crude or semi-purified extract from Taxus species containing this compound.

Experimental Protocols

1. Sample Preparation

A preliminary purification of the crude extract is crucial to remove pigments, lipids, and other interfering substances, which can prolong the life of the HPLC column.

  • Solvent Partitioning: A common initial step involves liquid-liquid partitioning. For instance, a methanol extract can be partitioned against chloroform.[2]

  • Solid-Phase Extraction (SPE): The extract is then passed through a C18 Sep-Pak cartridge. The cartridge is first conditioned with methanol and then with water. The sample, dissolved in a suitable solvent mixture (e.g., 65% methanol), is loaded onto the cartridge.[2] Interfering polar compounds are washed away, and the taxane-enriched fraction is eluted with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

2. Preparative HPLC Purification

The semi-purified extract containing both Paclitaxel and this compound is subjected to preparative RP-HPLC for separation.

  • HPLC System: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.

  • Column: A preparative C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.[4]

  • Detection: The elution of compounds is monitored at 227 nm, a wavelength where taxanes exhibit strong absorbance.[4][5]

  • Fraction Collection: Fractions are collected based on the elution profile. The peaks corresponding to this compound and Paclitaxel are collected separately.

3. Analytical HPLC for Purity Assessment

The purity of the collected fractions is determined using an analytical RP-HPLC method.

  • HPLC System: An analytical HPLC system with a UV detector.

  • Column: An analytical C18 or F5 column.[4][5]

  • Mobile Phase: An isocratic or gradient elution with acetonitrile and water.

  • Analysis: The collected fractions are injected into the analytical HPLC to confirm their purity. Fractions with high purity are pooled.

4. Post-Purification Processing

  • Solvent Removal: The solvent from the pooled pure fractions is removed, typically by rotary evaporation under reduced pressure.

  • Characterization: The identity and purity of the final this compound product should be confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Data Presentation

The following tables summarize typical HPLC conditions for the purification and analysis of this compound.

Table 1: Preparative HPLC Parameters

ParameterValueReference
Column C18, 250 x 20 mm, 10 µmGeneral Practice
Mobile Phase A Water[4]
Mobile Phase B Acetonitrile[4]
Gradient 30-70% B over 40 minExample
Flow Rate 10-20 mL/minExample
Detection UV at 227 nm[4][5]
Injection Volume 1-5 mL (depending on concentration)General Practice
Column Temp. 30-40 °C[4][5]

Table 2: Analytical HPLC Parameters for Purity Check

ParameterValueReference
Column Ascentis® Express F5, 15 cm x 4.6 mm, 5 µm[5]
Mobile Phase 60:40 (v/v) Water:Acetonitrile (Isocratic)[5]
Flow Rate 1.5 mL/min[5]
Detection UV at 227 nm[5]
Injection Volume 5 µL[5]
Column Temp. 30 °C[5]

Logical Relationship Diagram

The successful separation of this compound from Paclitaxel by RP-HPLC is dependent on optimizing several key parameters. The following diagram illustrates the relationship between these parameters and the desired outcome.

G cluster_parameters Adjustable Parameters cluster_outcomes Performance Metrics A Mobile Phase Composition (% Acetonitrile) X Resolution between This compound & Paclitaxel A->X Y Retention Time A->Y B Flow Rate B->Y Z Peak Shape B->Z C Column Chemistry (C18, Phenyl, etc.) C->X C->Z D Temperature D->Y D->Z

Figure 2: Interdependencies of HPLC parameters and separation outcomes.

Conclusion

The protocol described provides a comprehensive framework for the HPLC purification of this compound. The use of a multi-step process involving initial sample clean-up followed by preparative and analytical HPLC is essential for obtaining high-purity this compound.[2] The specific conditions, particularly the gradient profile in the preparative step, may require optimization depending on the composition of the starting material.

References

Application Notes and Protocols for Cephalomannine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalomannine, a natural taxane (B156437) analog of paclitaxel, has demonstrated significant potential as an anticancer agent.[1] Like other taxanes, its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in cell culture, intended for researchers in oncology and drug development.

Data Presentation

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. While extensive data is still emerging, the following table summarizes known half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 ValueReference
MDA-MB-231 Triple-Negative Breast Cancer~1-10 ng/mL[3]
BT-549 Triple-Negative Breast CancerSimilar to MDA-MB-231[4]
Glioblastoma Cells Glioblastoma< 100 nM[1]
Various Leukemia, Breast, and Neuroblastoma Cell Lines Leukemia, Breast Cancer, NeuroblastomaEffective Cytotoxicity Observed[1]
Mesothelioma Cell Lines (e.g., REN) Pleural MesotheliomaCytotoxic effects demonstrated[1]

Note: IC50 values can vary depending on experimental conditions such as cell density, exposure time, and the specific cytotoxicity assay used.[3]

Experimental Protocols

I. Cell Culture and this compound Preparation
  • Cell Line Maintenance : Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Stock Solution : this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions : On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

II. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Cancer cells in culture

  • This compound working solutions

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding : Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

III. LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[7]

Materials:

  • Cancer cells in culture

  • This compound working solutions

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT assay protocol.

  • Controls :

    • Spontaneous LDH Release : Untreated cells.

    • Maximum LDH Release : Add lysis buffer to a set of untreated wells 45-60 minutes before the end of the incubation period.

    • Vehicle Control : Cells treated with the same concentration of DMSO as the highest this compound concentration.

    • Medium Background : Culture medium without cells.

  • Supernatant Collection : After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Assay Reaction : Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reagent Addition : Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation : Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement : Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis : Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Signaling Pathways and Mechanisms of Action

This compound, as a taxane, primarily functions by stabilizing microtubules, which disrupts the normal mitotic spindle assembly, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[2]

Recent studies, particularly in triple-negative breast cancer, have revealed that this compound, especially in combination with paclitaxel, can induce a multifaceted form of programmed cell death known as PANoptosis.[3][8] This involves the simultaneous activation of apoptosis, necroptosis, and pyroptosis.[9]

Key signaling pathways involved in this compound-induced cytotoxicity include:

  • Microtubule Stabilization : Direct binding to β-tubulin, preventing depolymerization.[3]

  • Mitochondrial-Dependent Apoptosis : Activation of the p38 and p53 pathways, which alters the Bax/Bcl-2 ratio, leading to increased mitochondrial outer membrane permeability and caspase activation.[9]

  • Necroptosis : Promotion of RIPK1/RIPK3/MLKL phosphorylation.[8]

  • Pyroptosis : Upregulation of NLRP3, cleaved Caspase-1, and GSDMD.

  • Oxidative Stress : Increased production of intracellular reactive oxygen species (ROS), which can lead to DNA damage.[8]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assays cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture Maintenance drug_prep 2. This compound Stock and Working Solution Preparation cell_culture->drug_prep cell_seeding 3. Cell Seeding in 96-well Plates drug_prep->cell_seeding treatment 4. Treatment with this compound cell_seeding->treatment incubation 5. Incubation (24, 48, or 72h) treatment->incubation mtt_add 6a. Add MTT Reagent incubation->mtt_add supernatant 6b. Collect Supernatant incubation->supernatant formazan 7a. Formazan Formation mtt_add->formazan solubilize 8a. Solubilize Crystals formazan->solubilize mtt_read 9a. Read Absorbance (570 nm) solubilize->mtt_read data_analysis 10. Calculate % Viability / % Cytotoxicity mtt_read->data_analysis ldh_reagent 7b. Add LDH Reagent supernatant->ldh_reagent ldh_incubate 8b. Incubate ldh_reagent->ldh_incubate ldh_read 9b. Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->data_analysis ic50 11. Determine IC50 Value data_analysis->ic50

Caption: Workflow for assessing this compound cytotoxicity.

Signaling_Pathway This compound-Induced Signaling Pathways cluster_microtubule Microtubule Dynamics cluster_panoptosis PANoptosis Induction cluster_apoptosis_details Apoptosis Mechanisms cluster_necroptosis_details Necroptosis Pathway cluster_pyroptosis_details Pyroptosis Pathway This compound This compound microtubule β-tubulin This compound->microtubule Binds to necroptosis Necroptosis This compound->necroptosis pyroptosis Pyroptosis This compound->pyroptosis ros ↑ ROS Production This compound->ros stabilization Microtubule Stabilization microtubule->stabilization g2m_arrest G2/M Phase Arrest stabilization->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis cell_death Cell Death apoptosis->cell_death ripk ↑ p-RIPK1/p-RIPK3/p-MLKL necroptosis->ripk nlrp3 ↑ NLRP3, Cleaved Caspase-1, GSDMD pyroptosis->nlrp3 p38_p53 ↑ p38/p53 Activation ros->p38_p53 bax_bcl2 ↑ Bax/Bcl-2 Ratio p38_p53->bax_bcl2 mitochondria Mitochondrial Dysfunction bax_bcl2->mitochondria caspases Caspase Activation mitochondria->caspases caspases->apoptosis ripk->cell_death nlrp3->cell_death

Caption: this compound's signaling pathways to cell death.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Cephalomannine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vivo experimental studies to evaluate the efficacy of Cephalomannine, a taxane-class anti-cancer agent. The protocols outlined below are based on established methodologies for preclinical assessment of chemotherapeutic compounds.

Introduction

This compound, a natural taxane (B156437) analog of Paclitaxel, exerts its anti-cancer effects primarily by stabilizing microtubules, leading to mitotic arrest and subsequent cell death.[1][2] Recent studies have further elucidated its mechanism, highlighting its ability to induce PANoptosis (a regulated form of cell death involving apoptosis, necroptosis, and pyroptosis) in combination with Paclitaxel and to inhibit the APEX1/HIF-1α interaction in hypoxic lung cancer cells.[3][4][5] Preclinical in vivo studies are a critical step in evaluating the therapeutic potential of this compound, providing essential data on its efficacy and safety in a living organism before clinical consideration.[6]

Core Concepts in Preclinical In Vivo Efficacy Testing

Successful in vivo efficacy studies for anti-cancer agents like this compound rely on a well-defined experimental design. Key considerations include the selection of an appropriate animal model, a clear and reproducible protocol, and the definition of robust endpoints to measure therapeutic response.[7][8] Human tumor xenograft models in immunocompromised mice are a standard and widely used approach for evaluating the efficacy of cytotoxic drugs.[7][9]

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Mouse Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line to assess the anti-tumor activity of this compound.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for triple-negative breast cancer, REN for mesothelioma)[1][2]

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)[2]

  • This compound

  • Vehicle control (e.g., PBS/2% BSA)[2]

  • Sterile PBS

  • Matrigel (optional)

  • Syringes and needles

  • Calipers

  • Animal housing and care facilities compliant with IACUC guidelines.[10]

Procedure:

  • Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.[6]

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to establish and grow.

    • Measure tumor volume regularly (2-3 times per week) using calipers. The formula Volume = (Length x Width²) / 2 is commonly used.[6]

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[6]

  • Treatment Administration:

    • Prepare this compound in the appropriate vehicle at the desired concentration.

    • Administer this compound to the treatment group via the determined route (e.g., intraperitoneal injection). A previously reported effective dose is 2 mg/kg body weight.[2]

    • Administer the vehicle alone to the control group.

    • Follow a predefined treatment schedule (e.g., daily, every other day for a set number of weeks).

  • Efficacy and Toxicity Monitoring:

    • Continue to monitor tumor volume and body weight throughout the study.[6]

    • Observe animals for any signs of toxicity.[6]

  • Study Endpoints:

    • The primary efficacy endpoint is often tumor growth inhibition.

    • Another key endpoint is overall survival (OS), defined as the time from tumor cell inoculation to when the animal meets euthanasia criteria.[2]

    • The study is typically terminated when tumors in the control group reach a maximum allowed size or after a predetermined duration.[6]

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.[6]

    • Analyze overall survival using Kaplan-Meier curves and log-rank tests.[2]

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Summary of In Vivo Efficacy Data for this compound

Cancer TypeAnimal ModelCell LineTreatmentDosageKey FindingsReference
Pleural MesotheliomaNOD-SCID MiceRENThis compound2 mg/kgProlonged median overall survival (75 days vs. 55 days for control; P = 0.0021).[2]
Triple-Negative Breast CancerNude MiceMDA-MB-231Paclitaxel + this compoundNot specifiedSignificant inhibition of tumor growth compared to either drug alone.[1][4]

Visualization of Pathways and Workflows

Signaling Pathway of this compound

This compound, as a taxane, primarily functions by stabilizing microtubules. Recent research indicates that in combination with paclitaxel, it can induce PANoptosis, a multifaceted cell death program. In hypoxic lung cancer, it has been shown to inhibit the APEX1/HIF-1α interaction.

G cluster_0 This compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes This compound This compound Microtubules Microtubules This compound->Microtubules Stabilizes APEX1_HIF1a APEX1/HIF-1α Interaction This compound->APEX1_HIF1a Inhibits PANoptosis PANoptosis (Apoptosis, Necroptosis, Pyroptosis) This compound->PANoptosis Induces (with Paclitaxel) Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Inhibition_Hypoxia_Response Inhibition of Hypoxia Response APEX1_HIF1a->Inhibition_Hypoxia_Response Cell_Death Cancer Cell Death PANoptosis->Cell_Death Mitotic_Arrest->Cell_Death Inhibition_Hypoxia_Response->Cell_Death

Caption: Mechanism of action for this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the typical workflow for conducting an in vivo efficacy study of this compound using a xenograft model.

G cluster_workflow In Vivo Efficacy Study Workflow A 1. Cell Culture & Preparation B 2. Tumor Cell Implantation A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization of Animals C->D E 5. Treatment (this compound vs. Vehicle) D->E F 6. Efficacy & Toxicity Monitoring E->F G 7. Study Endpoint (Tumor size / Survival) F->G H 8. Data Analysis & Reporting G->H

Caption: Experimental workflow for a this compound in vivo study.

References

Application Notes and Protocols for the Synthesis of Cephalomannine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Cephalomannine, a naturally occurring taxane (B156437) closely related to the anticancer drug Paclitaxel (Taxol®). The following methods enable the synthesis of various this compound derivatives, which can be utilized for structure-activity relationship (SAR) studies, the development of novel anticancer agents, and as analytical standards.

Synthesis of Dihalothis compound Derivatives

This protocol describes the addition of halogens across the double bond of the tigloyl side chain of this compound to yield dihalo-derivatives. These derivatives can be useful as intermediates for further synthetic transformations or for biological evaluation.

Experimental Protocol: Bromination of this compound
  • Dissolution: Dissolve a taxane-containing fraction (or pure this compound) in a mixture of carbon tetrachloride (CCl₄) and dichloromethane (B109758) (CH₂Cl₂) to a final concentration of 2 g/L.

  • Cooling: Cool the solution to 0-5 °C in an ice bath and stir in the dark.

  • Bromine Addition: Slowly add a 0.1 M solution of bromine in CCl₄ dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: Monitor the disappearance of the this compound peak by reversed-phase High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench it by adding ice-water.

  • Work-up: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a solid residue.

  • Purification: Separate the resulting diastereomers and any 7-epimers by preparative reversed-phase HPLC on a C18 column using a water-acetonitrile gradient.

Experimental Protocol: Chlorination of this compound
  • Dissolution: Dissolve the taxane fraction in 1,2-dichloroethane (B1671644) at 4 °C to a concentration of 3.2 g/L.

  • Chlorine Addition: Add an excess of chlorine solution to the cooled and stirred mixture.

  • Reaction Time: Allow the reaction to proceed for 3 hours, monitoring by reversed-phase HPLC.

  • Quenching and Work-up: Quench the reaction with ice water and perform a standard aqueous work-up.

  • Purification: The dichlorothis compound diastereomers can be separated by preparative C18 reversed-phase HPLC with a water-acetonitrile mobile phase.[1]

Quantitative Data:
DerivativeYieldPurityAnalytical Method
Dibromothis compound DiastereomersNot Specified>95%Preparative HPLC
Dichlorothis compound DiastereomersNot Specified>95%Preparative HPLC
Spectroscopic Data Summary for Dihalo-Derivatives:
CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Mass Spectrometry (FABMS) [M+H]⁺
(2''R,3''S)-dibromothis compoundH-2'': 4.85 (d), H-3'': 2.15 (m)C-2'': 55.1, C-3'': 48.9m/z 992.18905
(2''S,3''R)-dibromothis compoundH-2'': 4.91 (d), H-3'': 2.18 (m)C-2'': 54.8, C-3'': 48.6m/z 992.18905
Dichlorothis compound DiastereomersNot fully assignedNot fully assignedm/z 920

Note: Detailed NMR peak assignments can be found in the cited literature.

Conversion of this compound to Paclitaxel

This multi-step synthesis converts the tigloyl group of this compound into the benzoyl group found in Paclitaxel. This is a valuable method for increasing the yield of Paclitaxel from natural extracts containing significant amounts of this compound.

Experimental Workflow

This compound This compound Diol This compound Diol This compound->Diol OsO₄ (cat.), NMO Pyruvyl 3'-N-debenzoyl- 3'-N-pyruvyltaxol Diol->Pyruvyl NaIO₄ N_debenzoyl N-debenzoyltaxol Pyruvyl->N_debenzoyl 1,2-diphenylenediamine, tosic acid Paclitaxel Paclitaxel N_debenzoyl->Paclitaxel Benzoylating agent N_debenzoyl N-debenzoyltaxol Analogs N-acyl Paclitaxel Analogs N_debenzoyl->Analogs R-COCl, Pyridine

References

Protocol for Assessing Cephalomannine-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalomannine, a natural taxane (B156437) analogue of paclitaxel, has demonstrated anti-tumor activity, primarily through the induction of apoptosis, or programmed cell death.[1] Understanding the molecular mechanisms by which this compound induces apoptosis is crucial for its development as a potential therapeutic agent. This document provides a comprehensive set of protocols for assessing this compound-induced apoptosis in cancer cell lines, enabling researchers to quantify apoptotic events and elucidate the underlying signaling pathways.

Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of cysteine proteases known as caspases.[2][3] The protocols outlined herein describe several widely accepted methods to detect these key apoptotic events. These include the detection of phosphatidylserine (B164497) (PS) externalization using Annexin V staining, measurement of effector caspase activity, in situ labeling of DNA strand breaks via the TUNEL assay, and analysis of key apoptosis-related proteins by Western blotting.[4][5][6][7]

Recent studies have indicated that this compound, often in synergy with paclitaxel, can induce apoptosis through the p38/Caspase-3 pathway and the mitochondria-dependent (intrinsic) apoptotic pathway.[1] This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[1] The provided protocols will facilitate the investigation of these and other potential signaling cascades activated by this compound treatment.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Quantification of Apoptosis by Annexin V/PI Staining

Treatment GroupConcentration% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control-
This compoundX µM
This compoundY µM
Positive Control(e.g., Staurosporine)

Table 2: Caspase-3/7 Activity Assay

Treatment GroupConcentrationRelative Luminescence/Fluorescence Units (RLU/RFU)Fold Change vs. Vehicle Control
Vehicle Control-1.0
This compoundX µM
This compoundY µM
Positive Control(e.g., Staurosporine)

Table 3: Densitometric Analysis of Apoptosis-Related Proteins by Western Blot

Treatment GroupConcentrationRelative Protein Expression (Normalized to Loading Control)Fold Change vs. Vehicle Control
Anti-Apoptotic
Bcl-2Vehicle1.0
X µM
Y µM
Pro-Apoptotic
BaxVehicle1.0
X µM
Y µM
Executioner Caspase
Cleaved Caspase-3Vehicle1.0
X µM
Y µM

Experimental Protocols

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay identifies different stages of apoptosis.[8][9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[2] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[5] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[5][10]

Methodology:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for the desired time period. A positive control, such as staurosporine, should be included.[10]

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, carefully collect the culture medium (which may contain detached apoptotic cells) and detach the remaining adherent cells using a gentle, non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain membrane integrity.[10] Combine the detached cells with the collected medium.

  • Washing: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.[10][11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5][10]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[10]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) to the cell suspension.[5][11]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]

  • PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution to each tube immediately before analysis.[11] Do not wash the cells after adding PI.[11]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Compensations should be set up using single-stained control samples.

Caspase-3/7 Activity Assay

Principle: The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[12] This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[7][13][14] The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7 in the sample.[7][13]

Methodology:

  • Cell Culture and Treatment: Seed cells in a 96-well white-walled plate suitable for luminescence or fluorescence measurements. Treat cells with this compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 or equivalent reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Assay Procedure (Add-Mix-Measure Format):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of the prepared caspase reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.[7]

  • Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

Principle: During apoptosis, endonucleases cleave DNA into smaller fragments, generating numerous 3'-hydroxyl (3'-OH) ends.[6][15] The TUNEL assay is a method to detect this DNA fragmentation in situ.[6][16] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled dUTPs (e.g., conjugated with a fluorophore) to the 3'-OH ends of the fragmented DNA.[16][17] The labeled cells can then be visualized and quantified using fluorescence microscopy or flow cytometry.[15]

Methodology (for adherent cells on coverslips):

  • Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat with this compound as described. Include a positive control by treating cells with DNase I to induce DNA strand breaks.[17]

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize them with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.[17]

  • TUNEL Reaction:

    • Wash the cells with deionized water.

    • Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the kit manufacturer's protocol.

    • Incubate the coverslips with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.[6]

  • Washing and Counterstaining: Wash the cells with PBS to remove unincorporated nucleotides. Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.

  • Microscopy: Mount the coverslips on microscope slides and visualize them using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[4] This method can be used to analyze changes in the expression levels of key proteins that regulate apoptosis, such as members of the Bcl-2 family (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax) and the cleavage (activation) of effector caspases like caspase-3.[18][19][20]

Methodology:

  • Cell Lysis and Protein Extraction:

    • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18][20]

    • Scrape the cells and collect the lysate.[18]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[18]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[18]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[18][20]

    • Separate the proteins based on size by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.[18]

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.[18][20]

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[18]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[4] Normalize the expression of target proteins to a loading control (e.g., β-actin, GAPDH) to correct for variations in loading.[4]

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assessment cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (Vehicle vs. This compound) CellCulture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Caspase Caspase-3/7 Assay (Luminescence/Fluorescence) Treatment->Caspase Executioner Caspase Activity TUNEL TUNEL Assay (Microscopy) Treatment->TUNEL DNA Fragmentation Lysis Cell Lysis & Protein Extraction Treatment->Lysis AnnexinV Annexin V/PI Staining (Flow Cytometry) Harvesting->AnnexinV Early/Late Apoptosis Quantification 4. Quantification & Analysis AnnexinV->Quantification Caspase->Quantification TUNEL->Quantification WesternBlot Western Blot Analysis (Bcl-2, Bax, Cleaved Caspase-3) Lysis->WesternBlot Protein Expression WesternBlot->Quantification

Caption: Workflow for assessing this compound-induced apoptosis.

Cephalomannine_Apoptosis_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Expression ↑ This compound->Bax Promotes Mito Mitochondrial Permeability ↑ Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative intrinsic signaling pathway for this compound.

References

Application Notes and Protocols for Cephalomannine Administration in Animal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalomannine is a natural taxane (B156437) compound, structurally similar to the widely used chemotherapeutic agent paclitaxel (B517696), and is isolated from the yew tree (Taxus species).[1][2] It has demonstrated significant antineoplastic effects in various animal cancer models and is a compound of interest for preclinical cancer research.[1] This document provides detailed application notes, protocols, and data for the administration of this compound in animal cancer models to guide researchers in their study design and execution.

Mechanism of Action

The primary anticancer mechanism of this compound is consistent with that of other taxanes, focusing on the disruption of microtubule dynamics.[2] The key steps are:

  • Microtubule Stabilization : this compound binds to the β-tubulin subunit of microtubules, which stabilizes the polymer and prevents its depolymerization into tubulin subunits.[2] This interference with microtubule dynamics is critical as these structures are essential for various cellular functions, particularly mitosis.

  • Mitotic Arrest : The stabilization of microtubules prevents the formation of a functional mitotic spindle, leading to a halt in the cell cycle at the G2/M phase.[2]

  • Apoptosis Induction : Prolonged arrest in mitosis triggers the intrinsic pathway of programmed cell death, or apoptosis, leading to the elimination of cancer cells.[2]

Recent research has also shed light on additional mechanisms. Notably, in combination with paclitaxel, this compound can synergistically induce PANoptosis, a regulated cell death process involving apoptosis, necroptosis, and pyroptosis.[3] In lung cancer models, this compound has been shown to inhibit cellular functions induced by hypoxia.[4]

Data Presentation

The following table summarizes the quantitative data from various in vivo studies on the efficacy of this compound in different animal cancer models.

Table 1: In Vivo Efficacy of this compound in Animal Cancer Models

Cancer ModelAnimal ModelThis compound (CPM) DoseAdministration Route & FrequencyKey FindingsReference(s)
Pleural MesotheliomaPM-xenograft NOD-SCID mice2 mg/kgIntraperitoneal (i.p.), once daily for 5 consecutive days, repeated for 2 weeksSignificantly prolonged median overall survival to 75 days compared to 55 days for the vehicle control group.[2][2]
Triple-Negative Breast Cancer (TNBC)MDA-MB-231 xenograft nude mice2.9 mg/kgOral gavage, every other dayDemonstrated significant inhibition of tumor growth.[3][5] A combination with paclitaxel (2.9 mg/kg) resulted in superior tumor growth inhibition compared to either drug alone.[3][3][5]
Lung CancerH460 xenograft nude mice0.4 mg/kgIntraperitoneal (i.p.), daily for 10 daysEffectively reduced both the volume and weight of the tumors.[6][6]

Experimental Protocols

Protocol 1: General In Vivo Xenograft Study for Antitumor Efficacy Assessment

This protocol provides a standard framework for evaluating the antitumor effects of this compound using a subcutaneous xenograft model.[3]

1. Animal Model Selection and Acclimatization:

  • Species: Use immunocompromised mice, such as NOD-SCID or BALB/c nude mice, typically 3-6 weeks of age.[2][5]

  • Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one week before the start of the experiment to minimize stress.[7]

2. Cell Culture and Implantation:

  • Culture the selected cancer cell line (e.g., MDA-MB-231 for TNBC, H460 for lung cancer) using standard aseptic techniques.[5][6]

  • When cells reach the logarithmic growth phase, harvest them and resuspend in a suitable vehicle like sterile saline or Matrigel.[5]

  • Subcutaneously inject approximately 2 x 10⁶ cells in a small volume (e.g., 100 µL) into the flank of each mouse.[5]

3. Tumor Growth, Randomization, and Treatment:

  • Regularly monitor the mice for tumor formation. Once the tumors become palpable (e.g., reaching a volume of 50-100 mm³), use a random allocation method to divide the mice into treatment and control groups.[3]

  • Prepare the this compound dosing solution according to Protocol 3.

  • Administer the vehicle or this compound solution based on the predetermined schedule and route of administration (e.g., daily intraperitoneal injections or oral gavage every other day).[3][6]

4. Efficacy and Welfare Monitoring:

  • Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume, often using the formula: (Length × Width²) / 2.[8]

  • Throughout the study, monitor the overall health and welfare of the animals. This includes recording body weight, observing behavior, and checking for any signs of toxicity.[6]

  • Establish and adhere to humane endpoints, such as a maximum tumor size (e.g., 1500 mm³) or a significant loss of body weight (e.g., >20%), to minimize animal suffering.[6][8]

5. Endpoint Analysis:

  • Carefully excise the tumor and record its final weight.[3]

6. Data Analysis:

  • Statistically compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of this compound.[3]

Protocol 2: Intraperitoneal (i.p.) Injection of this compound in a Mouse Model

This protocol details the steps for the intraperitoneal administration of this compound.[9][10]

1. Necessary Materials:

  • Prepared this compound dosing solution

  • Sterile 1 mL syringes

  • Appropriately sized sterile needles (e.g., 25-27 gauge for mice)[9]

  • Antiseptic wipes or solution (e.g., 70% ethanol)

  • Clean gauze pads

2. Injection Procedure:

  • Gently but firmly restrain the mouse to expose the abdominal area. Tilting the mouse's head slightly downwards can help in shifting the abdominal organs away from the injection site.[10]

  • Identify the injection site within the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum or urinary bladder.[10]

  • Clean the injection site with an antiseptic wipe.[10]

  • With the needle bevel facing upwards, insert it at a 30-45° angle into the peritoneal cavity.[9][11]

  • Gently pull back on the syringe plunger to aspirate. The absence of any fluid indicates that the needle is correctly placed. If any fluid (e.g., urine or intestinal contents) is drawn, withdraw the needle and repeat the procedure at a new site with a fresh needle and syringe.[10]

  • Slowly and steadily inject the this compound solution.[9]

  • Carefully withdraw the needle and place the mouse back in its cage.

  • Observe the animal for a short period post-injection for any immediate adverse reactions.[9]

Protocol 3: Preparation of this compound Solutions for In Vivo Administration

Due to its poor solubility in water, this compound must be formulated in a suitable vehicle for in vivo delivery.

1. Required Reagents and Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO)[1]

  • Polyethylene glycol 300 (PEG300)[1]

  • Tween 80[1]

  • Sterile 0.9% saline or water for injection[1]

  • Corn oil[1]

2. Formulation for Intraperitoneal or Intravenous Injection (Co-solvent based):

  • First, prepare a stock solution of this compound in DMSO (e.g., at a concentration of 100 mg/mL).[1]

  • To prepare a 1 mL working solution, combine 50 µL of the this compound DMSO stock with 400 µL of PEG300.[1]

  • To this mixture, add 50 µL of Tween 80 and mix gently until the solution is clear.[1]

  • Finally, add 500 µL of sterile saline or water to bring the total volume to 1 mL.[1]

  • It is recommended to prepare this formulation fresh before each use.[1]

3. Formulation for Subcutaneous or Oral Administration (Oil-based):

  • Prepare a stock solution of this compound in DMSO (e.g., 16.6 mg/mL).[1]

  • To prepare a 1 mL working solution, add 50 µL of the clear this compound-DMSO stock solution to 950 µL of corn oil. Mix thoroughly to ensure a uniform suspension.[1]

  • This formulation should also be used immediately after preparation.[1]

Visualization of Pathways and Workflows

Signaling Pathways

Taxane_Mechanism_of_Action This compound This compound BetaTubulin β-tubulin subunit of microtubules This compound->BetaTubulin Binds to MicrotubuleStabilization Microtubule Stabilization (Prevention of Depolymerization) BetaTubulin->MicrotubuleStabilization MitoticSpindleDisruption Disruption of Mitotic Spindle Formation MicrotubuleStabilization->MitoticSpindleDisruption G2M_Arrest G2/M Phase Arrest MitoticSpindleDisruption->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

General mechanism of action for taxane compounds.[2]

Synergistic_PANoptosis cluster_treatment Combination Treatment Paclitaxel Paclitaxel ROS ↑ Intracellular ROS Paclitaxel->ROS This compound This compound DNA_Damage DNA Damage (↑ γ-H2AX) This compound->DNA_Damage p38_p53 Activation of p38/p53 Signaling Pathway ROS->p38_p53 Necroptosis Necroptosis (↑ p-RIPK1/p-RIPK3/p-MLKL) ROS->Necroptosis Pyroptosis Pyroptosis (↑ NLRP3, Cleaved Caspase-1, GSDMD) ROS->Pyroptosis DNA_Damage->p38_p53 Mitochondrial_Apoptosis Mitochondrial Apoptosis (↑ Bax/Bcl-2 ratio) p38_p53->Mitochondrial_Apoptosis PANoptosis PANoptosis (Synergistic Cell Death) Mitochondrial_Apoptosis->PANoptosis Necroptosis->PANoptosis Pyroptosis->PANoptosis

Synergistic induction of PANoptosis by Paclitaxel and this compound.[3]
Experimental Workflow

Experimental_Workflow Animal_Acclimation Animal Acclimation (1 week) Cell_Implantation Cancer Cell Implantation (Subcutaneous) Animal_Acclimation->Cell_Implantation Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Administration This compound/ Vehicle Administration Randomization->Treatment_Administration Monitoring Tumor Measurement & Animal Welfare Monitoring (Twice weekly) Treatment_Administration->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Humane endpoints met Analysis Tumor Excision, Weight Measurement, & Data Analysis Endpoint->Analysis

General experimental workflow for an in vivo xenograft study.[3][6]

References

Cephalomannine Formulation for In Vitro Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalomannine, a natural taxane (B156437) analogue isolated from Taxus species, has demonstrated significant anti-tumor and antiproliferative properties, making it a compound of interest in cancer research.[1] Like its well-known counterpart, paclitaxel, this compound's primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3] Recent studies have further elucidated its role in modulating key signaling pathways involved in cancer progression, including the induction of PANoptosis (a regulated form of cell death involving apoptosis, necroptosis, and pyroptosis) and the inhibition of the APEX1/HIF-1α interaction.[1][3][4]

These application notes provide detailed protocols for the preparation and in vitro application of this compound, along with a summary of its biological effects and the signaling pathways it modulates.

Data Presentation

Solubility

Proper solubilization of this compound is critical for accurate and reproducible in vitro experimental results. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.

SolventSolubilityNotes
DMSO ≥ 14 mg/mLFresh, anhydrous DMSO is recommended to avoid precipitation.[5]
Ethanol 15 mg/mL[6]
DMF 10 mg/mL[6]
Ethanol:PBS (pH 7.2) (1:7) 0.12 mg/mL[6]Limited solubility in aqueous buffers.
In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its potent cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Exposure Time
H460Lung Cancer0.18Not Specified
A549Lung Cancer0.20Not Specified
H1299Lung Cancer0.37Not Specified
RENPleural Mesothelioma~0.172 hours[7]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the assay method used.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder (≥97% purity)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Protocol:

  • Allow the this compound powder and DMSO to equilibrate to room temperature.

  • In a sterile, amber microcentrifuge tube, weigh out the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to prepare a stock solution of at least 10 mg/mL.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.[2]

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 10 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_apoptosis Apoptosis Assay (Flow Cytometry) Ceph_Prep Prepare this compound Stock Solution (in DMSO) Treatment Treat with this compound (and Vehicle Control) Ceph_Prep->Treatment Cell_Culture Culture Cancer Cell Line Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Harvest Harvest and Wash Cells Incubation->Harvest Formazan Dissolve Formazan Crystals (DMSO) MTT_Add->Formazan Readout_MTT Measure Absorbance (570 nm) Formazan->Readout_MTT Stain Stain with Annexin V/PI Harvest->Stain Readout_Flow Analyze by Flow Cytometry Stain->Readout_Flow cephalomannine_pathway cluster_microtubule Microtubule Dynamics cluster_hypoxia Hypoxia Response cluster_panoptosis PANoptosis Induction This compound This compound Microtubules β-tubulin This compound->Microtubules binds to APEX1 APEX1 This compound->APEX1 competitively binds Interaction APEX1/HIF-1α Interaction This compound->Interaction interrupts p38_p53 p38/p53 Pathway This compound->p38_p53 activates Pyroptosis Pyroptosis (↑ NLRP3, Caspase-1) This compound->Pyroptosis induces Stabilization Microtubule Stabilization Microtubules->Stabilization leads to Mitotic_Arrest Mitotic Arrest Stabilization->Mitotic_Arrest Apoptosis_MT Apoptosis Mitotic_Arrest->Apoptosis_MT APEX1->Interaction HIF1a HIF-1α HIF1a->Interaction Angiogenesis Angiogenesis Interaction->Angiogenesis promotes Mitochondria Mitochondrial Apoptosis (↑ Bax/Bcl-2 ratio) p38_p53->Mitochondria Cell_Death Synergistic Cell Death Mitochondria->Cell_Death Pyroptosis->Cell_Death

References

Application Notes and Protocols for Cell Viability Assays (MTT, Resazurin) with Cephalomannine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of cephalomannine on cancer cell lines using the MTT and resazurin (B115843) cell viability assays. This compound, a close structural analog of paclitaxel, is a promising anti-cancer agent that functions by stabilizing microtubules, leading to mitotic arrest and subsequent cell death.[1][2]

Mechanism of Action: Microtubule Stabilization and Beyond

This compound, like other taxanes, binds to the β-tubulin subunit of microtubules. This action stabilizes the microtubule polymer, preventing its depolymerization and disrupting the dynamic instability required for proper mitotic spindle formation and function.[1] This ultimately leads to cell cycle arrest at the G2/M phase and induces apoptosis.[2]

Recent studies have revealed a more complex mechanism of action, particularly when this compound is used in combination with paclitaxel. This combination has been shown to synergistically induce PANoptosis, a regulated form of cell death involving apoptosis, necroptosis, and pyroptosis, in triple-negative breast cancer (TNBC) cells.[1][3] This multi-faceted attack on cancer cells may offer a strategy to overcome drug resistance.[1] The synergistic effect is associated with increased intracellular reactive oxygen species (ROS), DNA damage, and activation of the p38 and p53 signaling pathways.[3][4]

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values can vary depending on the cell line, exposure time, and the assay method used.

Cell LineCancer TypeIC50 of this compoundReference
MDA-MB-231Triple-Negative Breast Cancer~1-10 ng/mL[1]
BT-549Triple-Negative Breast CancerSimilar to MDA-MB-231[1]
RENPleural MesotheliomaEffective at 0.1 µM (72h exposure)[2][5]
Various Human Tumor Cell LinesVariousNot specified, but shows antitumor activity comparable to paclitaxel[2]
Leukemia, Neuroblastoma, Glial NeoplasiaVariousEffective, specific IC50s not detailed in provided abstracts[2]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)[6]

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[1][7]

  • Microplate reader

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[1][7] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells (vehicle control) and blank wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][3]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[1][8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1][7][8]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Resazurin Cell Viability Assay

The resazurin assay is a fluorescent/colorimetric assay that also measures metabolic activity. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[9][10] This assay is generally considered more sensitive than the MTT assay.[9]

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)[6]

  • Cancer cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates (for fluorescence)

  • Resazurin solution (e.g., 0.15 mg/mL in DPBS, filter-sterilized)[9]

  • Microplate reader (fluorometer or spectrophotometer)

Protocol:

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Allow cells to attach overnight.[9]

  • Treatment: Treat cells with various concentrations of this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired period.

  • Resazurin Addition: Add 10-20 µL of resazurin solution to each well.[9][10]

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.[9][10][11] Incubation time may need to be optimized based on the cell line's metabolic rate.

  • Measurement:

    • Fluorescence: Measure the fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[9][10]

    • Absorbance: Alternatively, measure the absorbance at 570 nm with a reference wavelength of 600 nm.[10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_mtt MTT Assay cluster_resazurin Resazurin Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) treatment 2. This compound Treatment (serial dilutions) cell_seeding->treatment incubation 3. Incubate (24-72 hours) treatment->incubation mtt_add 4a. Add MTT Reagent incubation->mtt_add res_add 4b. Add Resazurin Reagent incubation->res_add formazan_inc 5a. Incubate (2-4h) mtt_add->formazan_inc solubilize 6a. Solubilize Formazan formazan_inc->solubilize read_abs 7a. Read Absorbance (570nm) solubilize->read_abs data_analysis 8. Calculate % Viability & IC50 read_abs->data_analysis res_inc 5b. Incubate (1-4h) res_add->res_inc read_fluor 6b. Read Fluorescence (Ex: 560nm, Em: 590nm) res_inc->read_fluor read_fluor->data_analysis

Caption: Workflow for MTT and Resazurin Cell Viability Assays.

signaling_pathway cluster_targets Cellular Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes This compound This compound microtubules Microtubule Stabilization This compound->microtubules ros Increased ROS Production This compound->ros Synergistic Induction paclitaxel Paclitaxel paclitaxel->microtubules paclitaxel->ros Synergistic Induction mitotic_arrest G2/M Mitotic Arrest microtubules->mitotic_arrest dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis mitotic_arrest->apoptosis p38_p53 p38/p53 Activation dna_damage->p38_p53 p38_p53->apoptosis necroptosis Necroptosis p38_p53->necroptosis pyroptosis Pyroptosis p38_p53->pyroptosis panoptosis PANoptosis (Synergistic Effect) apoptosis->panoptosis necroptosis->panoptosis pyroptosis->panoptosis

Caption: this compound's Mechanism of Action and Signaling Pathways.

References

Application Notes and Protocols for Western Blot Analysis of Cephalomannine-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Western blot analysis to investigate the cellular effects of Cephalomannine, a taxane (B156437) compound with anticancer properties. The protocols and data presented are based on published research and are intended to assist in the design and execution of experiments aimed at elucidating the mechanism of action of this compound and its potential as a therapeutic agent.

Introduction

This compound, a structural analog of Paclitaxel, is a microtubule-stabilizing agent that has demonstrated significant antitumor activity.[1][2] Like other taxanes, its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which leads to the stabilization of the microtubule polymer and prevents its depolymerization.[1] This disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and ultimately induces programmed cell death, or apoptosis.[1]

Recent studies have shown that this compound, particularly in combination with Paclitaxel, can induce a regulated form of cell death known as PANoptosis, which integrates apoptosis, necroptosis, and pyroptosis, in cancer cells.[1][3][4] This multifaceted cell death mechanism is often initiated by the accumulation of reactive oxygen species (ROS) and subsequent DNA damage.[5][6] Western blot analysis is a critical technique for dissecting these intricate signaling pathways by quantifying the expression levels of key proteins involved in these processes.

Key Signaling Pathways Affected by this compound

This compound treatment has been shown to modulate several key signaling pathways implicated in cell death and survival. The following pathways are of particular interest for investigation using Western blot analysis:

  • Apoptosis Pathway: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as the activation of caspase cascades (e.g., Caspase-3).[2][5] The p38 and p53 signaling pathways have also been implicated in mediating this compound-induced apoptosis.[3][5]

  • PANoptosis Pathway: In combination with Paclitaxel, this compound can trigger PANoptosis, a complex interplay between apoptosis, necroptosis, and pyroptosis.[1] Key markers for these pathways that can be assessed by Western blot include RIPK1/RIPK3/MLKL for necroptosis and NLRP3, Caspase-1, and GSDMD for pyroptosis.[3][5]

  • DNA Damage Response Pathway: The generation of ROS upon this compound treatment can lead to DNA damage.[5] A key indicator of DNA double-strand breaks is the phosphorylation of histone H2AX (γ-H2AX), which can be readily detected by Western blot.[5][6]

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the expected changes in protein expression levels in cancer cells treated with this compound, based on published findings. These tables provide a reference for interpreting Western blot results.

Table 1: Apoptosis-Related Protein Expression in this compound-Treated Cells

ProteinExpected Change in Expression/ActivityFunction
BaxUpregulationPro-apoptotic
Bcl-2DownregulationAnti-apoptotic
Cleaved Caspase-3UpregulationExecutioner caspase in apoptosis
p-p38UpregulationStress-activated protein kinase involved in apoptosis
p53UpregulationTumor suppressor, transcription factor

Table 2: PANoptosis-Related Protein Expression in this compound-Treated Cells

ProteinExpected Change in Expression/ActivityPathway
p-RIPK1UpregulationNecroptosis
p-RIPK3UpregulationNecroptosis
p-MLKLUpregulationNecroptosis
NLRP3UpregulationPyroptosis
Cleaved Caspase-1UpregulationPyroptosis
Cleaved GSDMDUpregulationPyroptosis

Table 3: DNA Damage Response Protein Expression in this compound-Treated Cells

ProteinExpected Change in Expression/ActivityFunction
γ-H2AXUpregulationMarker of DNA double-strand breaks
H2AXNo significant changeTotal histone H2AX

Experimental Protocols

General Workflow for Western Blot Analysis of this compound-Treated Cells

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction cluster_2 Protein Quantification and Sample Preparation cluster_3 SDS-PAGE and Protein Transfer cluster_4 Immunoblotting cluster_5 Detection and Analysis A Seed cells and allow to adhere B Treat with this compound (and/or Paclitaxel) at desired concentrations and time points A->B C Include vehicle control B->C D Wash cells with ice-cold PBS C->D E Lyse cells in RIPA buffer with protease and phosphatase inhibitors D->E F Centrifuge to pellet cell debris E->F G Collect supernatant (protein lysate) F->G H Determine protein concentration (e.g., BCA assay) G->H I Normalize protein concentrations H->I J Add Laemmli buffer and boil samples I->J K Load samples onto SDS-PAGE gel J->K L Run electrophoresis to separate proteins by size K->L M Transfer proteins to a PVDF or nitrocellulose membrane L->M N Block membrane (e.g., with 5% non-fat milk or BSA) M->N O Incubate with primary antibody overnight at 4°C N->O P Wash membrane O->P Q Incubate with HRP-conjugated secondary antibody P->Q R Wash membrane Q->R S Add ECL substrate R->S T Image the blot using a chemiluminescence detector S->T U Quantify band intensities using densitometry software T->U V Normalize to a loading control (e.g., β-actin, GAPDH) U->V

Caption: General workflow for Western blot analysis.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Lines: Triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and BT-549 are commonly used.[5]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates or 10 cm dishes. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.1 µM to 10 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included in all experiments. For combination studies, Paclitaxel can be co-administered.[2]

2. Protein Extraction:

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice for 30 minutes in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant containing the total protein to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation for SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer (containing β-mercaptoethanol) to the lysates to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by Ponceau S staining.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for recommended dilutions.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the protein of interest's band intensity to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

Signaling Pathway Diagrams

G cluster_0 This compound Treatment cluster_1 Upstream Events cluster_2 Signaling Pathways cluster_3 Key Proteins (Western Blot Targets) cluster_4 Cellular Outcome This compound This compound Microtubule_Stabilization Microtubule Stabilization This compound->Microtubule_Stabilization ROS_Accumulation ROS Accumulation This compound->ROS_Accumulation G2M_Arrest G2/M Phase Arrest Microtubule_Stabilization->G2M_Arrest p38_p53 p38 / p53 Activation G2M_Arrest->p38_p53 DNA_Damage DNA Damage ROS_Accumulation->DNA_Damage Necroptosis_Pathway Necroptosis Pathway ROS_Accumulation->Necroptosis_Pathway Pyroptosis_Pathway Pyroptosis Pathway ROS_Accumulation->Pyroptosis_Pathway DNA_Damage->p38_p53 gH2AX γ-H2AX DNA_Damage->gH2AX Mitochondrial_Pathway Mitochondrial Pathway p38_p53->Mitochondrial_Pathway Caspase3 Cleaved Caspase-3 p38_p53->Caspase3 Bax Bax Mitochondrial_Pathway->Bax Bcl2 Bcl-2 Mitochondrial_Pathway->Bcl2 RIPK1_RIPK3_MLKL p-RIPK1/p-RIPK3/p-MLKL Necroptosis_Pathway->RIPK1_RIPK3_MLKL NLRP3_Casp1_GSDMD NLRP3/Cleaved Casp-1/Cleaved GSDMD Pyroptosis_Pathway->NLRP3_Casp1_GSDMD Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis Necroptosis Necroptosis RIPK1_RIPK3_MLKL->Necroptosis Pyroptosis Pyroptosis NLRP3_Casp1_GSDMD->Pyroptosis PANoptosis PANoptosis Apoptosis->PANoptosis Necroptosis->PANoptosis Pyroptosis->PANoptosis

References

Application Notes: Flow Cytometry for Cell Cycle Analysis with Cephalomannine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalomannine, a natural taxane (B156437) analog of paclitaxel (B517696), is a promising anti-cancer agent that disrupts microtubule dynamics.[1] Like other taxanes, its primary mechanism of action involves the stabilization of microtubules, which are crucial for the formation of the mitotic spindle during cell division.[1][2] This interference with microtubule function leads to an arrest of the cell cycle, primarily at the G2/M phase, and can subsequently trigger programmed cell death (apoptosis).[2][3] Flow cytometry is a powerful and high-throughput technique used to analyze the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be measured. This allows for the quantification of cells in the different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[4][5]

These application notes provide a detailed protocol for utilizing flow cytometry to analyze the effects of this compound on the cell cycle of cancer cells.

Mechanism of Action: this compound-Induced G2/M Arrest

This compound, like paclitaxel, binds to the β-tubulin subunit of microtubules.[1] This binding event stabilizes the microtubule polymer, preventing its depolymerization.[1] The normal dynamic instability of microtubules is essential for the proper formation and function of the mitotic spindle during mitosis. The aberrant stabilization caused by this compound disrupts this process, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle.[1][3] This sustained mitotic arrest can activate downstream signaling pathways, ultimately leading to apoptosis.[3][6]

Data Presentation: Quantitative Analysis of this compound-Induced Cell Cycle Arrest

The following table summarizes the quantitative data on the cell cycle distribution in the triple-negative breast cancer cell line MDA-MB-231 following treatment with this compound and paclitaxel. The data demonstrates a significant increase in the percentage of cells in the G2/M phase, indicative of cell cycle arrest at this checkpoint. A synergistic effect is observed when both compounds are used in combination.[3]

Table 1: Effect of this compound and Paclitaxel on Cell Cycle Distribution in MDA-MB-231 Cells

Treatment (48h)G0/G1 (%)S (%)G2/M (%)
Control60.225.514.3
Paclitaxel (1 ng/mL)45.115.239.7
This compound (1 ng/mL)50.330.119.6
Combination (1 ng/mL each)38.710.550.8

Data is derived from a study on MDA-MB-231 cells.[3] Percentages are approximate and may vary depending on experimental conditions and cell line.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of 1 x 10⁵ cells per well.[3]

  • Cell Adherence: Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Treat the cells with this compound (e.g., 1 ng/mL), paclitaxel (e.g., 1 ng/mL), a combination of both, or a vehicle control (e.g., DMSO).[3]

  • Incubation: Incubate the treated cells for a specified duration (e.g., 48 hours).[3]

Sample Preparation for Flow Cytometry
  • Cell Harvesting: Harvest the cells by trypsinization. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.[7]

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[7]

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.[4] Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.[4]

Propidium Iodide (PI) Staining
  • Cell Pelleting: Centrifuge the fixed cells at 850 x g for 5 minutes and carefully decant the ethanol.[4]

  • Washing: Wash the cell pellet with 5 mL of PBS and centrifuge again at 850 x g for 5 minutes. Discard the supernatant.[4]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[8][9]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[4]

Flow Cytometry Analysis
  • Instrument Setup: Set up the flow cytometer to measure the fluorescence emission of Propidium Iodide (typically in the FL2 or PE channel).[4]

  • Data Acquisition: Gently resuspend the stained cells before analysis. Acquire data for at least 10,000 events per sample. Use a low flow rate for better resolution.[7]

  • Doublet Discrimination: Use a doublet discrimination gate (e.g., plotting pulse width versus pulse area) to exclude cell aggregates from the analysis.[5]

  • Data Analysis: Generate a histogram of the PI fluorescence intensity. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4][7]

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_preparation Sample Preparation cluster_staining PI Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed Cells adhere Adherence (Overnight) seed_cells->adhere treat Treat with this compound adhere->treat incubate Incubate (e.g., 48h) treat->incubate harvest Harvest Cells incubate->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in 70% Ethanol wash_pbs->fix wash_stain Wash Pellet fix->wash_stain stain Stain with PI/RNase A wash_stain->stain incubate_stain Incubate (30 min, Dark) stain->incubate_stain acquire Acquire Data incubate_stain->acquire analyze Analyze Cell Cycle Profile acquire->analyze

Caption: Experimental Workflow for Cell Cycle Analysis.

signaling_pathway cluster_cdk CDK Regulation cluster_apoptosis Apoptosis Induction This compound This compound microtubules β-tubulin (Microtubules) This compound->microtubules stabilization Microtubule Stabilization microtubules->stabilization spindle_disruption Mitotic Spindle Disruption stabilization->spindle_disruption g2m_arrest G2/M Phase Arrest spindle_disruption->g2m_arrest p53 p53 Activation g2m_arrest->p53 p38_mapk p38 MAPK Activation g2m_arrest->p38_mapk p21 p21 Expression p53->p21 cdk1_cyclinB CDK1/Cyclin B1 Inhibition p21->cdk1_cyclinB cdk1_cyclinB->g2m_arrest Maintains Arrest caspase3 Caspase-3 Activation p38_mapk->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-Induced G2/M Arrest Signaling.

References

Application Notes and Protocols for High-Throughput Screening of Cephalomannine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalomannine, a natural taxane (B156437) analogue of paclitaxel, is a promising anti-tumor agent that functions by stabilizing microtubules. This mechanism disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. The development of novel this compound analogues presents a compelling strategy for identifying next-generation microtubule-stabilizing agents with improved efficacy, selectivity, and pharmacokinetic profiles.

High-throughput screening (HTS) is an essential methodology for efficiently evaluating large libraries of chemical compounds to identify promising lead candidates. This document provides detailed application notes and protocols for the high-throughput screening of this compound analogues, focusing on assays to determine their effects on cell viability, microtubule polymerization, and cellular microtubule network integrity.

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

This compound and its analogues, like other taxanes, bind to the β-tubulin subunit within microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics has profound cellular consequences, primarily affecting rapidly dividing cancer cells. The stabilized microtubules are unable to form a functional mitotic spindle, which is crucial for chromosome segregation during mitosis. This failure activates the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.[1][2] This pathway involves the regulation by the Bax/Bcl-2 protein family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, culminating in programmed cell death.[1][3]

Data Presentation

The following table provides a structured template for summarizing quantitative data obtained from high-throughput screening of this compound analogues. This format allows for easy comparison of the activities of different analogues.

Analogue IDStructure/ModificationCytotoxicity (IC50, µM)Microtubule Polymerization (EC50, µM)Microtubule Stabilization (Cell-Based) - % Increase in Tubulin Polymer
This compound(Reference)ValueValueValue
Analogue 1e.g., C-3' side chain modificationValueValueValue
Analogue 2e.g., Baccatin III core modificationValueValueValue
Analogue 3e.g., C-7 modificationValueValueValue
...............

Signaling Pathway

The diagram below illustrates the signaling pathway initiated by the binding of a this compound analogue to β-tubulin, leading to apoptosis.

cluster_0 Cell Membrane cluster_1 This compound Analogue This compound Analogue Tubulin Dimers Tubulin Dimers This compound Analogue->Tubulin Dimers Binds to β-tubulin Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Stabilization G2/M Arrest G2/M Arrest Stabilized Microtubule->G2/M Arrest Disruption of Mitotic Spindle Bax Bax G2/M Arrest->Bax Activates Bcl-2 Bcl-2 Bcl-2->Bax Inhibits Cytochrome c Release Cytochrome c Release Bax->Cytochrome c Release Promotes Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: this compound analogue-induced apoptosis pathway.

Experimental Protocols

High-Throughput Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound analogues on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound analogues dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[4]

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogues in complete growth medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (medium with DMSO) and untreated cells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570-590 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each analogue.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This biochemical assay measures the ability of this compound analogues to promote the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.[6][7]

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[6]

  • GTP solution (10 mM)

  • Glycerol

  • This compound analogues dissolved in DMSO

  • Positive control (e.g., Paclitaxel)

  • Negative control (e.g., Colchicine)

  • Pre-chilled 96-well half-area UV-transparent plates[6]

  • Temperature-controlled microplate reader capable of kinetic reads at 340 nm

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.[6]

    • Prepare the tubulin polymerization buffer: General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.[6]

  • Assay Procedure:

    • Pre-warm the microplate reader to 37°C.[6]

    • Prepare serial dilutions of the this compound analogues and controls in the tubulin polymerization buffer.

    • Add the compound dilutions to the wells of a pre-chilled 96-well plate.

    • To initiate the reaction, add the cold tubulin solution to each well.

    • Immediately place the plate in the pre-warmed spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[6]

Data Analysis: The rate of polymerization (Vmax) is determined from the steepest slope of the polymerization curve. The EC50 value (the concentration that induces half-maximal polymerization rate) can be calculated from a dose-response curve.

High-Content Screening for Microtubule Stabilization

This cell-based assay visualizes and quantifies the effect of this compound analogues on the cellular microtubule network using automated microscopy and image analysis.[8][9]

Materials:

  • Cancer cell line (e.g., A549)

  • Complete growth medium

  • This compound analogues dissolved in DMSO

  • Fixation solution (4% formaldehyde (B43269) in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin antibody)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., Hoechst 33342)

  • 96- or 384-well imaging plates (black-walled, clear bottom)

  • High-content imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells into imaging plates and incubate for 24 hours.

    • Treat cells with a serial dilution of this compound analogues for a defined period (e.g., 3-6 hours).[8]

  • Cell Staining:

    • Fix the cells with 4% formaldehyde for 30 minutes at room temperature.[8]

    • Wash the cells twice with PBS.

    • Permeabilize the cells for 20 minutes.[8]

    • Wash twice with PBS.

    • Block non-specific antibody binding for 1 hour.[9]

    • Incubate with the primary anti-α-tubulin antibody overnight at 4°C.[9]

    • Wash twice with PBS.

    • Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 for 3 hours at room temperature.[9]

    • Wash twice with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to segment cells and quantify the intensity and structure of the microtubule network. Parameters such as total tubulin intensity or the formation of microtubule bundles can be measured.

Data Analysis: Quantify the change in microtubule polymerization/stabilization as a percentage increase in tubulin polymer intensity compared to the vehicle control.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

cluster_0 Primary Screen A Seed Cells in 96-well Plates B Treat with this compound Analogues (48-72h) A->B C Add MTT Reagent B->C D Incubate (3-4h) C->D E Solubilize Formazan D->E F Read Absorbance (570nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

cluster_1 Biochemical Assay H Prepare Tubulin and Compound Dilutions on Ice I Initiate Polymerization at 37°C H->I J Kinetic Read of Absorbance (340nm) for 60-90 min I->J K Determine Vmax and EC50 J->K

Caption: Workflow for the in vitro tubulin polymerization assay.

cluster_2 Cell-Based Assay L Seed Cells in Imaging Plates M Treat with Analogues (3-6h) L->M N Fix, Permeabilize, and Stain for Tubulin and Nuclei M->N O Acquire Images with High-Content Imager N->O P Analyze Microtubule Network Integrity O->P

Caption: Workflow for the high-content microtubule stabilization assay.

References

Application Notes and Protocols for Quantitative NMR (qNMR) Purity Determination of Cephalomannine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of chemical compounds.[1] Unlike chromatographic methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for a reference standard of the analyte itself.[2] This application note provides a detailed protocol for the determination of the purity of Cephalomannine, a taxane (B156437) closely related to Paclitaxel, using ¹H qNMR.

This compound is a key active pharmaceutical ingredient (API) and a common impurity in Paclitaxel preparations. Accurate purity assessment is crucial for quality control and regulatory compliance in drug development and manufacturing. This document outlines the experimental procedures, data analysis, and best practices for achieving reliable and reproducible results.

Principle of qNMR for Purity Determination

The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of protons giving rise to that signal. By co-dissolving a known mass of the analyte (this compound) with a known mass of a certified internal standard of known purity, the purity of the analyte can be calculated using the following equation:

Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • P : Purity (in % w/w)

  • I : Integral area of the selected signal

  • N : Number of protons generating the selected signal

  • MW : Molecular Weight

  • m : mass

  • analyte : this compound

  • IS : Internal Standard

Experimental Protocol

This protocol is a recommended starting point and should be validated for specific laboratory conditions and instrumentation.

Materials and Equipment
  • This compound Sample: Of unknown purity.

  • Internal Standard (IS): Maleic acid (≥99.5% purity, certified reference material). Other suitable standards include dimethyl sulfone or 1,4-bis(trimethylsilyl)benzene (B82404) (BTMSB). The choice of IS should be based on signal non-overlap with the analyte.

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS). The solvent should fully dissolve both the analyte and the internal standard.

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe.

  • Analytical Balance: Capable of weighing to at least 0.01 mg.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Volumetric Flasks and Pipettes: Class A.

  • Vortex Mixer and Sonicator.

Selection of Quantification Signals

Based on the ¹H NMR spectral data of this compound in CDCl₃, several well-resolved signals are suitable for quantification. The selection criteria include minimal overlap with other signals and a singlet or simple multiplet multiplicity for accurate integration.

  • This compound Signals:

    • H-10 (singlet, ~6.25 ppm, 1H): This is often a well-resolved singlet and a good candidate for quantification.

    • Acetyl Protons (singlet, ~2.25 ppm, 3H): This signal corresponds to the acetyl group at C4 and is typically a sharp singlet.

  • Internal Standard (Maleic Acid) Signal:

    • Olefinic Protons (singlet, ~6.28 ppm, 2H): While close to the H-10 of this compound, on a high-field instrument, these signals can often be resolved. If overlap is an issue, another internal standard should be chosen. For this protocol, we will assume sufficient resolution.

Sample Preparation

Accurate weighing is critical for qNMR.

  • Weighing:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry vial. Record the mass to the nearest 0.01 mg.

    • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid) and add it to the same vial. Record the mass to the nearest 0.01 mg.

  • Dissolution:

    • Add approximately 0.7 mL of CDCl₃ to the vial.

    • Cap the vial and vortex for 1-2 minutes to aid dissolution. If necessary, sonicate for 5 minutes.

    • Visually inspect the solution to ensure both the sample and the internal standard have completely dissolved. The solution should be free of any particulate matter.

  • Transfer to NMR Tube:

    • Carefully transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.

    • Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse-acquire sequence (e.g., 'zg' on Bruker instruments).

    • Pulse Angle (p1): 90° (ensure accurate calibration).

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals. A conservative value of 30 seconds is recommended to ensure full relaxation.

    • Acquisition Time (aq): ≥ 3 seconds.

    • Number of Scans (ns): 16 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.

    • Spectral Width (sw): ~16 ppm.

    • Temperature: 298 K (25 °C), with temperature regulation.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz.

  • Phasing: Manually phase the spectrum to obtain a pure absorption lineshape for all peaks.

  • Baseline Correction: Apply a polynomial baseline correction across the entire spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration:

    • Manually integrate the selected signals for this compound (e.g., H-10 at ~6.25 ppm) and the internal standard (Maleic Acid at ~6.28 ppm).

    • Ensure the integration region is wide enough to encompass the entire signal, including any satellite peaks. The integration limits should be consistent for all spectra.

    • Record the integral values.

Calculation of Purity

Use the equation provided in the "Principle of qNMR" section to calculate the purity of the this compound sample.

Example Calculation:

  • Mass of this compound (manalyte): 12.50 mg

  • Mass of Maleic Acid (mIS): 6.25 mg

  • Purity of Maleic Acid (PIS): 99.8%

  • Integral of this compound H-10 (Ianalyte): 1.00

  • Integral of Maleic Acid olefinic protons (IIS): 1.25

  • Number of protons for this compound signal (Nanalyte): 1

  • Number of protons for Maleic Acid signal (NIS): 2

  • Molecular Weight of this compound (MWanalyte): 831.9 g/mol

  • Molecular Weight of Maleic Acid (MWIS): 116.07 g/mol

Pthis compound = (1.00 / 1.25) * (2 / 1) * (831.9 / 116.07) * (6.25 / 12.50) * 99.8% = 91.2%

Data Presentation

The following table presents illustrative data from a hypothetical qNMR purity analysis of three different batches of this compound.

Sample IDmthis compound (mg)mIS (mg)Ithis compound (H-10)IIS (Maleic Acid)Calculated Purity (% w/w)
Ceph-Batch-00112.506.251.001.2591.2
Ceph-Batch-00213.106.401.151.3095.5
Ceph-Batch-00311.956.150.951.2090.1
Note: This data is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in CDCl₃ weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acquire Data Acquisition (Quantitative Parameters) setup->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report Purity Report calculate->report Final Result

Caption: Workflow for this compound purity determination by qNMR.

Principle of qNMR Calculation

qNMR_Principle cluster_inputs Experimental Inputs cluster_constants Known Constants masses Masses (m_analyte, m_is) calculation Purity Equation P_analyte = (I_a/I_is) * (N_is/N_a) * (MW_a/MW_is) * (m_is/m_a) * P_is masses->calculation integrals Integrals (I_analyte, I_is) integrals->calculation mw Molecular Weights (MW_analyte, MW_is) mw->calculation protons Proton Counts (N_analyte, N_is) protons->calculation purity_is Purity of IS (P_is) purity_is->calculation result Purity of this compound (% w/w) calculation->result

Caption: Logical relationship of parameters in the qNMR purity calculation.

References

Troubleshooting & Optimization

Troubleshooting Cephalomannine purification from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Cephalomannine from crude extracts.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Issue 1: Poor Separation of this compound and Paclitaxel by HPLC

Question: My HPLC analysis shows poor resolution between this compound and Paclitaxel, with significant peak co-elution. How can I improve the separation?

Answer:

The co-elution of this compound and Paclitaxel is a frequent challenge due to their high structural similarity. Here are several strategies to enhance their separation:

  • Optimize HPLC Method Parameters:

    • Mobile Phase Composition: Fine-tune the solvent gradient and composition. For reversed-phase HPLC, adjusting the ratio of acetonitrile (B52724) to water can significantly impact resolution. A shallow gradient often improves the separation of closely eluting compounds.

    • Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase. Phenyl-hexyl or biphenyl (B1667301) columns can offer alternative selectivities for aromatic compounds like taxanes.

    • Temperature: Lowering the column temperature can sometimes enhance resolution, although it may lead to increased backpressure and longer run times.

  • Chemical Derivatization:

    • Ozonolysis: this compound's side chain contains a double bond that can be selectively cleaved by ozone, altering its polarity and chromatographic behavior, thus facilitating separation from Paclitaxel.

    • Bromination: Treatment with bromine can selectively modify the this compound side chain, increasing its hydrophobicity and allowing for easier separation from Paclitaxel on a reversed-phase column.

  • Advanced Chromatographic Techniques:

    • High-Speed Counter-Current Chromatography (HSCCC): This technique has shown promise in separating structurally similar compounds and can be an effective alternative to traditional HPLC.

Issue 2: Low Yield of Purified this compound

Question: I am experiencing a significant loss of this compound throughout my purification process. What are the potential causes and how can I improve my yield?

Answer:

Low recovery of this compound can stem from several factors, from initial extraction to final purification steps. Consider the following troubleshooting steps:

  • Inefficient Extraction:

    • Solvent Choice: Ensure the extraction solvent is appropriate. Methanol (B129727) is commonly used for the initial extraction from plant material.

    • Extraction Method: Techniques like ultrasound-assisted extraction can enhance efficiency and reduce extraction time.

  • Product Degradation:

    • pH and Temperature Control: this compound is susceptible to degradation, particularly under basic or neutral pH conditions and at elevated temperatures. Maintain a slightly acidic pH (around 4-5) and keep samples cool throughout the purification process to minimize degradation. Epimerization at C-7 is a known degradation pathway for similar taxanes in neutral or basic solutions.

    • Minimize Exposure to Harsh Conditions: Avoid prolonged exposure to strong acids, bases, or high temperatures during solvent evaporation and other steps.

  • Suboptimal Chromatography:

    • Column Overloading: Injecting too much crude extract onto the column can lead to poor separation and loss of product.

    • Irreversible Adsorption: Some stationary phases, like silica (B1680970) gel, can cause irreversible adsorption of taxanes, leading to lower recovery.

Issue 3: Peak Tailing in HPLC Chromatograms

Question: The peaks for this compound in my HPLC chromatograms are showing significant tailing. What could be causing this and how can I fix it?

Answer:

Peak tailing can compromise the accuracy of quantification. The common causes and solutions are:

  • Secondary Interactions with Stationary Phase:

    • Cause: Free silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing.

    • Solution: Use an end-capped column or add a small amount of a competitive base, like triethylamine, to the mobile phase to block the active silanol groups.

  • Column Overloading:

    • Cause: Injecting a sample that is too concentrated can lead to peak distortion.

    • Solution: Dilute the sample and re-inject.

  • Mismatched Sample Solvent and Mobile Phase:

    • Cause: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound from crude extracts?

A1: The most significant challenge is the separation of this compound from Paclitaxel. These two taxanes have very similar chemical structures and physicochemical properties, leading to their co-elution in many chromatographic systems.

Q2: What are the recommended initial steps for purifying this compound from plant material?

A2: A common initial protocol involves a methanol extraction from the biomass, followed by a liquid-liquid partitioning step, for example, with chloroform (B151607) and water.[1] Further cleanup using a C18 solid-phase extraction (SPE) cartridge is also a widely used step to remove more polar impurities.[1]

Q3: How can I improve the selectivity of liquid-liquid extraction for this compound over Paclitaxel?

A3: While many common solvents show poor selectivity, altering the solvent system and aqueous phase pH can improve separation. For instance, using n-hexane as the organic solvent can provide better selectivity for Paclitaxel over this compound compared to ethyl acetate (B1210297) or dichloromethane.[2] Adjusting the pH of the aqueous phase can also enhance selectivity.[2]

Q4: What are the typical degradation pathways for this compound during purification?

A4: While specific degradation kinetics for this compound are not extensively documented, based on the stability of similar taxane (B156437) structures, potential degradation pathways include:

  • Epimerization: The C-7 hydroxyl group can undergo epimerization, especially in neutral or basic aqueous solutions.

  • Hydrolysis: The ester linkages in the molecule can be susceptible to hydrolysis under acidic or basic conditions.

To mitigate degradation, it is crucial to control the pH (ideally slightly acidic) and temperature (low) throughout the purification process.

Q5: What analytical techniques are used to quantify this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the quantification of this compound. More advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Charged Aerosol Detection (CAD) can provide more uniform response for impurities and degradation products that may lack a strong UV chromophore.

Data Presentation

Table 1: Solvent Selectivity in Liquid-Liquid Extraction of Paclitaxel and this compound
Organic SolventPartition Coefficient (Paclitaxel)Selectivity Coefficient (Paclitaxel/Cephalomannine)Reference
Ethyl Acetate28< 1[2]
Dichloromethane25< 1[2]
n-Hexane1.91.7[2]
20% Hexafluorobenzene in n-Hexane~1.94.5[2]

Note: A selectivity coefficient greater than 1 indicates a preference for extracting Paclitaxel over this compound.

Experimental Protocols

Protocol 1: Initial Extraction and Partial Purification of this compound

This protocol describes a general procedure for the initial extraction and cleanup of this compound from plant material.

  • Extraction:

    • Grind the dried and powdered plant material (e.g., needles or bark of Taxus species).

    • Extract the ground material with methanol at room temperature. Perform the extraction three times to ensure maximum recovery.

    • Combine the methanol extracts and concentrate under reduced pressure.

  • Liquid-Liquid Partitioning:

    • Resuspend the concentrated extract in a mixture of chloroform and water (1:1 v/v).

    • Separate the layers and collect the chloroform phase, which contains the taxanes.

    • Evaporate the chloroform to dryness.

  • Solid-Phase Extraction (SPE):

    • Dissolve the dried extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Load the dissolved extract onto a C18 SPE cartridge that has been pre-conditioned with methanol and then water.

    • Wash the cartridge with a series of increasing concentrations of methanol in water (e.g., 20%, 40%, 60% methanol) to elute polar impurities.

    • Elute the fraction containing this compound and other taxanes with a higher concentration of methanol (e.g., 80-100%).

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the analytical HPLC of this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient: A linear gradient from approximately 40% B to 60% B over 30 minutes. The optimal gradient should be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 227 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow start Crude Plant Material extraction Methanol Extraction start->extraction partitioning Liquid-Liquid Partitioning (Chloroform/Water) extraction->partitioning spe Solid-Phase Extraction (C18) partitioning->spe hplc HPLC Purification spe->hplc analysis Purity Analysis (Analytical HPLC) hplc->analysis end Purified this compound analysis->end troubleshooting_logic start Poor this compound/Paclitaxel Separation optimize_hplc Optimize HPLC Method (Mobile Phase, Column) start->optimize_hplc derivatization Chemical Derivatization (Ozonolysis, Bromination) start->derivatization hsccc Consider HSCCC start->hsccc resolution_improved Resolution Improved? optimize_hplc->resolution_improved derivatization->resolution_improved hsccc->resolution_improved resolution_improved->start No, try another approach end Successful Separation resolution_improved->end Yes

References

Technical Support Center: Optimizing Cephalomannine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address common challenges in the extraction of Cephalomannine from biomass.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction process, offering potential causes and step-by-step solutions.

Q1: Why is my this compound yield consistently low?

Possible Causes & Solutions:

  • Inadequate Biomass Preparation: The physical state of the biomass is critical. Large particle sizes reduce the surface area available for solvent interaction, leading to inefficient extraction.[1]

    • Solution: Ensure the biomass is thoroughly dried (e.g., at 45°C for 12 hours) and milled into a fine, uniform powder (e.g., 160 mesh).[1][2] This increases the contact area between the plant material and the solvent.[1]

  • Suboptimal Solvent Choice: The polarity and selectivity of the solvent are paramount. While various solvents can extract taxanes, some are more effective than others. Methanol (B129727) has been shown to produce the highest extraction yields in some methods.[3]

    • Solution: Conduct small-scale trial extractions with different high-purity solvents or solvent mixtures (e.g., methanol, ethanol, dichloromethane (B109758), ethyl acetate) to determine the most effective one for your specific biomass.[3][4] For instance, ethyl acetate (B1210297) can favor the extraction of this compound over Paclitaxel (B517696).[5]

  • Insufficient Solvent-to-Solid Ratio: If the volume of solvent is too low, it can become saturated with extracted compounds before all the target this compound has been leached from the biomass, resulting in incomplete extraction.[4][6]

    • Solution: Increase the solvent-to-solid ratio. Studies have shown that yields increase as the solvent volume rises to an equilibrium point, with ratios like 1:70 (g/mL) being effective.[1][6]

  • Inadequate Extraction Time or Temperature: The extraction process may not have been run long enough or at a high enough temperature to be efficient.

    • Solution: Optimize the extraction time and temperature for your chosen method. For Pressurized Liquid Extraction (PLE), temperatures around 115°C with methanol have proven effective.[3] For other methods, start with room temperature or slightly elevated temperatures (40-60°C) and monitor the yield.[4] Ensure the extraction duration is sufficient; for some techniques, multiple extraction cycles on the same sample may be necessary to achieve exhaustive extraction.[3][4]

Q2: How can I reduce the co-extraction of impurities?

Possible Causes & Solutions:

  • Low Solvent Selectivity: General solvents will extract a wide range of compounds, including other taxanes like Paclitaxel, chlorophylls, and waxes, which complicates purification.[3]

    • Solution 1: Adjust the solvent system. Liquid-liquid extraction studies show that while some solvents like ethyl acetate have high partition coefficients, they may lack selectivity.[5][7] Using a solvent system like an 80:20 mixture of n-hexane and hexafluorobenzene (B1203771) (HFB) has been shown to significantly improve selectivity for Paclitaxel over this compound, and similar principles can be applied to isolate this compound.[5][8]

    • Solution 2: Modify the pH of the aqueous phase during liquid-liquid extraction. For n-hexane, adjusting the pH to be more acidic (e.g., pH 4.0) can increase selectivity.[5][9] The stable pH range for taxanes is generally between 4.0 and 8.0.[5]

  • Inefficient Purification Protocol: A single-step extraction is rarely sufficient to achieve high purity.

    • Solution: Implement a multi-step purification protocol. After initial solvent extraction, use techniques like solid-phase extraction (SPE) with C18 cartridges or column chromatography (e.g., silica (B1680970) gel) to separate fractions.[10][11][12] This can be followed by semi-preparative or preparative HPLC for final purification to isolate this compound from structurally similar compounds like Paclitaxel.[12][13]

Q3: My this compound appears to be degrading during the process. What are the causes and solutions?

Possible Causes & Solutions:

  • Thermal Degradation: this compound can be sensitive to high temperatures, which may be used to accelerate extraction or evaporate solvents.[4][14]

    • Solution: When concentrating the extract, use a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.[4] If using high-temperature extraction methods like PLE, minimize exposure time to the optimal temperature. For storage, keep extracts and purified compounds at low temperatures (e.g., 4°C or -80°C) to maintain stability.[15][16]

  • pH Instability: Extreme pH values can lead to the degradation of taxanes.[5]

    • Solution: Maintain the pH of any aqueous solutions within a stable range, typically between 4.0 and 8.0.[5] Use buffers if necessary to prevent pH fluctuations during processing.

  • Photodegradation: Prolonged exposure to light can degrade sensitive compounds like this compound.[4]

    • Solution: Protect your samples from light by using amber-colored glassware or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.

Q4: My extraction results are not reproducible. What factors should I control more carefully?

Possible Causes & Solutions:

  • Inconsistent Biomass: The concentration of this compound can vary significantly depending on the plant's age, the specific part used (e.g., needles, twigs), and the time of harvest.[4][10]

    • Solution: Use a single, homogenized batch of biomass for a series of comparable experiments. Document the source, plant part, and collection date meticulously.

  • Procedural Variability: Minor variations in experimental parameters can lead to different outcomes.

    • Solution: Strictly control all experimental variables. This includes precise measurement of biomass weight and solvent volume, consistent extraction times and temperatures, and uniform post-extraction handling. Maintain a detailed lab notebook to track every step.

  • Solvent Quality: The purity and water content of solvents can affect their extraction efficiency.

    • Solution: Use high-purity (e.g., HPLC grade) solvents for all extractions and analyses.[4] Store them properly to prevent contamination or water absorption.

Frequently Asked Questions (FAQs)

Q: What are the most effective solvents for this compound extraction? A: Methanol is frequently cited as one of the most effective solvents for extracting taxoids, including this compound, due to its high polarity.[3] Other effective solvents include dichloromethane and ethyl acetate.[3][5] The ideal choice depends on the specific extraction method and whether selectivity over other taxanes like Paclitaxel is desired. For instance, ethyl acetate tends to favor the extraction of this compound relative to Paclitaxel.[5][7]

Q: What is the optimal temperature for extraction? A: The optimal temperature is highly dependent on the extraction method. For techniques like Pressurized Liquid Extraction (PLE), temperatures above the solvent's normal boiling point (e.g., 115°C for methanol) can yield the best results.[3] For conventional methods, slightly elevated temperatures (40-60°C) can increase extraction speed and efficiency.[4] However, it is crucial to avoid excessive heat, which can cause degradation.[14]

Q: How does biomass preparation (drying, grinding) affect the yield? A: Proper preparation is critical. Drying the plant material (e.g., at 45°C) prevents degradation and allows for accurate weight measurements.[2] Grinding the dried biomass into a fine powder (e.g., 160 mesh) dramatically increases the surface area, which allows the solvent to penetrate the tissue more effectively and significantly improves the extraction yield.[1][17]

Q: What is a standard protocol for quantifying this compound using HPLC? A: High-Performance Liquid Chromatography (HPLC) is the standard method for taxane (B156437) quantification.[10] A typical protocol involves using a reversed-phase column (e.g., C18) with a gradient mobile phase, often consisting of acetonitrile (B52724) and water.[14] Detection is commonly performed using a UV detector set at 227 nm.[14] A detailed protocol is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Comparison of Solvents for Taxane Extraction This table summarizes the characteristics of common solvents used in the extraction of Paclitaxel and this compound from biomass.

SolventPartition Coefficient (Paclitaxel)Selectivity (Paclitaxel over this compound)Notes
Methanol High (in PLE)N/A (High overall yield)Often provides the highest overall taxoid yield in PLE methods.[3]
Ethyl Acetate ~28~0.5Favors extraction of this compound over Paclitaxel; high recovery but complicates Paclitaxel purification.[5][7]
Dichloromethane ~25~0.8 (Not selective)High recovery but not selective between Paclitaxel and this compound.[5][7]
n-Hexane ~1.9~1.7Low recovery but offers some selectivity for Paclitaxel. Selectivity can be enhanced with pH adjustments.[5][7]
n-Hexane + 20% HFB ~2.0~4.5Significantly improves selectivity for Paclitaxel, leaving this compound behind.[5][7][8]

Table 2: Key Parameters for Optimizing this compound Extraction

ParameterRecommended Range/ValueRationale
Biomass Particle Size 160 mesh or finerIncreases surface area for efficient solvent penetration.[1]
Extraction Temperature 40-60°C (Conventional) / ~115°C (PLE)Balances extraction efficiency with compound stability.[3][4]
Solvent-to-Solid Ratio 1:60 to 1:70 (g/mL)Ensures solvent does not become saturated, allowing for more complete extraction.[1][6]
Aqueous Phase pH 4.0 - 8.0Maintains the stability of taxane structures during liquid-liquid extraction.[5]
Solvent Evaporation Temp. < 50°CPrevents thermal degradation of this compound during concentration.[4]

Experimental Protocols

Protocol 1: Biomass Preparation (Drying and Grinding)

  • Collect fresh plant material (e.g., twigs or needles of Taxus species).[2]

  • Dry the material in an oven with passive ventilation at 45°C for approximately 12-24 hours, or until a constant weight is achieved.[2]

  • Mill the dried material using a laboratory mill to produce a fine, homogenous powder. Sieve the powder to achieve a uniform particle size (e.g., 160 mesh).[1]

  • Store the dried powder in an airtight, light-protected container in a cool, dry place until extraction.

Protocol 2: Pressurized Liquid Extraction (PLE) of this compound

  • Accurately weigh a sample of the prepared biomass powder and place it into the extraction cell of the PLE system.

  • Set the extraction parameters. Based on optimization studies, effective conditions for taxoids are:

    • Solvent: Methanol[3]

    • Temperature: 115°C[3]

    • Pressure: 60 bar[3]

    • Time: 15 minutes[3]

  • Perform the extraction. For exhaustive extraction, the process can be repeated four times on the same sample, collecting each extract separately or combining them.[3]

  • After extraction, flush the cell with fresh solvent (60% of cell volume) and purge with nitrogen gas.[3]

  • Evaporate the collected extract to dryness using a rotary evaporator at a temperature below 50°C.[4]

  • Redissolve the dried residue in a known volume of methanol for subsequent analysis or purification.[3]

Protocol 3: HPLC Analysis for this compound Quantification

  • System Preparation: Use an HPLC system equipped with a UV detector, autosampler, and a reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm).[14]

  • Mobile Phase: Prepare a gradient mobile phase consisting of Acetonitrile (Solvent A) and Water (Solvent B).[14]

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min[14]

    • Column Temperature: 40°C[14]

    • Detection Wavelength: 227 nm[14]

    • Injection Volume: 10-20 µL

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Take the redissolved extract from Protocol 2 and filter it through a 0.45 µm syringe filter into an HPLC vial. Dilute if necessary to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples. Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the linear regression equation from this curve to calculate the concentration of this compound in the samples.

Visualizations

Extraction_Workflow cluster_prep 1. Biomass Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_analyze 4. Analysis & Quantification start Fresh Biomass drying Drying (e.g., 45°C) start->drying grinding Grinding & Sieving (e.g., 160 mesh) drying->grinding extraction Solvent Extraction (e.g., PLE with Methanol) grinding->extraction concentration Concentration (Rotovap < 50°C) extraction->concentration chromatography Column Chromatography (e.g., C18 SPE) concentration->chromatography hplc_prep Preparative HPLC chromatography->hplc_prep analysis HPLC-UV Analysis (227 nm) hplc_prep->analysis end Pure this compound analysis->end

Caption: General workflow for this compound extraction, purification, and analysis.

Troubleshooting_Yield start Low this compound Yield check_biomass Is biomass finely ground (e.g., >160 mesh)? start->check_biomass grind_biomass Action: Grind/sieve biomass to a finer, uniform powder. check_biomass->grind_biomass No check_solvent Is solvent choice optimal? check_biomass->check_solvent Yes grind_biomass->check_solvent test_solvents Action: Test different solvents (e.g., Methanol, Ethyl Acetate). check_solvent->test_solvents No check_ratio Is solvent-to-solid ratio sufficient? check_solvent->check_ratio Yes test_solvents->check_ratio increase_ratio Action: Increase ratio (e.g., 1:70 g/mL). check_ratio->increase_ratio No check_conditions Are time/temp parameters optimized? check_ratio->check_conditions Yes increase_ratio->check_conditions optimize_conditions Action: Increase extraction time or temperature. check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting flowchart for diagnosing low this compound extraction yield.

Factors_Influence center This compound Yield & Purity solvent Solvent (Polarity & Selectivity) center->solvent temp Temperature center->temp biomass Biomass (Particle Size) center->biomass ph pH center->ph time Extraction Time center->time ratio Solid:Liquid Ratio center->ratio solvent->temp temp->time biomass->ratio ph->solvent time->ratio ratio->solvent

Caption: Key interacting factors that influence this compound extraction outcomes.

References

Technical Support Center: Overcoming Cephalomannine Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Cephalomannine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound, a taxane (B156437) diterpenoid similar in structure to Paclitaxel, is a highly lipophilic and hydrophobic molecule. Its complex chemical structure lacks easily ionizable groups, leading to poor solubility in polar solvents like water and aqueous buffers. This inherent hydrophobicity is a primary obstacle in its preclinical and clinical development.

Q2: What are the common signs of this compound precipitation in my experimental setup?

A2: Precipitation of this compound can manifest as:

  • Visible particulates: A cloudy or hazy appearance in the solution, or visible solid particles settled at the bottom of the container.

  • Inconsistent results: High variability in data from in vitro or in vivo experiments due to non-homogeneous drug concentration.

  • Low bioactivity: Reduced therapeutic or biological effect due to the low concentration of the solubilized active compound.

Q3: Can I use the same solubilization strategies for this compound as for Paclitaxel?

A3: Yes, due to their structural similarity, formulation strategies developed for Paclitaxel are often applicable to this compound.[1] These strategies primarily aim to overcome the hydrophobic nature of the taxane core. However, slight differences in their side chains may lead to minor variations in optimal solubilization conditions. It is always recommended to perform specific solubility tests for this compound in your chosen formulation.

Q4: What is the known solubility of this compound in common laboratory solvents?

A4: this compound exhibits good solubility in organic solvents but is poorly soluble in aqueous solutions. The table below summarizes available solubility data.

Quantitative Solubility Data for this compound

Solvent/SystemConcentrationReference
Dimethyl Sulfoxide (DMSO)14 mg/mL[2]
Dimethyl Sulfoxide (DMSO)15 mg/mL[3]
Dimethyl Sulfoxide (DMSO)100 mg/mL (120.2 mM)[4]
EthanolPractically Insoluble (96%)[2]
Ethanol15 mg/mL[3]
Ethanol:PBS (pH 7.2) (1:7)0.12 mg/mL[3]
WaterSlightly Soluble[2]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides step-by-step solutions to common solubility problems encountered during experiments with this compound.

Issue 1: this compound precipitates when diluted from a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).

Cause: The significant change in solvent polarity upon dilution reduces the solubility of the hydrophobic this compound, causing it to crash out of the solution.

Solutions:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in the aqueous solution as low as possible, ideally below 0.5%, to minimize solvent toxicity in cell-based assays. Prepare a highly concentrated stock solution in DMSO to allow for a large dilution factor.

  • Use of Co-solvents: Employ a co-solvent system to gradually decrease the polarity of the aqueous medium.

  • Inclusion Complexation with Cyclodextrins: Utilize cyclodextrins to encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.

  • Formulation with Surfactants: Incorporate non-ionic surfactants to form micelles that can encapsulate this compound.

Experimental Protocols

Protocol 1: General Workflow for Screening this compound Solubility

This protocol outlines a systematic approach to identify suitable solvent systems for this compound.

Materials:

  • This compound powder

  • Aqueous buffers (e.g., Phosphate Buffered Saline at pH 5.4, 6.4, and 7.4)

  • Co-solvents (e.g., DMSO, Ethanol, PEG 400)

  • Surfactants (e.g., Tween 80)

  • Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)

  • Vials, magnetic stirrer, vortex mixer, centrifuge, and a suitable analytical method (e.g., HPLC-UV) for quantification.

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffers with varying pH values.

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound in various organic solvents (e.g., 10 mg/mL in DMSO).

  • Screening of Co-solvents/Excipients:

    • Prepare different concentrations of co-solvents, surfactants, and cyclodextrins in the aqueous buffers.

    • Add a small, precise volume of the this compound stock solution to each of the prepared buffer/excipient mixtures.

    • Vortex the samples vigorously and then equilibrate them by shaking at a constant temperature for 24-48 hours.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed to pellet any undissolved this compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV.

Visualization of the Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Aqueous Buffers (Varying pH) mix Mix Stock with Buffer/Excipient Solutions prep_buffer->mix prep_stock Prepare this compound Stock (e.g., in DMSO) prep_stock->mix prep_excipient Prepare Excipient Solutions (Co-solvents, Surfactants, Cyclodextrins) prep_excipient->mix equilibrate Equilibrate (24-48h shaking) mix->equilibrate centrifuge Centrifuge to Pellet Undissolved Compound equilibrate->centrifuge quantify Quantify Soluble this compound in Supernatant (e.g., HPLC) centrifuge->quantify

Figure 1. Workflow for screening this compound solubility.
Protocol 2: Preparation of this compound Solution for In Vitro Cell Culture

This protocol provides a method for preparing a this compound solution suitable for cell-based assays, minimizing precipitation and solvent toxicity.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound powder.

    • Dissolve the this compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Crucially, add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the tube. This gradual addition helps to prevent localized high concentrations of the drug that can lead to precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.

  • Application to Cells: Add the freshly prepared working solutions to your cell cultures.

Visualization of the Workflow:

G start Start stock Prepare Concentrated This compound Stock in DMSO (e.g., 10 mM) start->stock aliquot Aliquot and Store Stock at -20°C/-80°C stock->aliquot thaw Thaw Aliquot on Day of Experiment aliquot->thaw dilute Serially Dilute Stock in Cell Culture Medium (Add dropwise with mixing) thaw->dilute control Prepare Vehicle Control (Medium + DMSO) thaw->control apply Apply Working Solutions to Cell Cultures dilute->apply control->apply end End apply->end G cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_panoptosis PANoptosis cluster_apoptosis Apoptosis cluster_pyroptosis Pyroptosis cluster_necroptosis Necroptosis Ceph This compound ROS ↑ Reactive Oxygen Species (ROS) Ceph->ROS Synergistic Effect Pac Paclitaxel Pac->ROS Synergistic Effect DNA_damage ↑ DNA Damage ROS->DNA_damage Bax ↑ Bax DNA_damage->Bax Bcl2 ↓ Bcl-2 DNA_damage->Bcl2 NLRP3 ↑ NLRP3 Inflammasome DNA_damage->NLRP3 RIPK ↑ p-RIPK1/3 DNA_damage->RIPK Apoptosis Apoptotic Cell Death Bax->Apoptosis Bcl2->Apoptosis Casp1 ↑ Cleaved Caspase-1 NLRP3->Casp1 GSDMD ↑ Cleaved GSDMD Casp1->GSDMD Pyroptosis Pyroptotic Cell Death GSDMD->Pyroptosis MLKL ↑ p-MLKL RIPK->MLKL Necroptosis Necroptotic Cell Death MLKL->Necroptosis

References

Cephalomannine Stability and Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cephalomannine and the analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years). When in solution, it is recommended to aliquot the stock solutions to prevent repeated freeze-thaw cycles. Stock solutions in a solvent can be stored for up to 1 year at -80°C or for 1 month at -20°C.[1] For immediate use in experiments, mixed solutions should be used right away.[1]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in DMSO at concentrations up to 100-110 mg/mL.[1] It is important to use fresh, moisture-free DMSO, as its moisture-absorbing nature can reduce solubility.[1] For experimental purposes, a working solution can be prepared by dissolving a DMSO stock solution in a vehicle such as a mixture of PEG300, Tween80, and water, or in corn oil.[1]

Q3: What are the common degradation pathways for taxane (B156437) compounds like this compound?

A3: While specific degradation pathways for this compound are not extensively detailed in the provided search results, taxanes like paclitaxel (B517696), which is structurally similar, are known to undergo degradation through several mechanisms. These can include hydrolysis of ester groups, epimerization at chiral centers, and oxidation.[2] Forced degradation studies on related compounds often involve acidic, basic, oxidative, thermal, and photolytic stress conditions to induce and identify potential degradation products.[3][4][5][6][7] For example, studies on other complex molecules like cefaclor (B193732) have identified degradation pathways such as isomerization, decarboxylation, and oxidative attack.[8]

Q4: How can I perform a forced degradation study on this compound?

A4: A forced degradation study, also known as stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A general approach involves subjecting a solution of this compound to various stress conditions. Based on protocols for similar compounds, a typical study would include:

  • Acidic Hydrolysis: Incubation in a solution of hydrochloric acid (e.g., 0.1 M HCl).[6]

  • Basic Hydrolysis: Incubation in a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH).[4]

  • Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% H₂O₂).[4]

  • Thermal Degradation: Heating the solution (e.g., at 65°C for a specified duration).[9]

  • Photolytic Degradation: Exposing the solution to UV light.[3]

Samples are taken at various time points and analyzed by a stability-indicating analytical method, typically HPLC.[3][4][5][10]

Troubleshooting Guides

Issue 1: Poor peak shape or resolution during HPLC analysis of this compound and its degradation products.
  • Possible Cause 1: Inappropriate column chemistry.

    • Troubleshooting Step: Ensure the column is suitable for separating aromatic and structurally similar compounds. A pentafluorophenyl (PFP) column has been shown to be effective for separating paclitaxel and its impurities.[9] A C18 column is also commonly used for related compounds.[3][5]

  • Possible Cause 2: Suboptimal mobile phase composition.

    • Troubleshooting Step: Adjust the mobile phase composition, including the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer and the pH of the buffer. Gradient elution may be necessary to achieve adequate separation of all degradation products.

  • Possible Cause 3: Column degradation.

    • Troubleshooting Step: If the column has been used extensively, its performance may decline. Replace the column with a new one of the same type.

Issue 2: Inconsistent quantification of this compound degradation products.
  • Possible Cause 1: Non-uniform detector response.

    • Troubleshooting Step: When using detectors like Charged Aerosol Detection (CAD) with gradient elution, the response can vary with the mobile phase composition. Employing an inverse gradient can help achieve a uniform detector response.[9]

  • Possible Cause 2: Instability of degradation products.

    • Troubleshooting Step: Some degradation products may themselves be unstable. Analyze samples immediately after they are prepared or subjected to stress conditions.[9]

  • Possible Cause 3: Co-elution of peaks.

    • Troubleshooting Step: If two or more compounds elute at the same time, quantification will be inaccurate. Optimize the chromatographic method (see Issue 1) to ensure all peaks are well-resolved. Using a photodiode array (PDA) detector can help assess peak purity.

Issue 3: Difficulty in identifying unknown degradation products.
  • Possible Cause 1: Insufficient analytical information.

    • Troubleshooting Step: Use a combination of analytical techniques for structural elucidation. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful tool for identifying unknown compounds by providing molecular weight and fragmentation data.[6][7]

  • Possible Cause 2: Low concentration of degradation products.

    • Troubleshooting Step: Concentrate the sample containing the degradation products before analysis. This can be achieved through techniques like solid-phase extraction.[11]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°CUp to 3 years[1]
Stock Solution-80°CUp to 1 year[1]
Stock Solution-20°CUp to 1 month[1]

Table 2: Example Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationReference
Acidic Hydrolysis0.1 M HClSeveral hours[6]
Basic Hydrolysis0.1 M NaOHSeveral hours[4]
Oxidation3% H₂O₂Several hours[4]
Thermal65°C2 hours[9]
PhotolysisUV LightVaries[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its degradation products.

  • Column Selection: Start with a reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a PFP column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).[5][9]

  • Mobile Phase Selection: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[3][4]

  • Detection: A UV-VIS detector is commonly used, with the detection wavelength set to the λmax of this compound (e.g., 227 nm for paclitaxel).[9] A photodiode array (PDA) detector can provide additional spectral information to assess peak purity.

  • Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3][4][5]

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with the stress medium to a known concentration.

  • Stress Conditions:

    • Acidic: Add an equal volume of 0.2 M HCl to the drug solution to achieve a final concentration of 0.1 M HCl.

    • Basic: Add an equal volume of 0.2 M NaOH to the drug solution to achieve a final concentration of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 6% H₂O₂ to the drug solution to achieve a final concentration of 3% H₂O₂.

    • Thermal: Place a vial of the drug solution in a temperature-controlled environment (e.g., 65°C).

    • Photolytic: Expose a vial of the drug solution to a controlled source of UV light.

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before injection if necessary. Analyze all samples using the validated stability-indicating HPLC method.

Visualizations

Experimental_Workflow_Forced_Degradation start Start: this compound Sample prepare_solution Prepare this compound Solution start->prepare_solution stress_conditions Apply Stress Conditions prepare_solution->stress_conditions acid Acidic Hydrolysis (e.g., 0.1M HCl) stress_conditions->acid base Basic Hydrolysis (e.g., 0.1M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 65°C) stress_conditions->thermal photo Photolytic Stress (UV Light) stress_conditions->photo sampling Collect Samples at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis data_analysis Data Analysis and Degradant Identification analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for a forced degradation study of this compound.

HPLC_Troubleshooting_Logic start Poor HPLC Results check_peak_shape Check Peak Shape and Resolution start->check_peak_shape Issue with peaks? check_quantification Check Quantification Consistency start->check_quantification Issue with numbers? inappropriate_column Inappropriate Column? check_peak_shape->inappropriate_column Yes non_uniform_response Non-uniform Detector Response? check_quantification->non_uniform_response Yes suboptimal_mobile_phase Suboptimal Mobile Phase? inappropriate_column->suboptimal_mobile_phase No solution_column Select Appropriate Column (e.g., PFP, C18) inappropriate_column->solution_column Yes degraded_column Degraded Column? suboptimal_mobile_phase->degraded_column No solution_mobile_phase Optimize Mobile Phase (Gradient, pH) suboptimal_mobile_phase->solution_mobile_phase Yes solution_replace_column Replace Column degraded_column->solution_replace_column Yes unstable_degradants Unstable Degradants? non_uniform_response->unstable_degradants No solution_inverse_gradient Use Inverse Gradient (for CAD) non_uniform_response->solution_inverse_gradient Yes coelution Co-elution? unstable_degradants->coelution No solution_immediate_analysis Analyze Samples Immediately unstable_degradants->solution_immediate_analysis Yes solution_optimize_separation Optimize Separation coelution->solution_optimize_separation Yes

Caption: Troubleshooting logic for HPLC analysis of this compound.

References

Technical Support Center: Separation of Cephalomannine from Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Cephalomannine from paclitaxel (B517696).

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate this compound from paclitaxel?

A1: The separation of this compound from paclitaxel is difficult due to their very similar chemical structures and, consequently, similar chromatographic properties. This structural similarity makes it hard to achieve high-purity paclitaxel using simple separation techniques.

Q2: What are the most common methods for separating these two compounds?

A2: The primary methods for separating paclitaxel and this compound include:

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), both normal and reversed-phase, are commonly used. However, these can be expensive and not easily scalable for large-scale production.

  • Chemical Derivatization: This involves selectively modifying the this compound molecule to alter its physical properties, thus facilitating separation. Examples include oxidation and bromination.

  • Crystallization: By using specific solvent systems, paclitaxel can be selectively crystallized, leaving this compound and other impurities in the solution.

  • Liquid-Liquid Extraction: This technique relies on the differential partitioning of the two compounds between two immiscible liquid phases. The choice of solvents is critical for achieving good selectivity.

Q3: Are there any methods that avoid the use of toxic reagents?

A3: Yes. While some older methods utilized toxic reagents like osmium tetraoxide, newer techniques have been developed to avoid them. For instance, a method involving the bromination of the this compound followed by separation and subsequent regeneration of this compound using zinc and acetic acid has been reported as a safer and more efficient alternative.

**Q4: Can this compound

Technical Support Center: Enhancing Cephalomannine Production in Taxus Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of cephalomannine production in Taxus cell cultures.

Troubleshooting Guides

This section provides solutions to common problems encountered during Taxus cell culture experiments aimed at increasing this compound yield.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Increase in this compound Production After Elicitation - Sub-optimal Elicitor Concentration: The concentration of the elicitor (e.g., Methyl Jasmonate) may be too high, causing cellular toxicity, or too low to induce a significant response.[1] - Incorrect Timing of Elicitation: Elicitors are often most effective when added during a specific growth phase (e.g., late exponential phase).[2] - Cell Line Insensitivity: The specific Taxus cell line may not be responsive to the chosen elicitor. - Culture Age: Older or long-term cultures may show a decreased response to elicitors.[2]- Optimize Elicitor Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. For Methyl Jasmonate (MeJA), concentrations between 10 µM and 200 µM are often effective.[1][3][4] - Optimize Elicitation Time: Test the addition of the elicitor at different points in the growth curve (e.g., mid-exponential and late-exponential phase). - Screen Different Elicitors: Test a variety of elicitors, such as Coronatine, Salicylic Acid, or a combination of Buthionine Sulphoximine (BSO) and Hydrogen Peroxide (H₂O₂).[5][6] - Re-initiate Cultures: If possible, re-initiate cultures from fresh explants or cryopreserved stocks.
Inhibition of Cell Growth After Elicitation or Precursor Feeding - Elicitor/Precursor Toxicity: High concentrations of elicitors like MeJA or precursors like phenylalanine can be toxic to the cells, leading to growth inhibition.[7] - Nutrient Limitation: The metabolic shift towards secondary metabolite production can deplete essential nutrients required for cell growth.- Reduce Concentration: Lower the concentration of the elicitor or precursor. - Fed-Batch Strategy: Instead of a single dose, add the elicitor or precursor in smaller amounts over a period of time. - Two-Stage Culture System: Use a growth medium to first establish a high cell density, then transfer the cells to a production medium with the elicitor/precursor.[8] - Nutrient Supplementation: Supplement the culture medium with key nutrients like a carbon source (e.g., sucrose (B13894) or fructose) during the production phase.[9][10]
Culture Browning and Necrosis - Oxidation of Phenolic Compounds: Wounding of tissues during subculture or stress from elicitors can lead to the production and oxidation of phenolic compounds, causing the medium and cells to turn brown.[11][12] - High Salt Concentration in Medium: Some basal media with high salt concentrations can exacerbate browning.[11][13]- Use of Antioxidants: Add antioxidants like ascorbic acid, citric acid, or polyvinylpyrrolidone (B124986) (PVP) to the culture medium.[11] - Activated Charcoal: Add activated charcoal to the medium to adsorb toxic phenolic compounds.[14] - Lower Salt Medium: Test different basal media, favoring those with lower salt concentrations.[11][13] - Frequent Subculturing: Subculture the cells more frequently to avoid the buildup of toxic compounds.
Low this compound Yield Despite Good Cell Growth - Inefficient Precursor Supply: The endogenous supply of precursors for the taxane (B156437) biosynthetic pathway may be a limiting factor.[15] - Sub-optimal Culture Conditions for Production: Conditions optimized for growth may not be optimal for secondary metabolite production. - Feedback Inhibition: High intracellular concentrations of taxanes may inhibit their own biosynthesis.- Precursor Feeding: Feed the culture with precursors of the taxane pathway, such as L-phenylalanine. Optimal concentrations can range from 1.0 to 2.0 mmol/L.[16] - Optimize Production Medium: Adjust medium components, such as the type and concentration of sugars (fructose is often beneficial for production).[9][17] - In Situ Product Removal: Use techniques like co-culturing with adsorbent resins to remove taxanes from the medium, which can alleviate feedback inhibition.

Frequently Asked Questions (FAQs)

Elicitation

Q1: What is the recommended starting concentration for Methyl Jasmonate (MeJA) elicitation?

A1: A common starting concentration for MeJA is 100 µM.[18] However, the optimal concentration is highly dependent on the specific Taxus cell line. It is recommended to perform a dose-response study with concentrations ranging from 10 µM to 300 µM to find the best concentration for maximizing this compound production without causing excessive growth inhibition.[1]

Q2: When is the best time to add the elicitor to the culture?

A2: Elicitors are typically most effective when added during the late exponential growth phase.[2] At this stage, the cell density is high, and the culture is metabolically active. Adding elicitors too early can inhibit growth, while adding them too late may result in a reduced response.

Q3: My cells are not responding to MeJA. What other elicitors can I try?

A3: If your cell line is not responsive to MeJA, you can try other elicitors such as Salicylic Acid (SA), Coronatine (COR), or a combination of Buthionine Sulphoximine (BSO) and Hydrogen Peroxide (H₂O₂). A combination of 0.8 µM BSO and 0.2 µM H₂O₂ has been shown to significantly increase this compound production.[5]

Precursor Feeding

Q4: Which precursor should I use to enhance this compound production?

A4: L-phenylalanine is a key precursor for the biosynthesis of the C-13 side chain of both paclitaxel (B517696) and this compound.[1] Feeding with L-phenylalanine can increase the availability of this building block and potentially boost this compound yields.

Q5: What is the optimal concentration of L-phenylalanine for feeding?

A5: Studies have shown that L-phenylalanine concentrations of 1.0 mmol/L to 2.0 mmol/L can effectively promote taxane production.[16] However, at higher concentrations, such as 6 mmol/L, it may not lead to a further increase and could even be inhibitory.[1] It is advisable to test a range of concentrations to find the optimum for your specific culture conditions.

Culture Conditions & Analysis

Q6: How does the carbon source in the medium affect this compound production?

A6: The type and concentration of the carbon source can significantly impact both cell growth and taxane production. While sucrose is commonly used, some studies suggest that fructose (B13574) as the sole carbon source can promote better cell growth.[17] A fed-batch strategy with sucrose supplementation in the production phase has also been shown to be effective.[10]

Q7: How can I quantify the amount of this compound produced?

A7: High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of this compound and other taxanes.[19] For more sensitive and specific detection, especially in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used.[4]

Quantitative Data Summary

Table 1: Effect of Elicitors on this compound Production

Taxus SpeciesElicitor(s) & ConcentrationThis compound Yield (µg/g DW)Fold Increase vs. ControlReference
Corylus avellana200 µmol/L Methyl Jasmonate331.6~8[1]
Corylus avellana100 µmol/L Methyl Jasmonate160.57~3.86[1]
Taxus globosa0.8 µM BSO + 0.2 µM H₂O₂334.32~78.7 (after 10 days)[5]
Taxus baccata100 µM Methyl Jasmonate + 10 g/L Fructose29.20 (mg/L)Not Specified[9]

Table 2: Effect of Precursor Feeding on Taxane Production

Taxus SpeciesPrecursor & ConcentrationEffect on Taxane ProductionReference
Taxus media1.0 mmol/L PhenylalanineIncreased taxol yield by 9-10 fold and baccatin (B15129273) III by 2.5-3.0 fold.[16]
Taxus media2.0 mmol/L PhenylalanineIncreased taxol yield by 9-10 fold and baccatin III by 2.5-3.0 fold.[16]
Corylus avellana3 µmol/L - 6 mmol/L PhenylalanineDecreased this compound production compared to control.[1]

Experimental Protocols

Protocol 1: Methyl Jasmonate (MeJA) Elicitation in Taxus Suspension Culture
  • Prepare MeJA Stock Solution: Dissolve MeJA in ethanol (B145695) to prepare a concentrated stock solution (e.g., 100 mM). Sterilize by filtering through a 0.22 µm syringe filter.

  • Culture Growth: Grow Taxus cells in a suitable growth medium (e.g., Gamborg B5 medium) under standard conditions (e.g., 25°C, dark, 120 rpm on an orbital shaker).[5]

  • Timing of Elicitation: On day 14 of culture (or at the late exponential growth phase determined for your specific cell line), add the MeJA stock solution to the flasks to achieve the desired final concentration (e.g., 100 µM).[5] Add an equivalent volume of sterile ethanol to control flasks.

  • Incubation: Continue to incubate the cultures under the same conditions for a specified period, typically 8 to 10 days.[5]

  • Harvesting: Harvest the cells by filtration. Separate the cells from the medium. Freeze both the cells and the medium at -80°C until extraction.

  • Extraction and Analysis: Extract taxanes from the cells and the medium using a suitable solvent (e.g., methanol/dichloromethane). Analyze the this compound content using HPLC.

Protocol 2: L-Phenylalanine Precursor Feeding
  • Prepare Phenylalanine Stock Solution: Dissolve L-phenylalanine in distilled water to prepare a stock solution (e.g., 100 mM). Sterilize by filtering through a 0.22 µm syringe filter.

  • Culture Growth: Initiate and grow Taxus cell cultures as described in Protocol 1.

  • Feeding Strategy:

    • Initial Addition: Add the sterile L-phenylalanine stock solution to the culture medium at the beginning of the culture period to a final concentration of 1.0-2.0 mmol/L.[16]

    • Fed-Batch (Optional): Alternatively, add the precursor at a specific time point during the culture, for example, on day 25.[20]

  • Incubation and Harvesting: Continue the culture, harvest the cells and medium, and perform extraction and analysis as described in Protocol 1.

Protocol 3: Agrobacterium-mediated Transformation of Taxus Suspension Cultures
  • Prepare Agrobacterium Culture: Grow an Agrobacterium tumefaciens strain (e.g., EHA105) carrying the binary vector with your gene of interest in YEP medium with appropriate antibiotics overnight at 28-30°C.[21]

  • Infection: Centrifuge the overnight culture, discard the supernatant, and resuspend the bacterial pellet in a liquid co-cultivation medium to an OD₆₀₀ of 0.3-0.4.[22]

  • Co-cultivation: Add Taxus cells in their exponential growth phase to the Agrobacterium suspension. Co-cultivate for 2-3 days in the dark.

  • Decontamination: After co-cultivation, wash the Taxus cells several times with sterile culture medium containing an antibiotic (e.g., cefotaxime) to remove the Agrobacterium.

  • Selection: Plate the washed Taxus cells on a semi-solid selection medium containing the appropriate selective agent (e.g., kanamycin) and the antibiotic to suppress bacterial growth.

  • Regeneration and Maintenance: Subculture the surviving calli on fresh selection medium until transgenic lines are established. Confirm transgene expression using PCR and/or GUS staining if applicable.[21]

Visualizations

Experimental_Workflow cluster_prep 1. Culture Initiation cluster_treatment 2. Treatment cluster_incubation 3. Production Phase cluster_analysis 4. Analysis Initiation Initiate Taxus Cell Suspension Culture Growth Grow cells to late exponential phase Initiation->Growth Elicitation Add Elicitor (e.g., Methyl Jasmonate) Growth->Elicitation Precursor Add Precursor (e.g., Phenylalanine) Growth->Precursor Incubate Incubate for 8-10 days Elicitation->Incubate Precursor->Incubate Harvest Harvest Cells and Medium Incubate->Harvest Extract Extract Taxanes Harvest->Extract Quantify Quantify this compound (HPLC/LC-MS) Extract->Quantify

Caption: A generalized workflow for enhancing this compound production.

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_signal_transduction Signal Transduction cluster_response Cellular Response MeJA Methyl Jasmonate (Elicitor) COI1 COI1 Receptor Complex MeJA->COI1 binds to JAZ JAZ Repressor Protein COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Taxane_Genes Taxane Biosynthesis Genes (e.g., DBAT, BAPT) MYC2->Taxane_Genes activates transcription of This compound This compound Production Taxane_Genes->this compound leads to

Caption: Simplified Jasmonate signaling pathway in Taxus cells.

Troubleshooting_Logic cluster_growth_issues Growth Problems cluster_production_issues Production Problems Start Low this compound Yield CheckGrowth Is cell growth also low? Start->CheckGrowth Toxicity Potential Toxicity or Culture Browning CheckGrowth->Toxicity Yes Inefficient_Prod Inefficient Production Pathway CheckGrowth->Inefficient_Prod No (Good Growth) Solution_Growth - Lower elicitor/precursor conc. - Add antioxidants (PVP) - Change to lower salt medium Toxicity->Solution_Growth Solution_Prod - Optimize elicitor type/conc. - Feed with precursors (Phenylalanine) - Optimize production medium (sugars) Inefficient_Prod->Solution_Prod

Caption: A decision tree for troubleshooting low this compound yield.

References

Minimizing epimerization of Cephalomannine during isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the epimerization of Cephalomannine during its isolation from natural sources.

Troubleshooting Guide

This guide addresses common issues encountered during the isolation of this compound, with a focus on preventing the formation of the 7-epi-Cephalomannine epimer.

Issue Possible Cause Recommended Solution
High levels of 7-epi-Cephalomannine in the final product Exposure to high pH during extraction or purification. Epimerization of this compound at the C-7 position is base-catalyzed.[1]Maintain a slightly acidic to neutral pH (pH 4-6) throughout the entire isolation process. Use buffered solutions for extraction and chromatography where appropriate.[2]
Elevated temperatures during processing. Higher temperatures accelerate the rate of epimerization.Conduct all extraction and purification steps at ambient or reduced temperatures. Use a refrigerated centrifuge and perform chromatography in a temperature-controlled environment if possible.
Prolonged processing times. Longer exposure to unfavorable conditions increases the extent of epimerization.Streamline the isolation workflow to minimize the time the sample spends in solution. Plan experiments to proceed without lengthy interruptions.
Inappropriate solvent choice. Polar protic solvents can facilitate epimerization.While polar solvents are necessary for extraction, minimize their contact time with the crude extract. For chromatography, consider less polar solvent systems for initial purification steps.
Poor separation of this compound and 7-epi-Cephalomannine Suboptimal chromatography conditions. The two epimers can be difficult to resolve with standard chromatography.Utilize a chiral High-Performance Liquid Chromatography (HPLC) column for effective separation. Polysaccharide-based chiral stationary phases are often effective for separating taxane (B156437) epimers.
Inadequate analytical method. The analytical method may not be sensitive enough to detect low levels of the epimer.Develop and validate a specific analytical method, such as chiral HPLC or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to accurately quantify both this compound and 7-epi-Cephalomannine.[3][4]
Low yield of this compound Degradation of the molecule. In addition to epimerization, this compound can degrade under harsh conditions.Adhere to the recommendations for minimizing epimerization, as these conditions (neutral pH, low temperature) also favor the overall stability of the molecule.
Inefficient extraction from the plant matrix. Optimize the extraction solvent and method. A common approach is to use methanol (B129727) or a methanol/water mixture for the initial extraction from the biomass.[5]

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound isolation?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. For this compound, this typically occurs at the C-7 position, converting it to 7-epi-Cephalomannine. This is a significant concern because the biological activity of the epimer may be different from that of this compound, potentially affecting its therapeutic efficacy and creating an impurity that is difficult to separate.

Q2: What is the primary mechanism of this compound epimerization?

A2: The epimerization of taxanes like this compound is primarily base-catalyzed and is thought to proceed through a retro-aldol/aldol reaction mechanism involving an enolate intermediate.[1]

Q3: At what pH is this compound most stable?

Q4: How does temperature affect the rate of epimerization?

A4: The rate of epimerization, like most chemical reactions, increases with temperature. While specific kinetic data for this compound is not available, studies on similar compounds demonstrate a clear positive correlation between temperature and the rate of degradation and epimerization.[6] Therefore, it is crucial to keep temperatures as low as practically possible throughout the isolation process.

Q5: What are the recommended starting points for developing a chiral HPLC method to separate this compound and its 7-epimer?

A5: For the separation of taxane epimers, polysaccharide-based chiral stationary phases (CSPs) are a good starting point. Columns such as those with cellulose (B213188) or amylose (B160209) derivatives are often effective. A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental conditions.

Protocol 1: Extraction of this compound from Taxus Biomass with Minimized Epimerization

This protocol outlines a general procedure for the extraction of this compound from dried and ground Taxus plant material.

Materials:

  • Dried and powdered Taxus biomass (e.g., needles and twigs)

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)

  • Dichloromethane (B109758) (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Extraction:

    • Suspend the powdered Taxus biomass in a 10:1 (v/w) ratio of 80% methanol in 0.1 M phosphate buffer (pH 6.0).

    • Stir the suspension at room temperature (20-25°C) for 24 hours.

    • Separate the biomass from the extract by centrifugation or filtration.

    • Repeat the extraction process on the biomass two more times.

  • Solvent Partitioning:

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40°C.

    • Once the methanol is removed, partition the remaining aqueous extract with an equal volume of dichloromethane three times.

    • Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.

  • Crude Extract Preparation:

    • Filter the dried dichloromethane extract and evaporate the solvent to dryness under reduced pressure at a temperature below 40°C to obtain the crude taxane extract.

    • Store the crude extract at -20°C until further purification.

Protocol 2: Analytical Quantification of this compound and 7-epi-Cephalomannine by LC-MS/MS

This protocol provides a framework for the development of an LC-MS/MS method for the sensitive and specific quantification of this compound and its epimer.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (to be optimized):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (to be optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion ([M+H]⁺) for this compound.

    • Optimize the collision energy to identify the most abundant and stable product ions.

    • Establish MRM transitions for both this compound and 7-epi-Cephalomannine (they will have the same transitions but different retention times).

  • Sample Preparation:

    • Dissolve the crude extract or purified fractions in the initial mobile phase composition.

    • Filter through a 0.22 µm syringe filter before injection.

Method Validation:

  • Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using certified reference standards for both this compound and 7-epi-Cephalomannine.

Visualizations

Epimerization_Pathway cluster_conditions Factors Promoting Epimerization This compound This compound (7R-OH) TransitionState Enolate Intermediate This compound->TransitionState Deprotonation (Base-catalyzed) Retro-Aldol TransitionState->this compound Epithis compound 7-epi-Cephalomannine (7S-OH) TransitionState->Epithis compound Protonation Aldol Condensation Epithis compound->TransitionState High_pH High pH (Basic Conditions) High_Temp High Temperature

Caption: Base-catalyzed epimerization of this compound via an enolate intermediate.

Isolation_Workflow Start Taxus Biomass Extraction Extraction (Methanol/Buffered Water, pH 6.0, <25°C) Start->Extraction Partitioning Solvent Partitioning (Dichloromethane) Extraction->Partitioning Crude_Extract Crude Taxane Extract Partitioning->Crude_Extract Purification Chromatographic Purification (e.g., Silica Gel, Prep-HPLC) Crude_Extract->Purification Analysis Analysis (Chiral HPLC, LC-MS/MS) Crude_Extract->Analysis Chiral_Separation Chiral HPLC Separation (if necessary) Purification->Chiral_Separation Purification->Analysis Final_Product Pure this compound Purification->Final_Product if epimer is not significantly present Chiral_Separation->Analysis Chiral_Separation->Final_Product

References

Technical Support Center: Optimizing Semi-synthesis of Cephalomannine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the semi-synthesis of Cephalomannine derivatives, with a primary focus on addressing low reaction yields.

Troubleshooting Guides

Low yields in the semi-synthesis of this compound derivatives can often be attributed to incomplete reactions, side reactions, or degradation of products. The following guides provide a systematic approach to identifying and resolving common issues at critical stages of the synthesis.

Issue 1: Low Yield in the Acylation of Baccatin (B15129273) III Core with the this compound Side Chain

The coupling of the protected this compound side chain to the C-13 hydroxyl group of a baccatin III derivative is a critical step where low yields are frequently encountered.

Possible Causes and Solutions:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid of the side chain must be effectively activated to react with the sterically hindered C-13 hydroxyl group.

    • Troubleshooting:

      • Ensure coupling reagents (e.g., DCC, EDC, HATU) are fresh and anhydrous.

      • Consider using a more powerful activating agent if standard methods are failing.

      • Optimize the stoichiometry of the coupling reagents and the base (e.g., DMAP).

  • Steric Hindrance: The bulky nature of both the baccatin III core and the side chain can impede the reaction.

    • Troubleshooting:

      • Select a protecting group for the C-7 hydroxyl of baccatin III that is not excessively bulky.

      • Prolong the reaction time or moderately increase the temperature, monitoring carefully for byproduct formation.

  • Side Reactions: The unprotected hydroxyl groups on the baccatin III core or the side chain can lead to undesired reactions.

    • Troubleshooting:

      • Ensure complete and selective protection of the C-7 hydroxyl group of baccatin III. Triethylsilyl (TES) is a commonly used protecting group.

      • Verify the purity of the protected baccatin III and the side chain precursor before coupling.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.

    • Troubleshooting:

      • Anhydrous solvents are crucial; ensure all solvents are properly dried. Toluene and THF are commonly used.

      • A strong, non-nucleophilic base is often required. Lithium hexamethyldisilazide (LiHMDS) is a frequent choice to deprotonate the C-13 hydroxyl.

      • The reaction is typically performed at low temperatures (e.g., -40°C to 0°C) to minimize side reactions.

Troubleshooting Workflow for Acylation:

start Low Acylation Yield reagent_check Verify Reagent Quality and Stoichiometry (Coupling agents, base, starting materials) start->reagent_check condition_check Optimize Reaction Conditions (Solvent, Temperature, Time) reagent_check->condition_check incomplete_reaction Incomplete Reaction? condition_check->incomplete_reaction pg_check Review Protecting Group Strategy purification_check Assess Purification Method pg_check->purification_check solution3 Consider alternative protecting group. Ensure complete protection. pg_check->solution3 solution4 Optimize chromatography conditions. Check for product degradation on silica. purification_check->solution4 side_reactions Side Reactions Observed? incomplete_reaction->side_reactions No solution1 Increase equivalents of coupling agent/base. Increase reaction time/temperature. incomplete_reaction->solution1 Yes side_reactions->pg_check No solution2 Use milder conditions. Check for competing reactions. side_reactions->solution2 Yes start Low Yield due to Protecting Groups problem Identify the Issue start->problem incomplete Incomplete Reaction problem->incomplete Incomplete non_selective Non-selective Reaction problem->non_selective Non-selective degradation Product Degradation problem->degradation Degradation solution_incomplete Increase reagent equivalents/time. Monitor reaction closely. incomplete->solution_incomplete solution_non_selective Use orthogonal protecting groups. Optimize for selectivity (e.g., lower temp). non_selective->solution_non_selective solution_degradation Use milder reagents. Control temperature and pH carefully. degradation->solution_degradation

Technical Support Center: Strategies to Reduce Cephalomannine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting Cephalomannine precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture media?

This compound is a natural taxane (B156437) compound with anti-cancer properties, structurally similar to Paclitaxel.[1] Like other taxanes, it is a large, hydrophobic molecule with low aqueous solubility. Cell culture media are aqueous-based, creating a challenging environment for hydrophobic compounds like this compound, often leading to precipitation, especially at higher concentrations.

Q2: What are the common causes of this compound precipitation in cell culture?

Several factors can contribute to this compound precipitation:

  • High Concentration: Exceeding the solubility limit of this compound in the culture medium is a primary cause.

  • Improper Dissolution: If the initial stock solution in an organic solvent (like DMSO) is not fully dissolved, it can lead to precipitation upon addition to the aqueous medium.

  • Temperature Fluctuations: Temperature shifts can affect the solubility of this compound. For example, adding a cold stock solution to warm media can cause the compound to fall out of solution.[2]

  • pH Shifts: Changes in the pH of the culture medium can alter the charge and solubility of compounds.[3]

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.[2]

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to precipitate due to the sudden change in solvent polarity.

Q3: Can the appearance of the precipitate give a clue about the cause?

While not definitive, the nature of the precipitate can offer some hints:

  • Crystalline Precipitate: Often suggests that the solubility limit of this compound has been exceeded due to high concentration or temperature changes.

  • Amorphous or Cloudy Precipitate: May indicate interactions with media components, pH shifts, or "salting out" effects.

Q4: How can I prevent this compound precipitation before it occurs?

Proactive measures can significantly reduce the risk of precipitation:

  • Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO and ensure it is fully dissolved.

  • Pre-warm Media: Always warm the cell culture media to 37°C before adding the this compound stock solution.

  • Slow, Dropwise Addition: Add the stock solution to the media slowly and drop-by-drop while gently swirling the media. This allows for gradual dissolution and avoids localized high concentrations.

  • Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible (typically below 0.5%) to avoid solvent-induced precipitation and cytotoxicity.

  • pH Monitoring: Ensure the pH of the final culture medium is within the optimal range for both your cells and this compound solubility.

  • Use of Serum: If your experimental design allows, the presence of serum can help stabilize hydrophobic compounds through protein binding.

  • Stepwise Dilution: For high concentrations, consider a serial dilution approach rather than a single large dilution.

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon adding this compound stock solution to the media.

This is a common issue that points to a problem with the initial mixing or the stock solution itself.

Possible Cause Recommended Solution
Stock solution is not fully dissolved. Ensure your this compound stock solution is completely clear with no visible particulates. If necessary, gently warm the stock solution and vortex to ensure complete dissolution.
Final solvent concentration is too high. Keep the final concentration of the solvent (e.g., DMSO) in your culture medium to a minimum (ideally <0.1%, but not exceeding 0.5%). High solvent concentrations can cause some compounds to precipitate when diluted in an aqueous solution.
"Solvent Shock" from rapid dilution. Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a smaller volume of pre-warmed media, mix well, and then add this intermediate dilution to the final volume of media.
Localized high concentration. Add the stock solution dropwise to the vortex of the swirling media to ensure rapid and even distribution.

Issue 2: The this compound solution is initially clear but forms a precipitate after a period of incubation (e.g., 24-48 hours).

This delayed precipitation suggests a change in the media conditions over time or degradation of the compound.

Possible Cause Recommended Solution
Temperature and pH Shifts. Changes in temperature and pH within the incubator can decrease this compound solubility over time. Ensure your media is properly buffered for the incubator's CO2 concentration and pre-warm the media before adding the compound.
Interaction with Media Components. This compound may interact with salts or other components in the media, leading to the formation of insoluble complexes over time. If possible, test the stability of this compound in your specific media formulation over your experimental time course.
Compound Degradation. This compound may degrade into less soluble forms over time, especially when exposed to light or certain media components. Protect your cultures from direct light exposure and consider preparing fresh media with this compound for longer experiments.
Evaporation of Media. Water loss from the culture plates can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. Ensure proper humidification in the incubator.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilitySource
DMSO100 mg/mL (120.2 mM)[4]
DMSO110 mg/mL (132.22 mM)[4]

Note: Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO.[4] A recent in vivo study also successfully dissolved this compound in a solution of PBS with 2% BSA for intraperitoneal injections, indicating that protein-containing aqueous buffers can be a suitable vehicle.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing this compound: Accurately weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 0.832 mg of this compound (Molecular Weight: 831.9 g/mol ).

  • Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming to 37°C can aid dissolution if necessary.

  • Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol helps you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C with appropriate CO2

Procedure:

  • Prepare a series of dilutions: Prepare a range of this compound concentrations in your cell culture medium. For example, you can prepare dilutions from 1 µM to 100 µM. Remember to keep the final DMSO concentration consistent and below 0.5% across all dilutions.

  • Incubate: Incubate the dilutions at 37°C for a period that reflects your typical experiment duration (e.g., 24, 48, or 72 hours).

  • Visual Inspection: At regular intervals, visually inspect the solutions for any signs of precipitation (cloudiness, crystals, or film). You can also examine a small drop under a microscope.

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working concentration for that specific medium and duration.

Mandatory Visualization

Diagram 1: Workflow for Preparing this compound Working Solution

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Clear dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw add Add Stock Dropwise to Medium While Swirling thaw->add prewarm Pre-warm Cell Culture Medium to 37°C prewarm->add incubate Use Immediately in Cell Culture add->incubate precipitate Precipitation Observed? incubate->precipitate check_stock Check Stock Solution Clarity precipitate->check_stock check_solvent Verify Final DMSO % (<0.5%) precipitate->check_solvent slow_addition Ensure Slow, Dropwise Addition precipitate->slow_addition step_dilution Consider Stepwise Dilution precipitate->step_dilution

Caption: Workflow for preparing and troubleshooting this compound solutions.

Diagram 2: this compound's Mechanism of Action - Microtubule Stabilization

G cluster_0 Normal Microtubule Dynamics cluster_1 Effect of this compound tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Dynamic Microtubule polymerization->microtubule depolymerization Depolymerization microtubule->depolymerization depolymerization->tubulin binding Binds to β-tubulin within the Microtubule stabilization Microtubule Stabilization This compound This compound This compound->binding binding->stabilization promotes stabilization->depolymerization mitotic_arrest Mitotic Arrest & Apoptosis stabilization->mitotic_arrest leads to

Caption: this compound stabilizes microtubules, inhibiting depolymerization.

References

Dealing with matrix effects in LC-MS analysis of Cephalomannine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cephalomannine.

Troubleshooting Guide

This section offers a step-by-step approach to identifying, quantifying, and mitigating matrix effects in your this compound analysis.

Question: My this compound quantification is showing poor accuracy and reproducibility. Could matrix effects be the cause?

Answer: Yes, inconsistent accuracy and precision are hallmark signs of matrix effects.[1][2] A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][3] This can lead to either a suppression or enhancement of the signal, which directly impacts the reliability of your quantitative results.[3][4] These effects are a significant concern in LC-MS analysis, particularly when dealing with complex biological matrices like plasma, serum, or tissue extracts.[1][2]

Question: How can I definitively confirm and quantify the impact of matrix effects on my analysis?

Answer: Two primary methods are used to assess matrix effects: a qualitative approach (Post-Column Infusion) and a quantitative approach (Post-Extraction Spiking).

  • Post-Column Infusion (Qualitative Assessment): This method helps identify at what points during your chromatographic run matrix components are causing ion suppression or enhancement.[3][4][5] A constant flow of a this compound standard solution is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant signal baseline indicates the retention time of interfering components.[5][6]

  • Post-Extraction Spiking (Quantitative Assessment): This is the most common method to quantify the extent of matrix effects.[1][2] It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the analyte in a neat (clean) solvent.[2] The ratio of these responses is used to calculate the Matrix Factor (MF).[7] An MF of 1 (or 100%) indicates no matrix effect, <1 suggests ion suppression, and >1 indicates ion enhancement.[7]

Experimental Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

Objective: To quantify the matrix effect on this compound analysis.

Materials:

  • Blank, analyte-free matrix (e.g., plasma, tissue homogenate).

  • This compound analytical standard.

  • Stable Isotope-Labeled this compound (SIL-IS, recommended).

  • LC-MS grade solvents.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound (and SIL-IS) in the reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix using your established sample preparation protocol. After extraction and evaporation, spike the dried residue with the same concentration of this compound (and SIL-IS) as in Set A before reconstituting.

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with this compound (and SIL-IS) at the same concentration before starting the sample preparation protocol. This set is used to determine recovery, not the matrix effect itself, but is often prepared concurrently.

  • Analyze: Inject all samples into the LC-MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • To assess the variability of the matrix effect, calculate the coefficient of variation (CV%) of the peak areas from the different lots in Set B.

    • If using an internal standard, calculate the IS-Normalized MF: IS-Normalized MF = (Ratio of Analyte/IS Peak Area in Set B) / (Ratio of Analyte/IS Peak Area in Set A)

Data Presentation: Quantitative Assessment of Matrix Effect
Sample SetDescriptionMean this compound Peak AreaMean SIL-IS Peak AreaAnalyte/IS RatioMatrix Factor (MF)IS-Normalized MF
Set A Analyte in Neat Solvent850,000900,0000.944--
Set B Analyte Spiked Post-Extraction510,000550,0000.9270.60 (Ion Suppression) 0.98 (Compensated)

This table illustrates a scenario with significant ion suppression (MF = 0.60) that is effectively compensated for by using a stable isotope-labeled internal standard (IS-Normalized MF ≈ 1.0).

Question: I have confirmed a significant matrix effect. What are the most effective strategies to eliminate or compensate for it?

Answer: A multi-faceted approach is often best. The primary strategies involve improving sample cleanup, optimizing chromatography, and using a suitable internal standard.

Strategy 1: Enhance Sample Preparation

The goal is to remove interfering endogenous components, such as phospholipids (B1166683), from the matrix before injection.[8][9]

TechniqueAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Simple, fast, and inexpensive.[10]Non-selective; often leaves significant phospholipids and other interferences in the supernatant.[8]Initial screening or when high sensitivity is not required.
Liquid-Liquid Extraction (LLE) Provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[8]Can be labor-intensive; requires optimization of pH and solvent choice.Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Highly selective and provides the cleanest extracts by utilizing specific sorbent chemistries (e.g., reversed-phase, ion-exchange).[8][11]More expensive and requires more extensive method development.[12]Complex matrices where high sensitivity and accuracy are critical.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

Objective: To selectively extract this compound from a biological matrix, minimizing interferences.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges (e.g., C18).

  • SPE vacuum manifold.

  • LC-MS grade conditioning, wash, and elution solvents.

Procedure:

  • Condition: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge, followed by an equilibration solvent (e.g., water or buffer). Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a slow, controlled flow rate.

  • Wash: Pass a wash solvent (e.g., a low percentage of organic in water) through the cartridge to remove weakly bound interferences. This step is critical and may require optimization.

  • Elute: Elute this compound with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase starting condition for LC-MS analysis.[7]

Strategy 2: Optimize Chromatographic Conditions

The objective is to chromatographically separate this compound from any co-eluting matrix components that were not removed during sample preparation.[9]

  • Adjust the Gradient: A shallower gradient can increase the resolution between this compound and nearby interferences.

  • Change the Stationary Phase: Use a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18) to alter the elution profile of interfering compounds.

  • Modify Mobile Phase: Adjusting the pH or using different additives can improve peak shape and separation.

Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the most robust method for compensating for matrix effects.[4][8] A SIL-IS is chemically identical to this compound but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[13][14]

  • Why it Works: The SIL-IS co-elutes with this compound and experiences the exact same degree of ion suppression or enhancement.[7][13] Because you are measuring the ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is cancelled out, leading to highly accurate and precise quantification.[9][13]

Visualizations

start Poor Accuracy or Reproducibility Observed assess Assess Matrix Effects start->assess quant Quantitative Assessment (Post-Extraction Spiking) assess->quant Quantitative qual Qualitative Assessment (Post-Column Infusion) assess->qual Qualitative confirm Matrix Effect Confirmed? quant->confirm qual->confirm mitigate Mitigate Matrix Effects confirm->mitigate Yes no_effect No Significant Matrix Effect confirm->no_effect No prep Optimize Sample Preparation (SPE, LLE) mitigate->prep chrom Optimize Chromatography mitigate->chrom is Use SIL Internal Standard mitigate->is validate Re-Validate Method prep->validate chrom->validate is->validate end Accurate & Reproducible Quantification validate->end

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS? A matrix effect is any influence on the ionization of an analyte by other components present in the sample matrix.[3][15] This interference, which occurs in the mass spectrometer's ion source, can either decrease (ion suppression) or increase (ion enhancement) the analyte's signal, leading to inaccurate quantitative results.[1]

Q2: What are the common causes of matrix effects when analyzing this compound in biological samples? The most common causes are endogenous substances that are co-extracted with this compound.[5] In biological fluids like plasma or serum, phospholipids are a primary cause of ion suppression.[1][16] Other substances include salts, proteins, amino acids, and metabolites that may co-elute with the analyte.[1][5]

Q3: What is the difference between ion suppression and ion enhancement?

  • Ion Suppression is a more common phenomenon where co-eluting matrix components interfere with the analyte's ability to form gas-phase ions, resulting in a decreased signal response.[1][4]

  • Ion Enhancement is a less frequent effect where matrix components increase the ionization efficiency of the analyte, leading to an artificially high signal response.[3][4]

Q4: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) the best choice for this compound analysis? A SIL-IS is considered the "gold standard" because it is chemically identical to this compound and therefore has the same chromatographic retention time and ionization behavior.[13] It experiences the same matrix effects as the analyte, allowing for a highly accurate correction through ratiometric measurement, which significantly improves the precision and accuracy of the assay.[7][8]

Q5: Can I just dilute my sample to reduce matrix effects? Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[4][17] However, this approach also dilutes your analyte, this compound, which may compromise the sensitivity of the assay and may not be feasible if you need to achieve a low limit of quantitation (LLOQ).[4][8]

Q6: How do I calculate the Matrix Factor (MF)? The Matrix Factor (MF) is calculated by dividing the mean peak area of the analyte spiked into an extracted blank matrix by the mean peak area of the analyte in a neat solvent at the same concentration.[7] The formula is: MF = [Mean Peak Area in Matrix] / [Mean Peak Area in Neat Solution]

References

Technical Support Center: Optimizing Mobile Phase for Cephalomannine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Cephalomannine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC analysis of this compound?

The main challenge is achieving a clear separation of this compound from its structurally similar analogue, Paclitaxel. Due to their close structural resemblance, these compounds often co-elute, making accurate quantification difficult. Optimizing the mobile phase is crucial to enhance the resolution between these two taxanes.

Q2: What are the typical starting conditions for mobile phase selection in reversed-phase HPLC for this compound analysis?

A common starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The ratio is critical and often falls in the range of 40:60 to 60:40 (acetonitrile:water, v/v). Adjusting this ratio is a key step in optimizing the separation.

Q3: How does the acetonitrile/water ratio affect the separation of this compound and Paclitaxel?

In reversed-phase HPLC, increasing the proportion of the organic solvent (acetonitrile) in the mobile phase generally decreases the retention time of the analytes. Fine-tuning the acetonitrile-to-water ratio can alter the selectivity between this compound and Paclitaxel, thereby improving their resolution. A lower percentage of acetonitrile will increase retention times and may improve the separation of closely eluting peaks.

Q4: Should I use an isocratic or gradient elution for this compound analysis?

The choice between isocratic and gradient elution depends on the complexity of the sample matrix.

  • Isocratic elution (constant mobile phase composition) is simpler and can be sufficient for relatively clean samples where this compound and Paclitaxel are the main components of interest.

  • Gradient elution (varying mobile phase composition during the run) is often preferred for complex mixtures, such as those from crude extracts. A gradient allows for the effective elution of a wider range of compounds with varying polarities and can help in achieving sharper peaks for later-eluting components.[1]

Q5: What is the role of pH and mobile phase additives in the analysis?

The pH of the mobile phase can significantly impact the peak shape and retention of ionizable compounds.[2][3][4][5] For taxanes, adding a small amount of an acid like formic acid or acetic acid to the mobile phase (e.g., 0.1%) is common. This helps to suppress the ionization of any residual silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[6] Using a buffer, such as potassium dihydrogen phosphate (B84403), can also help maintain a stable pH and improve the reproducibility of the analysis.

Troubleshooting Guide

Problem 1: Poor Resolution Between this compound and Paclitaxel

Question: My chromatogram shows overlapping or poorly resolved peaks for this compound and Paclitaxel. How can I improve the separation?

Answer:

  • Adjust the Mobile Phase Strength: In reversed-phase chromatography, decreasing the percentage of acetonitrile in the mobile phase will increase the retention times of both compounds, which may lead to better separation. Try decreasing the acetonitrile concentration in small increments (e.g., 2-5%).

  • Optimize the Gradient Slope (for gradient elution): If you are using a gradient, make the gradient shallower around the elution time of the two compounds. A slower increase in the organic solvent concentration can enhance the resolution of closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (B129727) can alter the selectivity of the separation. Methanol has different solvent properties and may provide a better separation for your specific analytes and column.

  • Adjust the pH: A slight adjustment in the mobile phase pH by using additives like formic or acetic acid can influence the interaction of the analytes with the stationary phase and improve selectivity.[2][3][4][5][6]

Problem 2: Peak Tailing of the this compound Peak

Question: The this compound peak in my chromatogram is asymmetrical and shows significant tailing. What could be the cause and how do I fix it?

Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Secondary Interactions with the Stationary Phase: This is a frequent cause of peak tailing for compounds like this compound.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This can suppress the ionization of residual silanol groups on the column packing material, minimizing unwanted interactions.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can cause peak tailing.

    • Solution: If using a guard column, replace it. You can also try back-flushing the analytical column (if the manufacturer's instructions permit) to remove contaminants. If the problem persists, the column may need to be replaced.

  • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to poor peak shape.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.

Problem 3: Fluctuating Retention Times

Question: The retention time for this compound is not consistent between injections. What should I check?

Answer: Drifting retention times can compromise the reliability of your results. Consider the following potential causes:

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently for each run. If using a gradient, make sure the pump's mixing performance is optimal.

  • Column Equilibration: The column must be properly equilibrated with the mobile phase before each injection, especially when changing the mobile phase or after a gradient run. Increase the equilibration time to ensure a stable baseline.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

  • Leaks in the HPLC System: Check for any leaks in the pump, injector, or fittings, as this can cause pressure fluctuations and affect the flow rate, leading to inconsistent retention times.

Data Presentation

The following tables summarize typical HPLC conditions used for the analysis of this compound and related taxanes, and illustrate the expected impact of mobile phase modifications on chromatographic parameters.

Table 1: Example HPLC Methods for this compound Analysis

ParameterMethod 1Method 2
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.02 M KH2PO4Acetonitrile:Water (Gradient)
Flow Rate 2.0 mL/min1.2 mL/min
Detection UV at 230 nmUV at 227 nm
Temperature Ambient40°C
Reference [1]

Table 2: Expected Effects of Mobile Phase Modifications on Chromatographic Parameters

ModificationEffect on Retention TimeEffect on ResolutionEffect on Peak Shape
Increase % Acetonitrile DecreaseMay decreaseGenerally no significant effect
Decrease % Acetonitrile IncreaseMay increaseGenerally no significant effect
Add 0.1% Formic Acid May slightly decreaseMay improveCan reduce tailing
Increase Flow Rate DecreaseMay decreaseMay lead to broader peaks
Decrease Flow Rate IncreaseMay increaseMay lead to sharper peaks

Experimental Protocols

Protocol 1: Isocratic Reversed-Phase HPLC Method

This protocol is a general guideline for the isocratic separation of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Mobile Phase Preparation:

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Potassium dihydrogen phosphate (KH2PO4), analytical grade.

    • Mobile Phase: Prepare a solution of 0.02 M potassium dihydrogen phosphate in water. Mix this buffer with acetonitrile in a 60:40 (v/v) ratio (Buffer:Acetonitrile). Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.

  • Chromatographic Conditions:

    • Flow Rate: 2.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient.

    • Detection Wavelength: 230 nm.

    • Run Time: Sufficient to allow for the elution of all components of interest (typically 10-15 minutes).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure there are no interfering peaks.

    • Inject the prepared standard and sample solutions.

    • Identify and quantify the this compound peak based on the retention time and peak area of the standard.

Protocol 2: Gradient Reversed-Phase HPLC Method

This protocol is suitable for more complex samples requiring enhanced separation.

  • Instrumentation:

    • HPLC system with a gradient pump and UV detector.

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Mobile Phase Preparation:

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 40°C.[1]

    • Detection Wavelength: 227 nm.[1]

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30-60% B

      • 20-25 min: 60% B

      • 25-30 min: 30% B (return to initial conditions)

      • Post-run equilibration: 5-10 minutes at 30% B. (Note: This is an example gradient and should be optimized for your specific application.)

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water).

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase composition (30% B) until a stable baseline is obtained.

    • Inject a blank run using the gradient program.

    • Inject the prepared standards and samples.

    • Identify and quantify the this compound peak.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolution & Filtration) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Mixing, Filtering, Degassing) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Identification & Quantification chromatogram->quantification report Generate Report quantification->report troubleshooting_workflow start Problem Identified: Poor Peak Shape (Tailing) check_overload Is the sample concentration too high? start->check_overload reduce_conc Dilute sample or reduce injection volume check_overload->reduce_conc Yes check_mobile_phase Is an acid additive (e.g., 0.1% Formic Acid) being used? check_overload->check_mobile_phase No resolved Problem Resolved reduce_conc->resolved add_acid Add 0.1% Formic or Acetic Acid to the mobile phase check_mobile_phase->add_acid No check_column Is the column old or contaminated? check_mobile_phase->check_column Yes add_acid->resolved replace_guard Replace guard column check_column->replace_guard Yes check_column->resolved No flush_column Back-flush or replace analytical column replace_guard->flush_column flush_column->resolved

References

Technical Support Center: Troubleshooting Inconsistent Results in Cephalomannine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Cephalomannine in various bioassays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural taxane, structurally similar to Paclitaxel. Its primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By binding to microtubules, this compound disrupts their normal dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of programmed cell death (apoptosis).[1] Recent studies have also shown that this compound, particularly in combination with Paclitaxel, can induce a regulated form of cell death known as PANoptosis, which involves apoptosis, necroptosis, and pyroptosis.[1]

Q2: I am observing high variability in my IC50 values for this compound in cytotoxicity assays. What are the common causes?

A2: Inconsistent IC50 values are a frequent challenge in bioassays. Several factors can contribute to this variability:

  • Cell Line Integrity: Ensure your cell line is not contaminated and is within a consistent and low passage number. Continuous passaging can alter the genetic and phenotypic characteristics of cells, affecting their sensitivity to drugs.

  • Seeding Density: The initial number of cells seeded can significantly impact the results. A consistent seeding density should be optimized and maintained for each cell line.

  • Compound Solubility and Stability: this compound, like many natural products, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing dilutions. Precipitation during the experiment can drastically alter the effective concentration. Also, be mindful of the compound's stability and minimize freeze-thaw cycles.

  • Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or procedural steps can lead to significant differences in results. Strict adherence to a standardized protocol is crucial.

  • Plate Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate the compound and affect cell growth. It is advisable to not use the outer wells for experimental data or to ensure proper humidification during incubation.

Q3: My this compound stock solution appears to have precipitated. Can I still use it?

A3: It is not recommended to use a stock solution with visible precipitate. Precipitation indicates that the compound is no longer fully dissolved, and using this solution will lead to inaccurate and inconsistent concentrations in your assay. Prepare a fresh stock solution, ensuring complete dissolution. If solubility issues persist, consider optimizing the solvent or using a gentle warming step (if the compound's stability allows).

Q4: Can this compound interfere with the MTT assay chemistry?

A4: It is possible for certain compounds to interfere with the MTT assay. For example, compounds that are dark in color can interfere with the colorimetric readout.[2] Also, compounds that affect cellular metabolic activity without inducing cell death can lead to misleading results. To rule out such interference, it is recommended to run a cell-free control with this compound and the MTT reagent to check for any direct chemical interaction. Using an orthogonal assay that measures a different cellular endpoint, such as a membrane integrity assay (e.g., LDH release) or an ATP-based luminescence assay, can help confirm the results.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
Potential Cause Recommended Solution
Cell Passage Number Use cells within a consistent and low passage range. Regularly perform cell line authentication.
Inconsistent Seeding Density Optimize and standardize the cell seeding density for each experiment. Ensure a homogenous cell suspension before plating.
Compound Precipitation Prepare fresh stock solutions and visually inspect for any precipitate before use. Ensure the final solvent concentration is non-toxic and consistent across all treatments.
Pipetting Inaccuracy Calibrate pipettes regularly. Use consistent and proper pipetting techniques to minimize volume errors.
Plate Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Variable Incubation Times Strictly adhere to the specified incubation times for compound treatment and reagent addition.
Reagent Quality Use fresh, high-quality reagents. Ensure proper storage conditions for all assay components.
Issue 2: Inconsistent Results in Tubulin Polymerization Assays
Potential Cause Recommended Solution
Inactive Tubulin Use fresh, high-purity tubulin. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles.[3]
Incorrect Temperature Tubulin polymerization is highly temperature-dependent. Ensure the spectrophotometer is pre-warmed to 37°C and that the plate is quickly transferred to avoid temperature fluctuations.[4]
Compound Precipitation Visually inspect for any precipitate when the compound is added to the assay buffer. Test the compound in the buffer alone to check for light scattering.
Inaccurate Pipetting/Mixing Ensure accurate pipetting of all components. Avoid introducing air bubbles into the wells.
Incorrect Spectrophotometer Settings For absorbance-based assays, ensure the spectrophotometer is set to read at 340 nm. For fluorescence-based assays, use the appropriate excitation and emission wavelengths. The spectrophotometer must be in "kinetic mode" to take readings over time.[5]
Buffer Composition Verify the composition and pH of the polymerization buffer. Ensure all components are at the correct final concentrations.

Data Presentation

Table 1: Comparative In Vitro Efficacy of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in comparison to Paclitaxel in various cancer cell lines. Note that IC50 values can vary depending on experimental conditions such as exposure time and the specific assay used.[1][6]

Cell LineCancer TypeIC50 (this compound)IC50 (Paclitaxel)Reference
MDA-MB-231Triple-Negative Breast Cancer~1-10 ng/mL~1-10 ng/mL[1]
BT-549Triple-Negative Breast CancerSimilar to MDA-MB-231Similar to MDA-MB-231[1]
Glioblastoma CellsGlioblastoma< 100 nMNot Specified[7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[8][9]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the treated wells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.[10]

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Paclitaxel)

  • Vehicle control (DMSO)

Procedure:

  • Reagent Preparation: On ice, prepare the tubulin polymerization reaction mix. For a final tubulin concentration of 3 mg/ml, combine the appropriate volumes of GTB, GTP (final concentration 1 mM), and purified tubulin.

  • Assay Setup: In a pre-chilled 96-well plate, add the desired concentrations of this compound, positive control, or vehicle control to the wells.

  • Initiation of Polymerization: Add the tubulin polymerization reaction mix to each well.

  • Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the change in optical density (turbidity) at 340 nm every 30-60 seconds for at least 60 minutes.

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax). Calculate the EC50 value, which is the concentration of this compound that induces 50% of the maximal polymerization.

Mandatory Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment (24-72 hours) cell_seeding->treatment compound_prep Compound Dilution (this compound) compound_prep->treatment mtt_addition MTT Addition (2-4 hours) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout analysis IC50 Calculation readout->analysis

Caption: Workflow for determining this compound's IC50 using an MTT assay.

tubulin_polymerization_workflow cluster_prep Preparation (on ice) cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagent_prep Prepare Tubulin Mix (Tubulin, GTP, Buffer) assay_setup Combine Reagents in 96-well plate reagent_prep->assay_setup compound_prep Prepare this compound Dilutions compound_prep->assay_setup initiation Incubate at 37°C in Spectrophotometer assay_setup->initiation readout Kinetic Read at 340 nm (every 30-60s for 60 min) initiation->readout analysis Generate Polymerization Curves & Calculate EC50 readout->analysis

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

cephalomannine_signaling_pathway This compound This compound microtubules Microtubules This compound->microtubules binds to mt_stabilization Microtubule Stabilization microtubules->mt_stabilization leads to mitotic_arrest Mitotic Arrest (G2/M Phase) mt_stabilization->mitotic_arrest p38_caspase3 p38/Caspase-3 Pathway mitotic_arrest->p38_caspase3 mitochondrial_pathway Mitochondrial Pathway (Bax/Bcl-2) mitotic_arrest->mitochondrial_pathway apoptosis Apoptosis p38_caspase3->apoptosis mitochondrial_pathway->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Recovery of Cephalomannine from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Cephalomannine from plant tissue.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in recovering this compound from plant tissue?

A1: The primary challenges in this compound recovery include:

  • Co-extraction with Paclitaxel (B517696): this compound and Paclitaxel are structurally similar taxanes, leading to difficult separation.[1][2]

  • Low Concentration: The natural abundance of this compound in Taxus species can be low, varying between 0.001% and 0.22% depending on the plant part and species.[1]

  • Compound Instability: Taxanes like this compound can be unstable and susceptible to degradation or isomerization under certain pH and temperature conditions.[3][4]

  • Complex Plant Matrix: The presence of numerous other secondary metabolites and pigments in the plant extract complicates the purification process.[3]

Q2: Which plant parts and species are the best sources for this compound?

A2: this compound is found in various parts of yew trees (Taxus species). While bark is a common source, renewable resources like needles and twigs are also utilized.[1][5][6] The concentration of this compound can be higher than Paclitaxel in the fall shoot collections of Taxus media.[1] Bark from shaded trees may contain higher concentrations of both Paclitaxel and this compound compared to sun-exposed trees.[6]

Q3: What are the key steps in a typical this compound recovery workflow?

A3: A general workflow for this compound recovery involves:

  • Extraction: Isolating the crude extract from the plant material using a suitable solvent.

  • Partitioning: Separating the taxanes from other compounds in the crude extract.

  • Purification: Isolating and purifying this compound from other taxanes, primarily Paclitaxel.

  • Quantification: Analyzing the purity and quantity of the final product.

The following diagram illustrates a typical experimental workflow:

experimental_workflow start Plant Material (e.g., Taxus needles) extraction Extraction (e.g., Methanol) start->extraction partitioning Liquid-Liquid Partitioning (e.g., Chloroform-Methanol) extraction->partitioning crude_extract Crude Taxane (B156437) Extract partitioning->crude_extract purification Chromatographic Purification (e.g., Column Chromatography, HPLC) crude_extract->purification separation Separation of this compound and Paclitaxel purification->separation pure_ceph Pure this compound separation->pure_ceph analysis Analysis (e.g., HPLC, MS) pure_ceph->analysis

A generalized workflow for this compound recovery.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract
Possible Cause Suggested Solution
Inefficient Extraction Solvent Optimize the solvent system. Methanol (B129727) is a common choice.[7][8] For microwave-assisted extraction (MAE), a methanol-water mixture (e.g., 90% methanol) has been shown to be effective.[9]
Suboptimal Extraction Conditions Optimize extraction parameters such as temperature and time. For ultrasonic extraction, 40°C for 60 minutes has been suggested as optimal.[10] For MAE, 95°C for 7 minutes can be effective.[9] However, be aware that higher temperatures can lead to degradation.[10]
Degradation during Extraction Avoid prolonged exposure to high temperatures and extreme pH levels.[3][4] Consider using extraction methods that allow for shorter extraction times, such as MAE.[9]
Poor Quality Plant Material Use fresh, young leaves or sprouts as they may contain fewer interfering metabolites.[11][12] The time of harvest can also influence taxane content.[6]
Issue 2: Poor Separation of this compound and Paclitaxel
Possible Cause Suggested Solution
Inadequate Chromatographic Method Employ high-resolution chromatographic techniques. Reversed-phase HPLC is commonly used.[1] Consider using a phenyl column for improved separation.[7] Preparative HPLC can be effective for obtaining high-purity compounds.[3]
Co-elution of Taxanes Modify the mobile phase composition. The use of a 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.4) in the mobile phase can prolong column life and aid in separation.[8]
Chemical Similarity Consider a chemical derivatization approach. Treating the mixture with bromine can convert this compound to 2′′,3′′-dibromothis compound, which is more easily separated from Paclitaxel via silica (B1680970) gel chromatography. The this compound can then be regenerated.[1][13]
Issue 3: this compound Degradation during Purification
Possible Cause Suggested Solution
pH Instability Maintain a stable and appropriate pH throughout the purification process. Taxanes are generally more stable in a slightly acidic pH range (pH 4-5).[4]
Temperature Sensitivity Avoid high temperatures during purification steps.[3] Perform chromatographic separations at controlled room temperature or below if necessary.
Oxidation Minimize exposure of the sample to air and light. Use degassed solvents for chromatography.

Data Presentation

Table 1: Solvent Partitioning of Paclitaxel and this compound

Organic SolventPaclitaxel Partition CoefficientThis compound Partition CoefficientSelectivity (Paclitaxel/Cephalomannine)Reference
Ethyl Acetate28>280.5[14][15]
Dichloromethane25>25<1[14][15]
n-Hexane1.9<1.91.7[14][15]
80:20 n-Hexane:Hexafluorobenzene~1.9<1.94.5[14][15]

Experimental Protocols

Protocol 1: Methanol Extraction and Initial Purification[7][8]
  • Extraction:

    • Grind dried plant material to a fine powder.

    • Extract the powder with methanol at room temperature with agitation for a specified period (e.g., 24 hours).

    • Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

  • Partitioning:

    • Perform a liquid-liquid partitioning step, for example, with a 65% methanol:chloroform (B151607) mixture.

  • Solid-Phase Extraction (SPE):

    • Pass the partitioned extract through a C18 Sep-pak cartridge to remove polar impurities.

    • Elute the taxanes with an appropriate solvent (e.g., methanol).

Protocol 2: Separation of this compound and Paclitaxel by Bromination[1][13]
  • Reaction:

    • Dissolve the mixture of Paclitaxel and this compound in chloroform.

    • Add a solution of bromine in chloroform dropwise at room temperature.

    • Stir the reaction for a short period (e.g., 5 minutes), monitoring the reaction progress by TLC.

    • Quench the reaction by adding a 10% aqueous sodium thiosulfate (B1220275) solution.

  • Extraction and Separation:

    • Extract the organic layer with dichloromethane, wash with water and brine, and dry over sodium sulfate.

    • Concentrate the organic phase and separate the components by silica gel column chromatography using a hexane:ethyl acetate mobile phase. 2′′,3′′-dibromothis compound will elute before Paclitaxel.

  • Regeneration of this compound:

    • Treat the isolated 2′′,3′′-dibromothis compound with zinc powder in acetic acid at room temperature for approximately 2 hours.

    • Work up the reaction mixture by diluting with ethyl acetate and washing with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer and purify the regenerated this compound by preparative TLC or column chromatography.

The following diagram illustrates the chemical conversion and separation process:

chemical_separation start Mixture of Paclitaxel and this compound reaction Reaction with Bromine in Chloroform start->reaction products Mixture of Paclitaxel and 2'',3''-dibromothis compound reaction->products chromatography Silica Gel Chromatography products->chromatography paclitaxel Pure Paclitaxel chromatography->paclitaxel bromo_ceph 2'',3''-dibromothis compound chromatography->bromo_ceph regeneration Debromination with Zinc and Acetic Acid bromo_ceph->regeneration ceph Pure this compound regeneration->ceph

References

Validation & Comparative

Cephalomannine vs. Paclitaxel: A Comparative Analysis in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro efficacy of cephalomannine and paclitaxel (B517696), two closely related taxane (B156437) compounds, in lung cancer cell lines. This analysis is based on available experimental data and is intended to inform preclinical research and drug development efforts in oncology.

At a Glance: Key Differences and Similarities

FeatureThis compoundPaclitaxel
Primary Mechanism of Action Microtubule StabilizationMicrotubule Stabilization
Reported IC50 Range (Lung Cancer) 0.18 - 0.37 µM0.027 - 5.0 µM
Alternative Signaling Pathways APEX1/HIF-1α, β-catenin-BMP2JNK/SAPK, PI3K/AKT, MAPK

Quantitative Performance Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various lung cancer cell lines as reported in the literature. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.

Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineIC50 (µM)
H4600.18[1]
A5490.20[1]
H12990.37[1]
Data from a single study under normoxic conditions.[1]

Table 2: Median IC50 Values of Paclitaxel in Lung Cancer Cell Lines

Cell Line TypeExposure TimeMedian IC50 (µM)
NSCLC120 h0.027[2]
SCLC120 h5.0[2]
Data from a comprehensive study on 28 human lung cancer cell lines.[2]

Mechanisms of Action and Signaling Pathways

Both this compound and paclitaxel are mitotic inhibitors that function primarily by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] However, research suggests they may also influence other signaling pathways.

Paclitaxel: The Classic Microtubule Stabilizer

Paclitaxel's primary mechanism involves binding to the β-tubulin subunit of microtubules, which arrests their dynamic instability. This disruption of microtubule function activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and eventual programmed cell death.[4][5]

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's primary mechanism of action.

This compound: Beyond Microtubule Stabilization

While sharing the same primary mechanism as paclitaxel, studies on this compound in lung cancer have revealed its involvement in other key signaling pathways, particularly under hypoxic conditions and in the context of radiotherapy resistance.

APEX1/HIF-1α Pathway: In hypoxic lung cancer cells, this compound has been shown to inhibit the interaction between APEX1 and HIF-1α.[6][7] This interaction is crucial for the adaptation of cancer cells to low-oxygen environments. By disrupting this pathway, this compound can inhibit cell viability, migration, and angiogenesis.[6][7]

Cephalomannine_APEX1_HIF1a This compound This compound APEX1_HIF1a APEX1/HIF-1α Interaction This compound->APEX1_HIF1a inhibits Cell_Viability Decreased Cell Viability APEX1_HIF1a->Cell_Viability Angiogenesis Inhibition of Angiogenesis APEX1_HIF1a->Angiogenesis

Caption: this compound's effect on the APEX1/HIF-1α pathway.

β-catenin-BMP2 Pathway: this compound has also been found to reduce radiotherapy resistance in non-small cell lung cancer cells by blocking the β-catenin-BMP2 signaling pathway.[8] This suggests a potential role for this compound in combination therapies to overcome treatment resistance.

Cephalomannine_beta_catenin_BMP2 This compound This compound beta_catenin_BMP2 β-catenin-BMP2 Pathway This compound->beta_catenin_BMP2 inhibits Radioresistance Reduced Radiotherapy Resistance beta_catenin_BMP2->Radioresistance Apoptosis Increased Apoptosis beta_catenin_BMP2->Apoptosis

Caption: this compound's influence on the β-catenin-BMP2 pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of this compound and paclitaxel in lung cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow Start Seed cells in 96-well plate Treat Treat with this compound or Paclitaxel Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: General workflow for an MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate lung cancer cells (e.g., A549, H460) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or paclitaxel.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9]

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat lung cancer cells with the desired concentrations of this compound or paclitaxel for the appropriate duration.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[10][11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Conclusion

Both this compound and paclitaxel demonstrate potent cytotoxic effects against lung cancer cell lines, primarily through the mechanism of microtubule stabilization. While paclitaxel is a well-established chemotherapeutic agent, emerging research on this compound suggests it may offer additional therapeutic advantages by modulating distinct signaling pathways involved in hypoxia and treatment resistance. The quantitative data presented, although not from direct comparative studies, indicate that this compound is active in the sub-micromolar range against NSCLC cell lines. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and potential synergistic effects of these two taxanes in the context of lung cancer. The exploration of this compound's impact on the APEX1/HIF-1α and β-catenin-BMP2 pathways may open new avenues for targeted therapies and combination strategies to improve patient outcomes in lung cancer.

References

A Comparative Analysis of the Cytotoxic Effects of Cephalomannine and Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, taxanes represent a cornerstone in the treatment of a multitude of solid tumors. Among them, Docetaxel (B913) is a well-established and widely utilized agent. Cephalomannine, a naturally occurring taxane (B156437) analogue, has garnered increasing interest for its potential as an anticancer compound. This guide provides a detailed, objective comparison of the cytotoxic profiles of this compound and Docetaxel, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and Docetaxel across various cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line, exposure time, and the cytotoxicity assay employed.

CompoundCell LineCancer TypeIC50 ValueReference
This compound MDA-MB-231Triple-Negative Breast Cancer~1-10 ng/mL[1]
BT-549Triple-Negative Breast CancerSimilar to MDA-MB-231[1]
Glioblastoma cellsGlioblastoma< 100 nM[2]
Docetaxel VariousVarious0.13-3.3 ng/mL[3]
PC3Prostate Cancer0.598 nM
DU145Prostate Cancer0.469 nM
H460 (2D)Lung Cancer1.41 µM[4]
A549 (2D)Lung Cancer1.94 µM[4]
H1650 (2D)Lung Cancer2.70 µM[4]
H460 (3D)Lung Cancer76.27 µM[4]
A549 (3D)Lung Cancer118.11 µM[4]
H1650 (3D)Lung Cancer81.85 µM[4]

Mechanism of Action and Signaling Pathways

Both this compound and Docetaxel are taxanes that primarily exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5] However, nuances in their downstream signaling have been observed.

Docetaxel is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[6][7] Key events include the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its function, and the activation of caspases.[5][7] The tumor suppressor protein p53 and signaling cascades such as the MAPK and PI3K/Akt pathways can also modulate the apoptotic response to Docetaxel.[5]

This compound's antitumor mechanisms also involve the induction of apoptosis.[8] In hypoxic conditions, this compound has been shown to inhibit the interaction between APEX1 and HIF-1α in lung cancer cells, thereby suppressing hypoxia-induced cellular functions.[9] Notably, recent studies have highlighted a synergistic effect when this compound is combined with Paclitaxel, a closely related taxane. This combination induces a multifaceted form of cell death known as PANoptosis (a combination of apoptosis, necroptosis, and pyroptosis) in triple-negative breast cancer cells, which is mediated by the accumulation of reactive oxygen species (ROS) and subsequent DNA damage.[1][8]

cluster_taxanes Taxane-induced Cytotoxicity cluster_cellular_effects Cellular Effects cluster_docetaxel_pathway Docetaxel-specific Pathways cluster_cephalomannine_pathway This compound-related Pathways This compound This compound Microtubule_Stabilization Microtubule Stabilization This compound->Microtubule_Stabilization APEX1_HIF1a_Inhibition APEX1/HIF-1α Inhibition (Hypoxia) This compound->APEX1_HIF1a_Inhibition ROS_Production ROS Production (with Paclitaxel) This compound->ROS_Production Docetaxel Docetaxel Docetaxel->Microtubule_Stabilization Bcl2_Phosphorylation Bcl-2 Phosphorylation Docetaxel->Bcl2_Phosphorylation Caspase_Activation Caspase Activation Docetaxel->Caspase_Activation G2/M_Arrest G2/M Cell Cycle Arrest Microtubule_Stabilization->G2/M_Arrest Apoptosis Apoptosis G2/M_Arrest->Apoptosis Bcl2_Phosphorylation->Apoptosis Caspase_Activation->Apoptosis PANoptosis PANoptosis (with Paclitaxel) ROS_Production->PANoptosis

Figure 1. Signaling pathways of this compound and Docetaxel.

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the efficacy of chemotherapeutic agents like this compound and Docetaxel.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10][11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Docetaxel) for the desired duration (e.g., 48 or 72 hours).[10][11]

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.[10]

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow for attachment.[12]

  • Compound Treatment: Expose cells to a range of concentrations of the test compound for a specified period.

  • Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[13]

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[12][13]

  • Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.[12][13]

  • Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[13]

  • Absorbance Measurement: Measure the optical density at approximately 510 nm using a microplate reader.[13]

  • Data Analysis: Determine cell viability and IC50 values based on the absorbance readings compared to the control.

cluster_workflow Cytotoxicity Assay Workflow cluster_mtt MTT Assay cluster_srb SRB Assay Start Start Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment Compound Treatment (this compound or Docetaxel) Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 48-72h) Compound_Treatment->Incubation Assay_Specific_Steps Assay-Specific Steps Incubation->Assay_Specific_Steps MTT_Addition Add MTT Solution Assay_Specific_Steps->MTT_Addition MTT Cell_Fixation Fix Cells with TCA Assay_Specific_Steps->Cell_Fixation SRB Data_Acquisition Data Acquisition (Absorbance Reading) Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Formazan_Solubilization->Data_Acquisition SRB_Staining Stain with SRB Cell_Fixation->SRB_Staining Dye_Solubilization Solubilize Bound Dye SRB_Staining->Dye_Solubilization Dye_Solubilization->Data_Acquisition

Figure 2. Experimental workflow for cytotoxicity assays.

Conclusion

Both this compound and Docetaxel are potent cytotoxic agents with a shared primary mechanism of action targeting microtubule stability. Docetaxel's cytotoxic profile and signaling pathways are well-characterized. This compound demonstrates comparable cytotoxicity in several cancer cell lines and exhibits interesting mechanistic features, particularly under hypoxic conditions and in combination with other taxanes. The data presented here underscore the potential of this compound as a valuable compound for further anticancer research and development. The provided experimental protocols offer a standardized approach for the continued investigation and comparison of these and other cytotoxic agents.

References

A Comparative Guide to the Cytotoxic Effects of Cephalomannine and Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of oncology and drug development, understanding the nuances of cytotoxic compounds is paramount. This guide provides a detailed, objective comparison of the cytotoxic effects of two taxane (B156437) compounds, cephalomannine and baccatin (B15129273) III. While both are structurally related to the well-known chemotherapeutic agent paclitaxel (B517696), they exhibit distinct profiles in their biological activity. This comparison is supported by experimental data on their efficacy, mechanisms of action, and the methodologies used to evaluate them.

Executive Summary

This compound and baccatin III are natural precursors and analogues of paclitaxel, a potent anti-cancer drug. While both compounds demonstrate cytotoxic properties, available data suggests that their potency and mechanisms of action differ. This compound, like paclitaxel, primarily exerts its effect through microtubule stabilization, leading to cell cycle arrest and apoptosis. In contrast, baccatin III has been shown to induce apoptosis through pathways that can be independent of G2/M phase cell cycle arrest, a hallmark of many microtubule-targeting agents. The cytotoxic potency, as indicated by IC50 values, varies across different cancer cell lines, with this compound generally considered more potent than baccatin III, though less so than paclitaxel.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and baccatin III against various human cancer cell lines. It is important to note that the IC50 values are influenced by experimental conditions such as exposure time and the specific assay used.

CompoundCell LineCancer TypeIC50 Value (µM)Reference
This compound MDA-MB-231Triple-Negative Breast Cancer~0.001-0.01 µg/mL[1]
BT-549Triple-Negative Breast CancerSimilar to MDA-MB-231[1]
Glioblastoma Multiforme (unspecified)GlioblastomaLess potent than paclitaxel[2]
Neuroblastoma (unspecified)NeuroblastomaLess potent than paclitaxel[2]
Baccatin III HeLaCervical Cancer4.30[3]
A549Lung Cancer4.0 - 7.81[3]
A431Skin Cancer4.0 - 7.81[3]
HepG2Liver Cancer4.0 - 7.81[3]
BCap37Breast CancerApoptosis induced[4]
KBEpidermoid CarcinomaApoptosis induced[4]
Various Cancer Cell LinesVarious8 - 50[5]

*Note: IC50 values for this compound in MDA-MB-231 and BT-549 cells were reported in ng/mL and are presented here as a range. A direct conversion to µM is dependent on the molecular weight and the exact value within the reported range.

Mechanisms of Action

This compound: As a taxane, this compound's primary mechanism of action is the stabilization of microtubules, which are crucial components of the cell's cytoskeleton.[6] This stabilization disrupts the dynamic process of microtubule assembly and disassembly, which is essential for cell division (mitosis). The stabilized microtubules lead to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[6]

Baccatin III: While also a taxane, baccatin III exhibits a more complex mechanism. Some studies suggest that at higher concentrations, it can inhibit the disassembly of microtubules.[7] However, its more well-established mechanism involves the induction of apoptosis that is not necessarily coupled with G2/M arrest.[4] This suggests that the core taxane ring of baccatin III may play a critical role in inducing cell death through pathways that are distinct from the primary microtubule-stabilizing effect of paclitaxel and this compound.[4] Furthermore, baccatin III has been shown to induce the production of reactive oxygen species (ROS) and depolarize the mitochondrial membrane potential, contributing to its apoptotic effects.[3]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the cytotoxic effects of this compound and baccatin III.

Cephalomannine_Signaling_Pathway This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's signaling pathway leading to apoptosis.

Baccatin_III_Signaling_Pathway Baccatin_III Baccatin III Microtubule_Interaction Microtubule Interaction Baccatin_III->Microtubule_Interaction ROS_Production ROS Production Baccatin_III->ROS_Production Apoptosis Apoptosis Baccatin_III->Apoptosis Independent Pathway G2M_Arrest G2/M Phase Arrest Microtubule_Interaction->G2M_Arrest G2M_Arrest->Apoptosis Mitochondrial_Depolarization Mitochondrial Depolarization ROS_Production->Mitochondrial_Depolarization Mitochondrial_Depolarization->Apoptosis

Caption: Baccatin III's multifaceted signaling pathways to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and baccatin III.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Treatment 2. Compound Treatment (this compound or Baccatin III) Cell_Seeding->Compound_Treatment Incubation 3. Incubation (e.g., 24, 48, 72h) Compound_Treatment->Incubation MTT_Addition 4. MTT Reagent Addition Incubation->MTT_Addition Formazan_Formation 5. Formazan (B1609692) Crystal Formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilization (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Absorbance Reading (~570 nm) Solubilization->Absorbance_Reading

Caption: Standard workflow for an MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or baccatin III. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Workflow:

Cell_Cycle_Analysis_Workflow Cell_Treatment 1. Cell Treatment Harvesting 2. Cell Harvesting Cell_Treatment->Harvesting Fixation 3. Fixation (e.g., Ethanol) Harvesting->Fixation Staining 4. DNA Staining (e.g., Propidium (B1200493) Iodide) Fixation->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Steps:

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or baccatin III for a specific duration.

  • Cell Harvesting: Adherent cells are detached using trypsin, and all cells (adherent and suspension) are collected by centrifugation.

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Both this compound and baccatin III possess cytotoxic properties against cancer cells, but they operate through partially distinct mechanisms and exhibit different potency levels. This compound acts as a classic taxane, stabilizing microtubules and inducing G2/M arrest, leading to apoptosis. Baccatin III, while structurally similar, can induce apoptosis through pathways that are independent of cell cycle arrest, suggesting a broader and potentially different therapeutic application. The choice between these compounds for further research and development would depend on the specific cancer type and the desired therapeutic strategy. This guide provides a foundational understanding for researchers to build upon in their exploration of these and other taxane-based cytotoxic agents.

References

Unveiling the Anti-Proliferative Power of Cephalomannine in A549 Lung Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of Cephalomannine on A549 human non-small cell lung carcinoma cells against other established chemotherapeutic agents, namely Paclitaxel, Doxorubicin, and Docetaxel. The data presented herein is collated from various scientific studies to offer an objective overview of efficacy and mechanisms of action, supported by detailed experimental protocols.

Comparative Analysis of Anti-Proliferative Effects in A549 Cells

The following tables summarize the quantitative data on the cytotoxic, apoptotic, and cell cycle-modulating effects of this compound and comparator drugs in the A549 cell line.

Table 1: Cytotoxicity (IC50 Values)

CompoundIC50 Value (µM)Exposure TimeAssay
This compound 0.2048h (Normoxia)MTT
Paclitaxel0.00135 - 1.9248h - 72hMTT, CyQUANT
Doxorubicin0.0178 - 2.248hMTT
Docetaxel0.00194 - 3.4148h - 72hCCK-8, MTT

Table 2: Induction of Apoptosis

CompoundConcentration (µM)Apoptotic Cells (%)Time (h)Method
This compound Data not availableGeneral induction of apoptosis reported--
Paclitaxel0.015~50% (Apoptotic + Necrotic)24Annexin V/7-AAD
Doxorubicin1.5 (µg/ml)28.27%48Annexin V/PI
Docetaxel0.1Increased apoptosis (qualitative)72Annexin V/PI
Docetaxel0.01 (and DIM combination)30% (Docetaxel alone)48TUNEL

Table 3: Cell Cycle Arrest

CompoundConcentration (µM)Cell Cycle Phase Arrest% of Cells in Arrested PhaseTime (h)
This compound Data not availableGeneral cell cycle arrest reportedData not available-
Paclitaxel0.005G2/MDisappearance of G1 phase48
Doxorubicin0.5 (pre-treatment)G2/M26.9%-
Docetaxel0.5 (ng/ml)G2/MIncreased from control24
Docetaxel (analogue)0.05G2/M43.43%-

Mechanism of Action: A Glimpse into Cellular Pathways

This compound, a taxane (B156437) diterpenoid, exerts its anti-cancer effects through multiple mechanisms. Like other taxanes, its primary mode of action is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1] However, recent studies have elucidated more specific pathways modulated by this compound in lung cancer cells.

Under hypoxic conditions, a common feature of the tumor microenvironment, this compound inhibits the interaction between APEX1 and HIF-1α.[2][3][4] This disruption leads to a cascade of downstream effects, including reduced production of reactive oxygen species (ROS), modulation of intracellular pH, and inhibition of cell migration and angiogenesis.[2][3][4]

Furthermore, this compound has been shown to decrease resistance to radiotherapy in non-small cell lung cancer by inhibiting the β-catenin-BMP2 signaling pathway, which ultimately promotes apoptosis and impedes cell growth.[5]

Cephalomannine_Mechanism This compound's Mechanism of Action in A549 Cells cluster_hypoxia Hypoxic Conditions cluster_radioresistance Radiotherapy Resistance Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes APEX1/HIF-1α Complex APEX1/HIF-1α Complex HIF-1α->APEX1/HIF-1α Complex APEX1 APEX1 APEX1->APEX1/HIF-1α Complex Downstream Effects ROS Production Intracellular pH Regulation Migration Angiogenesis APEX1/HIF-1α Complex->Downstream Effects activates Cell Proliferation Cell Proliferation Downstream Effects->Cell Proliferation promotes β-catenin β-catenin β-catenin-BMP2 Pathway β-catenin-BMP2 Pathway β-catenin->β-catenin-BMP2 Pathway BMP2 BMP2 BMP2->β-catenin-BMP2 Pathway Radiotherapy Resistance Radiotherapy Resistance β-catenin-BMP2 Pathway->Radiotherapy Resistance promotes Radiotherapy Resistance->Cell Proliferation promotes This compound This compound This compound->APEX1/HIF-1α Complex inhibits This compound->β-catenin-BMP2 Pathway inhibits Apoptosis Apoptosis This compound->Apoptosis induces Experimental_Workflow General Experimental Workflow A549 Cell Culture A549 Cell Culture Drug Treatment Drug Treatment A549 Cell Culture->Drug Treatment Cell Viability (MTT) Cell Viability (MTT) Drug Treatment->Cell Viability (MTT) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Drug Treatment->Apoptosis (Flow Cytometry) Cell Cycle (Flow Cytometry) Cell Cycle (Flow Cytometry) Drug Treatment->Cell Cycle (Flow Cytometry) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Drug Treatment->Protein Analysis (Western Blot) Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis Apoptosis (Flow Cytometry)->Data Analysis Cell Cycle (Flow Cytometry)->Data Analysis Protein Analysis (Western Blot)->Data Analysis

References

A Comparative Analysis of Cephalomannine and 10-deacetylbaccatin III for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, taxanes represent a critical class of compounds, with paclitaxel (B517696) and docetaxel (B913) being prominent members. This guide provides a detailed side-by-side comparison of two key related molecules: Cephalomannine and 10-deacetylbaccatin III. Both are natural products isolated from yew trees (Taxus species) and are integral to the study and synthesis of potent chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to inform future research and development.

This compound is a close structural analog of paclitaxel, often co-isolated from the same natural sources.[1][2] 10-deacetylbaccatin III, on the other hand, is a crucial precursor in the semi-synthesis of both paclitaxel and docetaxel, making it a compound of significant commercial and scientific interest.[3][4] Understanding the distinct and overlapping characteristics of these two taxanes is essential for optimizing their use in cancer research and drug development.

Quantitative Data Comparison

The following table summarizes the key chemical, physical, and biological properties of this compound and 10-deacetylbaccatin III, drawing from published experimental data.

FeatureThis compound10-deacetylbaccatin III
Chemical Formula C₄₅H₅₃NO₁₄[5][6]C₂₉H₃₆O₁₀[7][8]
Molecular Weight 831.9 g/mol [5][9]544.59 g/mol [7][10]
Source Isolated from Taxus species[1]Isolated from Taxus species[3][4]
Biological Role Antitumor agent, Paclitaxel analog[1]Precursor for paclitaxel and docetaxel synthesis[3][4]
Mechanism of Action Stabilizes microtubules, inhibiting cell division[2][6]Precursor to compounds that stabilize microtubules
In Vitro Cytotoxicity (IC₅₀) Less potent than paclitaxel. For example, in one study, the order of potency after a one-hour exposure was taxol > 10-deacetyltaxol (B21601) > this compound.Generally considered to have low intrinsic cytotoxicity compared to paclitaxel. It is primarily valued as a synthetic intermediate.

Signaling and Biosynthetic Pathways

The following diagram illustrates the biosynthetic relationship between 10-deacetylbaccatin III, baccatin (B15129273) III, and the semi-synthesis of paclitaxel, highlighting the structural similarity of this compound.

Taxane_Biosynthesis Biosynthetic Relationship of Key Taxanes cluster_precursors Precursors cluster_final_products Active Taxanes 10-deacetylbaccatin_III 10-deacetylbaccatin III Baccatin_III Baccatin III 10-deacetylbaccatin_III->Baccatin_III Acetylation Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Side-chain attachment This compound This compound (Structural Analog) Paclitaxel->this compound Similar Core Structure

Biosynthetic pathway of key taxanes.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and 10-deacetylbaccatin III are provided below.

High-Performance Liquid Chromatography (HPLC) for Taxane (B156437) Analysis

This protocol outlines a general method for the separation and quantification of taxanes like this compound and 10-deacetylbaccatin III from a mixture.

1. Sample Preparation:

  • Dissolve the crude or purified taxane mixture in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).

  • Ensure the sample is fully dissolved; sonication can be used to assist dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed. A typical gradient might start at 40-50% acetonitrile and increase to 70-80% over 30-40 minutes. The mobile phase can be modified with additives like 0.1% trifluoroacetic acid to improve peak shape.

  • Flow Rate: A flow rate of 1.0-1.2 mL/min is generally used.

  • Detection: UV detection at 227 nm is standard for taxanes.

  • Injection Volume: Typically 10-20 µL.

3. Data Analysis:

  • Identify peaks based on the retention times of pure standards of this compound and 10-deacetylbaccatin III.

  • Quantify the compounds by comparing the peak areas from the sample to a standard curve generated from known concentrations of the pure compounds.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to determine the cytotoxic effects of this compound and 10-deacetylbaccatin III on cancer cell lines.

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of this compound and 10-deacetylbaccatin III in a suitable solvent, such as DMSO.

  • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

3. MTT Incubation:

  • Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 3-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium from each well.

  • Add 150 µL of a solubilizing agent, such as DMSO or a solution of 20% SDS in 50% DMF, to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

References

A Comparative Guide to Cephalomannine Quantification: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Cephalomannine, a critical taxane (B156437) impurity and analogue of Paclitaxel, is paramount in pharmaceutical development and quality control. This guide provides a comprehensive cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections present a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.

At a Glance: Key Differences

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.[1]
Selectivity Moderate; relies on chromatographic separation and the presence of a UV chromophore.[1]High; based on specific precursor and product ion masses, providing excellent specificity.[1][2]
Sensitivity Generally in the µg/mL to high ng/mL range.[1]High; typically in the low ng/mL to pg/mL range.[1]
Matrix Effects Less susceptible to ion suppression or enhancement.[1]Prone to ion suppression or enhancement from matrix components, which can affect accuracy.[1]
Cost Lower initial investment and operational costs.[1]Higher initial investment and maintenance costs.[1][3]
Expertise Requires moderate operator skill.[1]Requires a higher level of operator expertise.[1]
Confirmation Provides retention time and UV spectrum for identification.[1]Provides retention time and mass spectral data for definitive identification and structural elucidation.[1][4]

Quantitative Method Validation Parameters

The selection of an analytical method is heavily influenced by its validation parameters. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the quantification of taxanes like this compound.

ParameterHPLC-UVHPLC-MS/MS
Limit of Detection (LOD) Typically in the range of 1-5 ng/mL for related taxanes.[3]2.5 µg·kg⁻¹ (equivalent to 2.5 ng/mL).[5][6]
Limit of Quantification (LOQ) Typically in the range of 2-10 ng/mL for related taxanes.[3]8.3 µg·kg⁻¹ (equivalent to 8.3 ng/mL).[5][6]
Linearity Range 1 - 2000 ng/mL (for Paclitaxel, indicative for this compound).[3]A linear relationship has been established, though the specific range can vary based on the matrix and instrument.[5][6]
Accuracy (% Recovery) 91.3% to 103.6% (for related taxanes).[7]96.4% - 116%.[5][6]
Precision (% RSD) <12.7% (for related taxanes).[7]1.1% - 2.6%.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS tailored for this compound analysis.

HPLC-UV Method

This method is adapted from a validated procedure for Paclitaxel and its related substances, which is suitable for the analysis of this compound.[8]

  • Sample Preparation:

    • For drug formulations such as emulsions, start by breaking the emulsion with anhydrous sodium sulphate.

    • Perform a liquid-liquid extraction with methanol (B129727) followed by ethyl ether to isolate the analytes.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[8]

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB-C18 (150×4.6 mm, 3.5 μm).[8]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.[8]

    • Flow Rate: 1.2 mL/min.[8]

    • Column Temperature: 40°C.[8]

    • Detection: UV at 227 nm.[8]

LC-MS/MS Method

This protocol is based on a method developed for the simultaneous determination of Taxol and this compound.[5][6]

  • Sample Preparation:

    • Dilute the sample with a 70% methanol solution.

    • Centrifuge the diluted sample to precipitate any solids.

    • Analyze the supernatant directly.[5][6]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (2.1 mm×50 mm, 1.7 μm).[5][6]

    • Mobile Phase: A gradient elution using methanol and water.[5][6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode (ESI+).[5][6]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5][6]

    • MRM Transition for this compound: m/z 832.8→264.1.[9]

Visualizing the Workflow and Method Validation

To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the general analytical workflow and the logical relationship of validation parameters.

Analytical_Workflow General Analytical Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Separation & Detection cluster_Data Data Processing & Reporting Sample Sample Matrix (e.g., Formulation, Biological Fluid) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC Liquid Chromatography (HPLC/UPLC) Concentration->LC Detector Detection (UV or MS/MS) LC->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification DataAcquisition->Quantification Report Report Generation Quantification->Report

Caption: General analytical workflow for this compound quantification.

Validation_Parameters Interrelation of Analytical Method Validation Parameters Method Analytical Method Specificity Specificity/ Selectivity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Accuracy->Range Precision->Range Linearity->Range LOD->LOQ

References

In Vivo Showdown: Cephalomannine and Paclitaxel Efficacy in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, taxanes stand as a critical class of chemotherapeutic agents. While paclitaxel (B517696) is a well-established cornerstone in the treatment of various cancers, its close structural analog, cephalomannine, has been gaining attention for its own anticancer properties and its potential to work synergistically with paclitaxel. This guide provides a detailed in vivo comparison of the efficacy of this compound and paclitaxel, with a focus on their effects against triple-negative breast cancer (TNBC), supported by experimental data.

A recent study delved into a head-to-head in vivo comparison, revealing that a combination of this compound and paclitaxel exerts a more potent antitumor effect than either compound administered alone.[1] The investigation highlighted a novel mechanism of action wherein the two drugs synergistically induce PANoptosis, a regulated form of cell death involving the simultaneous activation of apoptosis, necroptosis, and pyroptosis, offering a multi-pronged attack on cancer cells.[1][2]

Comparative In Vivo Efficacy

The antitumor effects of paclitaxel and this compound, both individually and in combination, were evaluated in a xenograft mouse model using the human triple-negative breast cancer cell line, MDA-MB-231. The combination therapy demonstrated a significantly greater inhibition of tumor growth compared to the administration of either drug alone.[1]

Tumor Growth Inhibition
Treatment GroupDosageTumor Growth InhibitionReference
Control (Vehicle)--[1]
Paclitaxel2.9 mg/kgSignificant inhibition[1]
This compound2.9 mg/kgSignificant inhibition[1]
Paclitaxel + this compound2.9 mg/kg eachSignificantly greater inhibition than single agents[1]
In Vivo Safety and Tolerability

The in vivo experiments also confirmed a good safety profile for the combination therapy. No significant systemic toxicity or functional damage to key organs was observed, indicating that the combined treatment is well-tolerated in the animal model.[1]

Mechanism of Action: Synergistic Induction of PANoptosis

The enhanced antitumor efficacy of the paclitaxel and this compound combination is attributed to their ability to synergistically induce PANoptosis, a multifaceted form of programmed cell death.[1][2] This process is initiated by an increase in intracellular reactive oxygen species (ROS) and subsequent DNA damage.[1]

The workflow for the in vivo efficacy study is outlined below:

G cluster_setup Animal Model Preparation cluster_treatment Treatment Regimen cluster_analysis Efficacy & Safety Analysis cell_culture MDA-MB-231 Cell Culture cell_prep Cell Preparation & Resuspension in Matrigel cell_culture->cell_prep implantation Subcutaneous Implantation in BALB/c-nude mice cell_prep->implantation grouping Randomization into 4 Groups (n=7) implantation->grouping control Control Group (Soybean Oil) grouping->control paclitaxel Paclitaxel Group (2.9 mg/kg) grouping->paclitaxel This compound This compound Group (2.9 mg/kg) grouping->this compound combo Combination Group (2.9 mg/kg each) grouping->combo admin Administration via Gavage control->admin paclitaxel->admin This compound->admin combo->admin tumor_measurement Tumor Size Measurement admin->tumor_measurement endpoint Endpoint Analysis tumor_measurement->endpoint data_analysis Data Analysis endpoint->data_analysis G cluster_treatment Combination Treatment cluster_cellular_stress Cellular Stress Induction cluster_pathways Signaling Pathway Activation cluster_panoptosis PANoptosis Components paclitaxel Paclitaxel ros ↑ Intracellular ROS paclitaxel->ros This compound This compound This compound->ros dna_damage DNA Damage (↑ γ-H2AX) ros->dna_damage necroptosis Necroptosis (↑ p-RIPK1/p-RIPK3/p-MLKL) ros->necroptosis pyroptosis Pyroptosis (↑ NLRP3, Cleaved Caspase-1, GSDMD) ros->pyroptosis p38_p53 Activation of p38/p53 Signaling Pathway dna_damage->p38_p53 apoptosis Mitochondrial Apoptosis (↑ Bax/Bcl-2 ratio) p38_p53->apoptosis panoptosis PANoptosis (Synergistic Cell Death) apoptosis->panoptosis necroptosis->panoptosis pyroptosis->panoptosis

References

The Synergistic Power of Cephalomannine in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Cephalomannine, a natural taxane (B156437) analogue closely related to paclitaxel, is emerging as a potent anticancer agent with significant potential for synergistic combination therapies. This guide provides an objective comparison of this compound's efficacy, both as a standalone treatment and in combination with other anticancer drugs, supported by experimental data. The focus is on elucidating the mechanisms behind its synergistic effects, providing researchers with the critical information needed to design next-generation cancer treatments.

I. Comparative Efficacy of this compound Combinations

Recent studies have highlighted the synergistic relationship between this compound and Paclitaxel, particularly in the context of triple-negative breast cancer (TNBC). This combination has been shown to be more effective at inhibiting tumor growth than either drug administered alone.[1]

In Vitro Cytotoxicity

The combination of this compound and Paclitaxel demonstrates a significant increase in cytotoxicity against TNBC cell lines.

Cell LineTreatmentIC50 (Concentration)Effect
MDA-MB-231Paclitaxel (P1)1 ng/mLSignificant inhibition of cell viability[2]
MDA-MB-231This compound (C1)1 ng/mLSignificant inhibition of cell viability[2]
MDA-MB-231Paclitaxel (P1) + this compound (C1)1 ng/mL of eachGreater reduction in cell viability than single agents, indicating a notable synergistic effect[2][3]
BT-549Paclitaxel + this compoundNot specifiedSimilar antitumor effects to those observed in MDA-MB-231 cells[3][4]
MCF-10A (non-malignant)Paclitaxel + this compoundNot specifiedMild but acceptable cytotoxicity[3][4]
In Vivo Tumor Growth Inhibition

In vivo studies using xenograft mouse models corroborate the synergistic effects observed in vitro.

Cancer TypeAnimal ModelTreatmentDosageOutcome
Pleural MesotheliomaPM-xenograft NOD-SCID miceThis compound (CPM)2 mg/kg body weightProlonged median overall survival (75 days) compared to the vehicle control group (55 days)[5]
Triple-Negative Breast CancerXenograft mouse model (MDA-MB-231 cells)Paclitaxel + this compoundNot specifiedSuperior tumor growth inhibition compared to either drug administered alone[1]

II. Mechanisms of Synergistic Action

The primary mechanism of action for taxanes like this compound and Paclitaxel is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1][5] However, recent research has unveiled a more complex and potent mechanism when these two drugs are combined: the induction of PANoptosis.

PANoptosis is a regulated form of cell death that integrates apoptosis, necroptosis, and pyroptosis.[1][3] The combination of this compound and Paclitaxel has been shown to synergistically induce PANoptosis in TNBC cells through pathways regulated by oxidative stress.[3][4][6]

Key signaling events in this compound and Paclitaxel-induced PANoptosis include:

  • Increased Reactive Oxygen Species (ROS): The combination treatment markedly increases intracellular ROS levels.[3][6]

  • DNA Damage: The elevated ROS leads to significant DNA damage, as indicated by the increased expression of γ-H2AX.[3][6]

  • Activation of Apoptosis: The treatment activates the p38 and p53 pathways, regulates the Bax/Bcl-2 ratio to favor apoptosis, and initiates mitochondrial apoptosis.[3][6] In mesothelioma cells, this compound alone has been shown to upregulate the pro-apoptotic protein BAX and downregulate the anti-apoptotic protein Bcl2.[5]

  • Induction of Necroptosis: The combination promotes the phosphorylation of RIPK1/RIPK3/MLKL and the translocation of MLKL to the cell membrane, triggering necroptosis.[3]

  • Triggering of Pyroptosis: The treatment upregulates NLRP3, cleaved Caspase-1, and GSDMD, key markers of pyroptosis.[3][7]

Network pharmacology and molecular docking studies have suggested that this synergistic effect is due to the combination targeting multiple cell death and inflammation-related proteins, including BCL2L1, MAPK14, SYK, TNF, and ADAM17.[3][4][6]

III. Experimental Protocols

A. MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding: Plate cells at a density of 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with various concentrations of Paclitaxel, this compound, or a combination of both.[1]

  • Incubation: Incubate the plates for 48 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.[1]

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[1]

B. In Vivo Xenograft Mouse Model

This protocol is used to evaluate the antitumor efficacy of the drug combination in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomly assign mice to treatment groups (vehicle control, Paclitaxel, this compound, and combination).[1] Administer the treatment as per the defined schedule.[1]

  • Tumor Measurement: Regularly measure tumor volume using calipers.[1]

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors.[1]

  • Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to evaluate antitumor efficacy.[1]

IV. Visualizing the Mechanisms and Workflows

To better understand the complex interactions and experimental processes, the following diagrams illustrate the key pathways and workflows.

general_taxane_mechanism drug Paclitaxel or this compound tubulin β-tubulin subunit of microtubules drug->tubulin Binds to stabilization Microtubule Stabilization (Prevention of Depolymerization) tubulin->stabilization disruption Disruption of Mitotic Spindle Formation stabilization->disruption arrest G2/M Phase Arrest disruption->arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis

Caption: General mechanism of action for taxane compounds.

panoptosis_pathway cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis cluster_pyroptosis Pyroptosis combo Paclitaxel + this compound ros ↑ Intracellular ROS combo->ros dna_damage ↑ DNA Damage (γ-H2AX) ros->dna_damage ripk ↑ RIPK1/RIPK3/MLKL phosphorylation ros->ripk nlrp3 ↑ NLRP3 ros->nlrp3 p38_p53 Activation of p38 & p53 dna_damage->p38_p53 bax_bcl2 Regulation of Bax/Bcl-2 ratio p38_p53->bax_bcl2 mito_apoptosis Mitochondrial Apoptosis bax_bcl2->mito_apoptosis panoptosis PANOPTOSIS mito_apoptosis->panoptosis mlkl_trans MLKL membrane translocation ripk->mlkl_trans mlkl_trans->panoptosis casp1 ↑ Cleaved Caspase-1 nlrp3->casp1 gsdmd ↑ GSDMD casp1->gsdmd gsdmd->panoptosis

Caption: Synergistic induction of PANoptosis by Paclitaxel and this compound.

mtt_workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with compounds adhere->treat incubate1 Incubate for 48 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Remove medium and add DMSO incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

References

Differentiating Cephalomannine from its Isomers by MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cephalomannine, a close structural analog of the widely used anticancer drug Paclitaxel (Taxol®), presents a significant analytical challenge due to the presence of several isomers with identical mass. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has emerged as a powerful tool for the unambiguous identification and differentiation of these taxane (B156437) isomers. This guide provides a comprehensive comparison of the MS/MS fragmentation patterns of this compound and its key isomers, supported by experimental data and detailed protocols.

Distinguishing Features in MS/MS Fragmentation

The subtle structural differences between this compound and its isomers, primarily in the side chain attached at C-13, lead to distinct fragmentation pathways under collision-induced dissociation (CID). These differences in fragmentation patterns provide a reliable basis for their differentiation.

In positive ion mode electrospray ionization (ESI), this compound and its isomers typically form protonated molecules [M+H]⁺. Subsequent MS/MS analysis of these precursor ions reveals characteristic product ions that serve as fingerprints for each isomer.

A comparative study of the fragmentation patterns of this compound, Paclitaxel, isothis compound, and 7-epi-cephalomannine (B601410) reveals key diagnostic ions.[1] The primary distinction lies in the fragmentation of the C-13 side chain.

Precursor Ion (m/z)CompoundKey Fragment Ion (m/z)Proposed Fragment Structure/LossDifferentiating Feature
832.4This compound551.2[M+H - C₁₀H₁₁NO₃ - H₂O]⁺Loss of the tigloyl side chain and water
286.1[C₁₅H₁₂NO₄]⁺Tigloyl side chain fragment
854.4Paclitaxel569.2[M+H - C₉H₉NO₃]⁺Loss of the N-benzoyl-β-phenylisoserine side chain
286.1[C₁₇H₁₇NO₃]⁺N-benzoyl-β-phenylisoserine side chain fragment
832.4Isothis compound551.2[M+H - C₁₀H₁₁NO₃ - H₂O]⁺Similar to this compound, but with different relative abundance
268.1[C₁₅H₁₀NO₃]⁺Isomeric side chain fragment
832.47-epi-Cephalomannine551.2[M+H - C₁₀H₁₁NO₃ - H₂O]⁺Similar to this compound, but with different relative abundance
286.1[C₁₅H₁₂NO₄]⁺Same as this compound, differentiation relies on relative ion abundances

Table 1: Comparison of Key MS/MS Fragments of this compound and its Isomers.

Experimental Protocols

A robust and reproducible method for the differentiation of this compound and its isomers involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Standard solutions of this compound, Paclitaxel, and other relevant isomers are prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working solutions are prepared by diluting the stock solutions to the desired concentration range (e.g., 1-1000 ng/mL) with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for the separation of taxanes.

  • Mobile Phase: A gradient elution is employed using:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient starts at 30% B, increases to 95% B over 10 minutes, holds for 2 minutes, and then returns to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MS/MS Analysis: Product ion scans are acquired for the [M+H]⁺ ions of this compound (m/z 832.4) and its isomers. The collision energy should be optimized to achieve sufficient fragmentation (typically in the range of 20-40 eV).

Visualizing the Differentiation

Experimental Workflow:

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standard_Solutions Prepare Standard Solutions Working_Solutions Prepare Working Solutions Standard_Solutions->Working_Solutions LC_Separation LC Separation (C18 Column) Working_Solutions->LC_Separation ESI_Ionization ESI Ionization (+ve mode) LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor Ion Selection) ESI_Ionization->MS1_Scan CID_Fragmentation CID Fragmentation MS1_Scan->CID_Fragmentation MS2_Scan MS2 Scan (Product Ion Detection) CID_Fragmentation->MS2_Scan Data_Acquisition Data Acquisition MS2_Scan->Data_Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Isomer_Differentiation Isomer Differentiation Fragmentation_Analysis->Isomer_Differentiation

Caption: Workflow for the differentiation of this compound from its isomers using LC-MS/MS.

This compound vs. Paclitaxel Fragmentation:

Fragmentation Pathways cluster_ceph This compound Fragmentation cluster_pac Paclitaxel Fragmentation Ceph_MH This compound [M+H]⁺ m/z 832.4 Ceph_Frag1 Loss of Tigloyl Side Chain + H₂O m/z 551.2 Ceph_MH->Ceph_Frag1 CID Ceph_Frag2 Tigloyl Side Chain m/z 286.1 Ceph_MH->Ceph_Frag2 CID Pac_MH Paclitaxel [M+H]⁺ m/z 854.4 Pac_Frag1 Loss of N-benzoyl-β-phenylisoserine Side Chain m/z 569.2 Pac_MH->Pac_Frag1 CID Pac_Frag2 N-benzoyl-β-phenylisoserine Side Chain m/z 286.1 Pac_MH->Pac_Frag2 CID

Caption: Key fragmentation differences between this compound and Paclitaxel in MS/MS.

Mechanism of Action Context: Microtubule Stabilization

While not directly related to MS/MS differentiation, understanding the biological context of these molecules is crucial for drug development professionals. Both this compound and Paclitaxel are antineoplastic agents that function by stabilizing microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Microtubule Stabilization Taxane Taxane (this compound/Paclitaxel) Tubulin β-tubulin subunit Taxane->Tubulin Binds to Microtubule Microtubule Tubulin->Microtubule Polymerizes into Stabilization Microtubule Stabilization Microtubule->Stabilization is stabilized by Taxane Disruption Disruption of Microtubule Dynamics Stabilization->Disruption CellCycleArrest Cell Cycle Arrest (G2/M) Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

A Head-to-Head Study of Cephalomannine and Other Taxane Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Cephalomannine and other prominent taxane (B156437) analogues, primarily Paclitaxel (B517696) and Docetaxel (B913). The information presented is supported by experimental data from various scientific studies to aid in research and development efforts in oncology.

Physicochemical and Structural Properties

Paclitaxel, Docetaxel, and this compound are all members of the taxane family, a class of diterpenoid compounds renowned for their anticancer properties. They share a common taxane core structure but differ in the side chains attached to this core, which influences their biological activity and clinical profiles. The key structural difference between the widely studied Paclitaxel and this compound lies in the N-acyl side chain at the C-13 position.[1]

PropertyThis compoundPaclitaxelDocetaxel
Molecular Formula C45H53NO14C47H51NO14C43H53NO14
Molecular Weight 831.9 g/mol 853.9 g/mol 807.9 g/mol
Key Structural Difference from Paclitaxel N-tigloyl group on the C-13 side chainN-benzoyl-β-phenylisoserine side chain at C-13Tert-butoxycarbonyl group on the C-13 side chain and a hydroxyl group at C-10 (instead of an acetyl group)

Mechanism of Action: A Shared Pathway of Microtubule Stabilization

The primary anticancer mechanism of taxanes involves their interaction with microtubules, which are essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit of microtubules, taxanes stabilize them and prevent their depolymerization.[1] This disruption of the normal dynamic instability of microtubules leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces programmed cell death (apoptosis).[2][3]

Taxane_Mechanism_of_Action

Comparative In Vitro Efficacy

The cytotoxic effects of this compound, Paclitaxel, and Docetaxel have been evaluated across various cancer cell lines. While data for Paclitaxel and Docetaxel is extensive, research on this compound is growing.

Table 1: Comparison of IC50 Values of Taxanes in Human Cancer Cell Lines

Cell LineCancer TypeThis compound (IC50)Paclitaxel (IC50)Docetaxel (IC50)Reference
MDA-MB-231Triple-Negative Breast Cancer~1-10 ng/mL~1-10 ng/mLNot Reported[1]
BT-549Triple-Negative Breast CancerSimilar to MDA-MB-231Similar to MDA-MB-231Not Reported[1]
Human Glial & Neuroblastoma Cell LinesGlioblastoma & NeuroblastomaLess potent than PaclitaxelMore potent than this compoundNot Reported[4]
SH-SY5YNeuroblastomaNot ReportedLess potentMore potent (Ratio of Paclitaxel/Docetaxel IC50: 2-11)[5]
BE(2)M17NeuroblastomaNot ReportedLess potentMore potent (Ratio of Paclitaxel/Docetaxel IC50: 2-11)[5]
CHP100NeuroblastomaNot ReportedLess potentMore potent (Ratio of Paclitaxel/Docetaxel IC50: 2-11)[5]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and assay method.

Synergistic Induction of PANoptosis by this compound and Paclitaxel

Recent research has unveiled a significant synergistic effect when this compound and Paclitaxel are used in combination, particularly in triple-negative breast cancer (TNBC) cells.[6][7] This combination has been shown to induce PANoptosis, a regulated form of cell death that integrates features of apoptosis, necroptosis, and pyroptosis.[6] This multi-faceted attack on cancer cells may offer a promising strategy to overcome drug resistance.

The proposed signaling pathway for this synergistic effect involves the activation of multiple cell death and inflammation-related proteins, including BCL2L1, MAPK14, SYK, TNF, and ADAM17.[6]

PANoptosis_Signaling_Pathway cluster_stimulus Stimulus Combo This compound + Paclitaxel Apoptosis Apoptosis Combo->Apoptosis Necroptosis Necroptosis Combo->Necroptosis Pyroptosis Pyroptosis Combo->Pyroptosis PANoptosis PANoptosis (Synergistic Cell Death) Apoptosis->PANoptosis Necroptosis->PANoptosis Pyroptosis->PANoptosis

Comparative In Vivo Efficacy

In vivo studies using xenograft models in immunocompromised mice have corroborated the anticancer efficacy of this compound.

Table 2: Summary of In Vivo Xenograft Studies

Taxane(s)Cancer Cell LineMouse ModelKey FindingsReference
This compoundREN (Pleural Mesothelioma)NOD-SCID MiceProlonged median overall survival in the treated group (75 days) vs. vehicle control group (55 days).
This compound + PaclitaxelMDA-MB-231 (Triple-Negative Breast Cancer)Not SpecifiedSuperior tumor growth inhibition compared to either drug administered alone.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow

Detailed Steps:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, Paclitaxel, Docetaxel, or other analogues. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of the drug that inhibits cell growth by 50%).

In Vivo Xenograft Model

This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of taxane analogues.

Detailed Steps:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8][9][10]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice into different treatment groups (e.g., vehicle control, this compound, Paclitaxel, combination therapy). Administer the treatments according to a predetermined schedule (e.g., intraperitoneal or intravenous injections).

  • Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²)/2 is commonly used.

  • Monitoring: Monitor the body weight and general health of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to evaluate antitumor efficacy.

Clinical Status of this compound

As of the latest available information, there are no registered clinical trials specifically evaluating this compound as a primary investigational drug. Further research is needed to translate the promising preclinical findings into clinical applications.

Conclusion

This compound, a close structural analogue of Paclitaxel, demonstrates comparable in vitro cytotoxicity against certain cancer cell lines and exhibits a potent synergistic anticancer effect when combined with Paclitaxel. The shared mechanism of microtubule stabilization forms the basis of its activity. While preclinical data is encouraging, particularly in the context of combination therapies, further head-to-head studies against a broader range of taxane analogues and across more diverse cancer types are warranted. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies and further elucidate the therapeutic potential of this compound.

References

Cephalomannine's In Vitro Potency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical analysis of the in vitro potency of cephalomannine, a natural taxane (B156437) derivative, benchmarked against the widely used chemotherapeutic agents paclitaxel (B517696) and docetaxel (B913). The information presented herein is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for preclinical cancer research.

Comparative In Vitro Cytotoxicity

This compound demonstrates significant cytotoxic effects across various cancer cell lines, with a potency comparable to that of paclitaxel in certain models. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency, with lower values indicating greater cytotoxic potential.[1] A direct comparison in triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and BT-549, revealed that this compound and paclitaxel exhibit similar IC50 values, in the range of approximately 1-10 ng/mL.[2]

Docetaxel has been reported to be more potent than paclitaxel in some cancer cell lines. For instance, in human neuroblastoma cell lines, the IC50 values for docetaxel were found to be 2 to 11 times lower than those of paclitaxel.[3] While direct head-to-head IC50 data for this compound against docetaxel across a broad panel of cell lines is limited in the available literature, the comparable potency of this compound to paclitaxel suggests it is a promising candidate for further investigation.

Cell LineCancer TypeThis compound IC50Paclitaxel IC50Docetaxel IC50Reference
MDA-MB-231Triple-Negative Breast Cancer~1-10 ng/mL~1-10 ng/mLData not specified[2]
BT-549Triple-Negative Breast CancerSimilar to MDA-MB-231Similar to MDA-MB-231Data not specified[2]
Various Human Tumor Cell LinesVariousNot specified2.5 - 7.5 nM (24h exposure)Data not specified[2]
Ovarian Carcinoma Cell LinesOvarian CancerNot specified0.4 - 3.4 nMData not specified[2]
Non-Small Cell Lung Cancer (NSCLC)Lung CancerNot specified0.027 µM (120h exposure)Data not specified[2]
Small Cell Lung Cancer (SCLC)Lung CancerNot specified5.0 µM (120h exposure)Data not specified[2]
Neuroblastoma Cell Lines (SH-SY5Y, BE(2)M17, CHP100)NeuroblastomaNot specifiedVariesVaries (2-11 fold more potent than Paclitaxel)[3]

Note: IC50 values can vary depending on experimental conditions such as exposure time and the specific assay used.[2]

Mechanism of Action: Microtubule Stabilization

This compound, like other taxanes, exerts its anticancer effects by targeting microtubules, which are essential components of the cellular cytoskeleton.[2] The primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes the polymer and prevents its depolymerization.[2][4] This aberrant stabilization disrupts the normal dynamic instability of microtubules, a process critical for various cellular functions, most notably mitotic spindle formation during cell division.[4] The disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1]

Taxane_Mechanism_of_Action General Mechanism of Action for Taxane Compounds This compound This compound / Paclitaxel / Docetaxel beta_tubulin β-tubulin subunit of microtubules This compound->beta_tubulin Binds to stabilization Microtubule Stabilization (Prevention of Depolymerization) beta_tubulin->stabilization disruption Disruption of Mitotic Spindle Formation stabilization->disruption arrest G2/M Phase Arrest disruption->arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis

General mechanism of action for taxane compounds.

Synergistic Effects and PANoptosis Induction

A noteworthy finding is the synergistic anticancer effect observed when this compound is used in combination with paclitaxel.[5] In triple-negative breast cancer cells, this combination therapy resulted in a more significant reduction in cell viability and a more pronounced induction of apoptosis compared to either agent administered alone.[5]

Recent research has elucidated that the combination of paclitaxel and this compound synergistically induces PANoptosis, a regulated form of cell death that involves apoptosis, necroptosis, and pyroptosis.[5] This multi-pronged attack on cancer cells may represent a promising strategy to overcome drug resistance. The proposed signaling pathway for this synergistic effect involves the activation of multiple cell death and inflammation-related proteins.[5]

Synergistic_PANoptosis Synergistic PANoptosis Induced by Paclitaxel and this compound cluster_treatment Combination Treatment cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathway cluster_panoptosis PANoptosis Paclitaxel Paclitaxel ROS ↑ Intracellular ROS Paclitaxel->ROS DNA_Damage DNA Damage (↑ γ-H2AX) Paclitaxel->DNA_Damage This compound This compound This compound->ROS This compound->DNA_Damage p38_p53 Activation of p38/p53 Signaling Pathway ROS->p38_p53 DNA_Damage->p38_p53 Mitochondrial_Apoptosis Mitochondrial Apoptosis (↑ Bax/Bcl-2 ratio) p38_p53->Mitochondrial_Apoptosis Necroptosis Necroptosis (↑ p-RIPK1/p-RIPK3/p-MLKL) p38_p53->Necroptosis Pyroptosis Pyroptosis (↑ NLRP3, Cleaved Caspase-1, GSDMD) p38_p53->Pyroptosis PANoptosis_outcome Synergistic Cell Death Mitochondrial_Apoptosis->PANoptosis_outcome Necroptosis->PANoptosis_outcome Pyroptosis->PANoptosis_outcome

Synergistic induction of PANoptosis by Paclitaxel and this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro potency studies. The following are standard protocols for key experiments cited in the comparison of this compound and its alternatives.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2]

MTT_Assay_Workflow Workflow for the MTT Cell Viability Assay start Start seed_cells Seed cells in 96-well plate (5 x 10³ cells/well) start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with varying concentrations of This compound, Paclitaxel, or Docetaxel adhere->treat incubate_48h Incubate for 48 hours treat->incubate_48h add_mtt Add MTT solution and incubate for 4 hours incubate_48h->add_mtt dissolve Remove medium and add DMSO to dissolve formazan (B1609692) crystals add_mtt->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance analyze Calculate % cell viability and determine IC50 values read_absorbance->analyze end End analyze->end

Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells at a density of 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[2]

  • Treatment: Treat the cells with various concentrations of this compound, paclitaxel, docetaxel, or a combination of the compounds.[2]

  • Incubation: Incubate the plates for 48 hours.[2]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[2]

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[2]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Detailed Steps:

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add various concentrations of the test compound (this compound, paclitaxel, or docetaxel) to the wells.

  • Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitor Polymerization: Measure the increase in absorbance at 340 nm over time using a temperature-controlled plate reader. The change in absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

References

A Comparative Analysis of the Metabolic Stability of Cephalomannine and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of two closely related taxane (B156437) compounds, cephalomannine and paclitaxel (B517696). Understanding the metabolic fate of these potent anticancer agents is crucial for drug development, offering insights into their pharmacokinetic profiles, potential drug-drug interactions, and overall therapeutic efficacy. This comparison is supported by experimental data from in vitro studies using human liver microsomes.

Key Findings on Metabolic Stability

The metabolic stability of a compound is a critical determinant of its bioavailability and dosing regimen. In vitro studies utilizing human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, reveal notable differences between this compound and paclitaxel.

The overall rate of biotransformation, a direct measure of metabolic stability, has been determined for both compounds. In a comparative study, paclitaxel was metabolized at a rate of 184 pmol/min/mg of microsomal protein, while this compound was metabolized at a slightly slower rate of 145 pmol/min/mg.[1][2][3] This suggests that under the tested in vitro conditions, this compound exhibits slightly greater metabolic stability than paclitaxel.

Quantitative Metabolic Data

The following table summarizes the key quantitative data from a comparative in vitro metabolism study of this compound and paclitaxel in human liver microsomes.

ParameterThis compoundPaclitaxelReference
Overall Biotransformation Rate (pmol/min/mg protein) 145184[1][2][3]
Primary Metabolizing Enzyme CYP3A4CYP2C8[1][4]
Major Metabolite 4''-hydroxythis compound6α-hydroxypaclitaxel[1][5]
Secondary Metabolizing Enzyme CYP2C8CYP3A4[1]
Secondary Metabolite 6α-hydroxythis compoundp-3'-hydroxypaclitaxel[1][5]

Metabolic Pathways

The structural difference between this compound and paclitaxel at the C3' N-acyl side chain significantly influences their interaction with cytochrome P450 (CYP) enzymes, leading to distinct metabolic pathways.

For this compound, the primary metabolic route is hydroxylation at the C4'' position of the tigloyl group, a reaction predominantly catalyzed by CYP3A4.[1][4] A secondary hydroxylation occurs at the C6α position, mediated by CYP2C8.[1]

In contrast, the major metabolic pathway for paclitaxel is hydroxylation at the C6α position of the taxane core, which is primarily carried out by CYP2C8.[1][5] A less prominent pathway involves hydroxylation at the para-position of the C3' phenyl group, catalyzed by CYP3A4.[5][6]

Metabolic Pathways of this compound and Paclitaxel cluster_this compound This compound Metabolism cluster_paclitaxel Paclitaxel Metabolism This compound This compound Metabolite_C1 4''-hydroxythis compound (Major) This compound->Metabolite_C1 CYP3A4 Metabolite_C2 6α-hydroxythis compound (Minor) This compound->Metabolite_C2 CYP2C8 Paclitaxel Paclitaxel Metabolite_P1 6α-hydroxypaclitaxel (Major) Paclitaxel->Metabolite_P1 CYP2C8 Metabolite_P2 p-3'-hydroxypaclitaxel (Minor) Paclitaxel->Metabolite_P2 CYP3A4

Metabolic pathways of this compound and Paclitaxel.

Experimental Protocols

The following is a representative protocol for an in vitro metabolic stability assay using human liver microsomes, based on standard methodologies in the field.

Objective: To determine the rate of metabolism of a test compound (e.g., this compound or paclitaxel) in the presence of human liver microsomes.

Materials:

  • Test compound (this compound or Paclitaxel)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A stock solution of the test compound is prepared in an appropriate solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

  • Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL).

  • Pre-incubation: The test compound is added to the microsomal mixture and pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time-course Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the quenching solution for accurate quantification.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by a validated LC-MS/MS method to determine the concentration of the test compound at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is determined by plotting the natural logarithm of the percentage of the compound remaining versus time. From the slope of this line, the half-life (t1/2) and the intrinsic clearance (CLint) can be calculated.

Experimental Workflow for Microsomal Stability Assay cluster_workflow Workflow A Prepare Incubation Mixture (Microsomes + Buffer + Test Compound) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points (0, 5, 15, 30, 45 min) C->D E Terminate Reaction (Cold Acetonitrile + Internal Standard) D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate Metabolic Stability (t1/2, CLint) G->H

Workflow for a microsomal stability assay.

References

Safety Operating Guide

Navigating the Safe Disposal of Cephalomannine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Cephalomannine, a taxol derivative with antitumor and antiproliferative properties, is a critical component of laboratory safety and environmental responsibility. As a cytotoxic compound, this compound requires meticulous handling and disposal procedures to protect laboratory personnel and the environment from potential harm.[1] This guide provides essential, step-by-step procedures for the safe and compliant management of this compound waste in a research and development setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound. According to safety data sheets, this compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[2] Therefore, all handling and disposal activities must be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[2][3]

  • Eye/Face Protection: Use safety goggles or a face shield.[2][3]

  • Lab Coat/Gown: An impermeable, long-sleeved gown is recommended.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a type N95 (US) or equivalent dust mask should be used.

All operations involving solid this compound that could generate dust should be performed in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet.[3][5]

This compound Hazard and Classification Summary

For quick reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07DangerH315: Causes skin irritation[2]
Serious Eye Damage (Category 1)GHS07DangerH318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07DangerH335: May cause respiratory irritation[2]
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed[2]

Step-by-Step Disposal Procedures for this compound Waste

The fundamental principle for managing this compound waste is to treat it as hazardous chemical waste.[6] Do not mix this compound waste with general trash or standard biohazardous waste.[6]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step to ensure safe handling and disposal.[6] this compound waste should be classified into the following distinct streams:

  • Unused/Pure this compound: Any pure, expired, or surplus this compound.

  • Contaminated Solids: Items such as gloves, weighing paper, empty vials, pipette tips, and other disposable labware that have come into direct contact with this compound.[6]

  • Contaminated Liquids: Solutions containing this compound, including experimental solutions and solvent rinses.

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound.[4]

Step 2: Containerization and Labeling

Use designated, compliant waste containers that are in good condition and compatible with the chemical waste they hold.[6][7]

  • Unused/Pure this compound & Contaminated Solids:

    • Container: Collect in a rigid, leak-proof container with a secure lid.[1] The container should be lined with a heavy-duty plastic bag (minimum 2 mm thick for polypropylene (B1209903) bags).[1]

    • Labeling: Clearly label the container with "Hazardous Waste," "Cytotoxic Waste," and "this compound Waste."[1][6][8]

  • Contaminated Liquids:

    • Container: Collect in a sealable, leak-proof container, preferably plastic or the original solvent container.[6][7] Ensure the container material is compatible with the solvent used. For example, halogenated solvents may require glass containers.[9]

    • Labeling: Label the container with "Hazardous Waste," "Cytotoxic Waste," and list all chemical contents, including solvents (e.g., "Aqueous Waste with this compound and DMSO").[6]

  • Contaminated Sharps:

    • Container: Place all sharps that have been in contact with this compound into a designated cytotoxic sharps container.[4][8] These are typically purple-lidded.[8]

    • Labeling: The container should be clearly marked with the cytotoxic hazard symbol.[1]

Step 3: Waste Accumulation and Storage

  • Store all this compound waste containers in a designated, secure area that is isolated and well-ventilated.[1]

  • Keep containers tightly closed except when adding waste.[10]

  • Use secondary containment for all liquid waste containers to prevent spills.[10]

  • Store waste away from incompatible materials.[10]

Step 4: Final Disposal

  • Never dispose of this compound waste down the drain or in the regular trash. [2][10]

  • The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[3][11] This ensures the waste is transported to a permitted treatment facility, which will typically use high-temperature incineration.[8]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]

Experimental Protocols

No specific experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes were identified in the reviewed literature. The standard and required procedure is collection and disposal via a certified hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid Unused/Pure Compound or Contaminated Solid Waste segregate->solid Solid liquid Contaminated Liquid Waste segregate->liquid Liquid sharps Contaminated Sharps segregate->sharps Sharps container_solid Place in Rigid, Labeled Cytotoxic Waste Container solid->container_solid container_liquid Place in Leak-Proof, Labeled Liquid Waste Container liquid->container_liquid container_sharps Place in Labeled Cytotoxic Sharps Container sharps->container_sharps store Store in Designated, Secure Secondary Containment Area container_solid->store container_liquid->store container_sharps->store pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service store->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This document provides guidance based on available safety data. Always consult your institution's specific safety protocols and local, state, and federal regulations for hazardous waste disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cephalomannine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Cephalomannine. It outlines the necessary personal protective equipment (PPE), detailed operational procedures, and a comprehensive disposal plan to ensure the safety of researchers and the integrity of experimental work.

This compound, a taxane (B156437) diterpenoid, is a hazardous substance requiring careful handling to mitigate risks of exposure. Adherence to the following protocols is mandatory for all personnel involved in its use.

Hazard and Toxicity Profile

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationH318Causes serious eye damage.[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3][4]
Quantitative Toxicity Data
Acute Toxicity (Oral, Dermal, Inhalation)Not AvailableData not available in reviewed safety information.
LD50/LC50Not AvailableData not available in reviewed safety information.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure through inhalation, skin, and eye contact. The following PPE is mandatory when handling this compound, particularly in its powdered form.

Protection TypeRequired PPESpecifications and Use
Respiratory Protection NIOSH-approved N95 (or higher) respiratorEssential when handling powdered this compound to prevent inhalation of airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Double-gloving is recommended. Dispose of outer gloves immediately after handling and thoroughly wash hands.
Eye Protection Safety goggles and a full-face shieldMust be worn together to provide maximum protection against splashes or airborne particles.[2]
Body Protection Disposable, full-coverage lab coat or gownShould be worn over personal clothing and disposed of as contaminated waste after use.
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills.

Experimental Protocol: Safe Handling of this compound

This protocol provides a step-by-step guide for the safe weighing, dissolution, and handling of this compound in a laboratory setting.

1. Preparation and Area Designation:

  • Designate a specific area for handling this compound, such as a certified chemical fume hood.

  • Ensure a safety shower and eyewash station are readily accessible.

  • Cover the work surface with disposable absorbent pads to contain any potential spills.

2. Weighing the Compound:

  • Pre-weighing: Tare a clean, empty vial with a secure cap on an analytical balance located near the fume hood.

  • Transfer: Inside the chemical fume hood, carefully transfer the approximate required amount of this compound powder to the pre-weighed vial using a clean spatula.

  • Minimize Dust: Handle the powder gently to avoid creating airborne dust. Keep the container of the stock powder closed as much as possible.

  • Final Weighing: Securely cap the vial containing the this compound and move it back to the analytical balance to obtain the precise weight.

  • Decontamination: After weighing, decontaminate the spatula and any other tools used with an appropriate solvent (e.g., ethanol) and dispose of all disposable materials as hazardous waste.

3. Dissolution of the Compound:

  • All dissolution procedures must be performed inside a chemical fume hood.

  • Add the desired solvent (e.g., DMSO) to the vial containing the weighed this compound.[3]

  • Securely cap the vial and mix gently until the compound is fully dissolved.

  • If necessary, use a vortex mixer at a low speed to aid dissolution, ensuring the vial remains securely capped.

4. Handling of this compound Solutions:

  • When working with solutions of this compound, continue to wear all prescribed PPE.

  • Use Luer-lock syringes and needles to prevent accidental disconnection and spills.

  • Conduct all transfers of the solution within the chemical fume hood.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational and Disposal Plan

A systematic plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is essential for safety and compliance.

Receipt and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be clearly labeled as containing hazardous chemicals. Recommended storage is at -20°C.[2]

Spill Management:

  • In the event of a spill, evacuate the area and prevent entry.

  • Wearing full PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

  • All materials contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all solid waste (e.g., contaminated gloves, gowns, absorbent pads, and vials) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.

  • Sharps: Dispose of any contaminated sharps (needles, syringes) in a designated sharps container for hazardous chemical waste.

  • Follow all institutional, local, and national regulations for the disposal of hazardous waste.

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Designate & Prepare Work Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Powder don_ppe->weigh exposure First Aid for Exposure don_ppe->exposure dissolve Dissolve in Solvent weigh->dissolve spill Spill Response weigh->spill use_solution Use Solution in Experiment dissolve->use_solution dissolve->spill decontaminate Decontaminate Surfaces & Equipment use_solution->decontaminate use_solution->spill dispose_waste Segregate & Dispose of Waste (Solid, Liquid, Sharps) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

References

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Reactant of Route 1
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.